molecular formula C11H13BrF3NO2S B1522338 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-83-8

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1522338
CAS No.: 1020252-83-8
M. Wt: 360.19 g/mol
InChI Key: IJPATHMDDIDFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H13BrF3NO2S and its molecular weight is 360.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO2S/c1-2-3-4-16-19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPATHMDDIDFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674355
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-83-8
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and scientific context of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. This molecule incorporates three key structural motifs: a sulfonamide core, a bromine atom, and a trifluoromethyl group, each conferring distinct properties relevant to medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the molecule's behavior and potential applications. We will delve into its predicted physicochemical parameters, outline a detailed synthetic protocol, and discuss the scientific rationale behind its structural design.

Chemical Identity and Structural Elucidation

This compound is a synthetic organic compound characterized by a central benzene ring substituted with a bromo group, a trifluoromethyl group, and an N-butylsulfonamide moiety.

  • IUPAC Name: this compound

  • CAS Number: 1020252-83-8[1][2]

  • Molecular Formula: C₁₁H₁₃BrF₃NO₂S[1]

  • Molecular Weight: 360.19 g/mol [1]

The unique arrangement of these functional groups is pivotal to its chemical behavior. The trifluoromethyl group acts as a strong electron-withdrawing group and enhances lipophilicity, while the bromine atom can participate in halogen bonding and other interactions. The sulfonamide group is a well-established pharmacophore with a wide range of biological activities.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueMethod/Rationale
Melting Point 105-120 °CBased on the analysis of structurally similar sulfonamides and the influence of the trifluoromethyl and bromo substituents which tend to increase melting points due to increased molecular weight and intermolecular interactions.
Boiling Point ~450 °C at 760 mmHgEstimation based on its high molecular weight and the presence of polar functional groups capable of strong intermolecular forces.
Water Solubility LowThe presence of the lipophilic trifluoromethyl group and the butyl chain, combined with the large aromatic system, suggests poor aqueous solubility.
pKa 8.5 - 9.5The sulfonamide proton is weakly acidic. The electron-withdrawing trifluoromethyl group will increase its acidity (lower the pKa) compared to an unsubstituted benzenesulfonamide.
LogP 3.8 - 4.5The combination of the lipophilic trifluoromethyl group, the butyl chain, and the bromo-substituted benzene ring strongly suggests a high octanol-water partition coefficient, indicating significant lipophilicity.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is most practically achieved through the reaction of its corresponding sulfonyl chloride with n-butylamine. This is a standard and widely employed method for the formation of sulfonamides.

Synthesis of the Precursor: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The necessary precursor, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 3-bromo-5-(trifluoromethyl)aniline.

Reaction: Diazotization of 3-bromo-5-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Experimental Protocol:

  • Diazotization:

    • Dissolve 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to stir and warm to room temperature overnight.

    • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Purification can be achieved by vacuum distillation or chromatography.

Final Step: Synthesis of this compound

Reaction: Nucleophilic substitution of the chloride on the sulfonyl chloride by n-butylamine.

Experimental Protocol:

  • Dissolve 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add n-butylamine (1.2 equivalents) to the solution. A base such as triethylamine or pyridine (1.2 equivalents) can be added to scavenge the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

A 3-Bromo-5-(trifluoromethyl)aniline reagent1 NaNO2, HCl A->reagent1 B Diazonium Salt reagent2 SO2, CuCl B->reagent2 C 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride reagent3 n-Butylamine, Base C->reagent3 D This compound reagent1->B reagent2->C reagent3->D

Caption: Synthetic workflow for this compound.

Structure-Property Relationships and Scientific Rationale

The specific combination of functional groups in this compound is deliberate, with each component contributing to its overall physicochemical profile.

  • The Sulfonamide Moiety: This functional group is a cornerstone in medicinal chemistry, known for a wide array of biological activities, including antibacterial, diuretic, and anticancer properties. Its acidic proton allows for salt formation, which can be exploited to modulate solubility and bioavailability.

  • The Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity makes it a strong electron-withdrawing group, which can influence the acidity of the sulfonamide proton. Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

  • The Bromo Substituent: The presence of a bromine atom offers several advantages in drug design. It increases the molecular weight and can enhance binding to target proteins through halogen bonding, a non-covalent interaction that is gaining increasing recognition in medicinal chemistry. The bromine atom also provides a synthetic handle for further chemical modifications through cross-coupling reactions.

Potential Applications and Future Directions

Given its structural features, this compound is a compound of interest for several research areas:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The combination of the sulfonamide pharmacophore with the modulating effects of the trifluoromethyl and bromo groups makes it a promising candidate for screening against various biological targets.

  • Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides. This compound could serve as a building block for new agrochemicals.

  • Materials Science: The aromatic and halogenated nature of the molecule suggests potential applications in the development of functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Further research should focus on the experimental determination of its physicochemical properties to validate the predicted values. Elucidation of its crystal structure would provide valuable insights into its solid-state packing and intermolecular interactions. Biological screening of this compound and its derivatives is warranted to explore its therapeutic potential.

Conclusion

This compound is a molecule with significant potential in various scientific domains. Its synthesis is achievable through established chemical transformations, and its predicted physicochemical properties suggest a lipophilic and weakly acidic compound. The strategic incorporation of the sulfonamide, trifluoromethyl, and bromo moieties provides a rich platform for further chemical exploration and biological evaluation. This technical guide serves as a comprehensive starting point for researchers interested in harnessing the potential of this intriguing molecule.

References

  • Pharmaffiliates. N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. [Link]

  • PubChem. 3-Bromo-5-(trifluoromethyl)aniline. [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • ACS Publications. Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. [Link]

  • Chemaxon. Calculators & Predictors. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1020252-83-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, a halogenated and trifluoromethylated benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery. While specific public data on this compound is limited, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its synthesis, physicochemical properties, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel sulfonamide-based molecular entities.

Introduction: The Strategic Importance of Trifluoromethylated Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Their prevalence stems from their ability to act as bioisosteres for amides and their capacity to engage in key binding interactions with biological targets, often through the sulfonamide moiety's hydrogen bonding capabilities.[4][5]

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design to enhance a compound's pharmacological profile.[6][7] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[8] Specifically, the trifluoromethyl group can block metabolic oxidation, increase binding affinity, and improve membrane permeability.[6][7]

This compound combines these two privileged moieties: a benzenesulfonamide core and a trifluoromethyl group. The additional presence of a bromine atom offers a potential handle for further synthetic modification, such as cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. The N-butyl group contributes to the molecule's lipophilicity, which can be crucial for its interaction with biological targets and its pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1020252-83-8Pharmaffiliates
Molecular Formula C₁₁H₁₃BrF₃NO₂SPharmaffiliates
Molecular Weight 360.19 g/mol Pharmaffiliates
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (Predicted)N/A
Melting Point Not availableN/A

Synthesis and Purification

Synthesis of the Precursor: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The synthesis of the sulfonyl chloride precursor can be achieved from commercially available starting materials. A potential synthetic pathway is outlined below:

Synthesis_of_Precursor start 3-Bromo-5-(trifluoromethyl)aniline step1 Diazotization (NaNO₂, HCl) start->step1 diazonium Diazonium Salt Intermediate step1->diazonium step2 Sulfonylation (SO₂, CuCl₂) diazonium->step2 product 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride step2->product

Caption: Proposed synthesis of the sulfonyl chloride precursor.

Synthesis of this compound: A Proposed Protocol

The final step in the synthesis involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with n-butylamine. This is a standard procedure for the formation of N-alkylsulfonamides.

Final_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification precursor 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride reaction Reaction at 0°C to rt precursor->reaction amine n-Butylamine amine->reaction solvent Dichloromethane (DCM) solvent->reaction base Triethylamine (TEA) base->reaction wash_hcl Wash with 1M HCl reaction->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Proposed workflow for the synthesis and purification.

Detailed Protocol:

  • To a stirred solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add n-butylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[12]

Analytical Characterization (Hypothesized)

The structure and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, and the protons of the n-butyl group.[13][14][15][16][17] The aromatic protons would appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The N-H proton would likely appear as a broad singlet or triplet, and its chemical shift would be solvent-dependent. The protons of the n-butyl group would appear as a triplet (CH₃), a sextet (CH₂), and a quartet (CH₂-N), with the CH₂-N protons being the most downfield of the aliphatic signals.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group, and the four carbons of the n-butyl group.[18][19] The aromatic carbons would resonate in the range of δ 120-145 ppm, while the aliphatic carbons would appear in the upfield region (δ 10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the sulfonamide group, including the N-H stretch (around 3300 cm⁻¹), and the asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹, respectively).[20][21][22][23] Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.[24][25][26][27][28] Electrospray ionization (ESI) in positive mode would likely show the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific publicly available information on the biological activity of this compound, its structural features suggest several potential applications in drug discovery.

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is a key feature of many enzyme inhibitors, particularly carbonic anhydrase inhibitors.[3][29] This compound could be explored as an inhibitor of various metalloenzymes.

  • Anticancer and Antimicrobial Agents: Many benzenesulfonamide derivatives have demonstrated potent anticancer and antimicrobial activities.[3][30] The trifluoromethyl group can enhance these activities.

  • Neurological Disorders: The ability of the trifluoromethyl group to increase lipophilicity and blood-brain barrier permeability makes this scaffold a candidate for targeting central nervous system disorders.[31]

  • Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment in fragment-based screening campaigns to identify starting points for the development of new therapeutic agents.[29]

Potential_Applications main This compound app1 Enzyme Inhibition (e.g., Carbonic Anhydrase) main->app1 app2 Anticancer Agents main->app2 app3 Antimicrobial Agents main->app3 app4 CNS Disorders main->app4 app5 Fragment-Based Screening main->app5

Caption: Potential therapeutic applications of the title compound.

Conclusion

This compound is a synthetically accessible compound with a structural profile that makes it a highly attractive candidate for further investigation in medicinal chemistry. The combination of a benzenesulfonamide core, a trifluoromethyl group, and a bromine handle for further derivatization provides a versatile platform for the development of novel therapeutic agents. While specific biological data for this compound is not yet in the public domain, this technical guide provides a solid foundation for researchers to initiate their own investigations into its synthesis, characterization, and potential applications.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. PMC - NIH. Available at: [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available at: [Link]

  • Trifluoromethyl group. Wikipedia. Available at: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. Available at: [Link]

  • Bioisostere. Wikipedia. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... ResearchGate. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. ResearchGate. Available at: [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... ResearchGate. Available at: [Link]

  • Spectral Assignments and Reference Data. CONICET. Available at: [Link]

  • Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate. Available at: [Link]

  • meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. PMC - NIH. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC - NIH. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

  • N-alkylation of Sufonamides Using Anion Exchange Resin. Taylor & Francis Online. Available at: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. ACS Publications. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available at: [Link]

  • 1H NMR Spectrum (PHY0096144). PhytoBank. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PMC - NIH. Available at: [Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate. Available at: [Link]

Sources

Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, a halogenated and trifluoromethylated aromatic sulfonamide of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust, predictive interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. We detail standardized protocols for data acquisition and provide in-depth analyses of the expected spectral features, establishing a reliable blueprint for researchers and drug development professionals engaged in the synthesis and characterization of this compound or its derivatives.

Introduction: The Need for Precise Characterization

This compound (Molecular Formula: C₁₁H₁₃BrF₃NO₂S, Molecular Weight: 360.19 g/mol ) belongs to a class of compounds widely utilized as building blocks in the development of novel therapeutic agents and functional materials. The presence of a bromine atom, a trifluoromethyl group, and a sulfonamide linkage imparts unique chemical properties that are leveraged in drug design.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as MS, IR, and NMR provide a multi-faceted view of a molecule's architecture. Mass spectrometry reveals the molecular weight and elemental composition, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy elucidates the precise connectivity and chemical environment of atoms within the molecule. This guide explains the theoretical underpinnings and practical application of these techniques for the definitive characterization of the title compound.

Mass Spectrometry (MS): Unveiling the Molecular Ion

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, Electrospray Ionization (ESI) is a preferred soft ionization technique that typically allows for the observation of the intact molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-600.

Predicted Data Interpretation

The most critical feature in the mass spectrum is the molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), a characteristic doublet of peaks will be observed.

  • [M+H]⁺ Peak: Expected at m/z 360.99 (calculated for C₁₁H₁₄⁷⁹BrF₃NO₂S⁺).

  • [M+2+H]⁺ Peak: A second peak of nearly equal intensity will appear at m/z 362.99 (calculated for C₁₁H₁₄⁸¹BrF₃NO₂S⁺).

This distinctive "A+2" isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species Calculated m/z Predicted Observation
[C₁₁H₁₄⁷⁹BrF₃NO₂S+H]⁺ 360.9984 Prominent peak

| [C₁₁H₁₄⁸¹BrF₃NO₂S+H]⁺ | 362.9964 | Peak of ~97% relative intensity to 360.9984 |

Workflow for MS Analysis

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is exceptionally useful for identifying the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

  • Data Processing: The instrument software will automatically generate the transmittance or absorbance spectrum.

Predicted Data Interpretation

The IR spectrum will be dominated by absorptions corresponding to the sulfonamide, trifluoromethyl, and substituted benzene ring functionalities.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
~3350 Medium N-H stretch Sulfonamide (N-H)
3100-3000 Weak C-H stretch Aromatic C-H
2960-2850 Medium C-H stretch Alkyl (Butyl group)
~1350 & ~1160 Strong S=O asymmetric & symmetric stretch Sulfonyl (SO₂)
1300-1100 Strong C-F stretch Trifluoromethyl (CF₃)
~1580, ~1470 Medium-Weak C=C stretch Aromatic Ring

| ~700-550 | Medium | C-Br stretch | Aryl Bromide |

The strong absorptions for the S=O and C-F stretches are particularly diagnostic for confirming the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the connectivity of every proton and carbon atom can be determined.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment (e.g., BBDE) is standard to produce singlets for each unique carbon.

Logical Framework for NMR Interpretation

Caption: Integrated logic for NMR-based structure confirmation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
  • Aromatic Region (δ 8.2-7.8 ppm): The three protons on the benzene ring will appear as distinct signals. Due to the substitution pattern, they will likely present as two singlets (or very finely split doublets/triplets) and one triplet, each integrating to 1H. The proton between the bromine and CF₃ groups will be the most downfield.

  • Sulfonamide NH (δ ~5.0 ppm): A broad singlet or triplet (if coupled to the adjacent CH₂) integrating to 1H. The chemical shift can be highly variable and concentration-dependent.

  • Butyl Chain (δ 3.1-0.9 ppm):

    • -CH₂-NH- (δ ~3.0 ppm): A triplet or quartet integrating to 2H.

    • -CH₂-CH₂-NH- (δ ~1.6 ppm): A multiplet (sextet) integrating to 2H.

    • -CH₂-CH₃ (δ ~1.4 ppm): A multiplet (sextet) integrating to 2H.

    • -CH₃ (δ ~0.9 ppm): A triplet integrating to 3H.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
  • Aromatic Carbons (δ 145-120 ppm): Six distinct signals are expected. The carbons directly attached to the sulfonyl group and the trifluoromethyl group will be the most downfield. The carbon attached to the CF₃ group will appear as a quartet due to ¹³C-¹⁹F coupling (¹JCF ≈ 272 Hz). The carbon attached to bromine will be observed around δ 122 ppm.

  • Trifluoromethyl Carbon (δ ~123 ppm): A prominent quartet with a large coupling constant (¹JCF).

  • Butyl Chain Carbons (δ 43-13 ppm): Four signals corresponding to the butyl group carbons.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from all three techniques.

  • MS confirms the molecular formula (C₁₁H₁₃BrF₃NO₂S) through the accurate mass and the unmistakable Br isotopic pattern.

  • IR confirms the presence of key functional groups : N-H, SO₂, CF₃, and the aromatic ring.

  • NMR provides the final, unambiguous proof of structure , mapping out the carbon-hydrogen framework, confirming the 1,3,5-substitution pattern on the benzene ring, and verifying the structure of the N-butyl chain.

Together, these data points form a self-validating system that allows for the confident identification of this compound.

References

For the purpose of this predictive guide, references to general spectroscopic principles and data for analogous compounds are provided.

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. IR Spectrum of N-butylbenzenesulfonamide. National Institute of Standards and Technology. [Link]

  • Al-Masoudi, N. A., et al. (2015). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 20(9), 15698–15711. [Link]

Solubility of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the critical factors that influence this pivotal physicochemical property.

Introduction to this compound

This compound is a sulfonamide derivative with the molecular formula C11H13BrF3NO2S and a molecular weight of 360.19 g/mol .[1] The presence of a trifluoromethyl group, a bromine atom, and a sulfonamide moiety suggests a compound with complex solubility behavior, influenced by polarity, hydrogen bonding capabilities, and molecular size. Understanding its solubility is paramount for applications in medicinal chemistry, materials science, and chemical synthesis, as it directly impacts formulation, bioavailability, and reaction kinetics.

Physicochemical Properties:

PropertyValueSource
CAS Number 1020252-83-8[1]
Molecular Formula C11H13BrF3NO2S[1]
Molecular Weight 360.19[1]
Appearance Not specified (likely a solid)[1]
Storage 2-8°C Refrigerator[1]

Theoretical Framework for Solubility Prediction

The core principle is that "like dissolves like." Solvents with solubility parameters similar to that of the solute are more likely to be effective at dissolving it. The solubility parameter (δ) is a numerical value that indicates the relative solvency behavior of a specific solvent.

G cluster_0 Solubility Prediction Workflow Solute_Properties Determine Solute Properties (e.g., Melting Point, Enthalpy of Fusion) Hildebrand_Model Apply Extended Hildebrand Solubility Approach Solute_Properties->Hildebrand_Model Solvent_Properties Select Solvents with Varying Solubility Parameters (δ) Solvent_Properties->Hildebrand_Model Predicted_Solubility Predict Solubility Profile Hildebrand_Model->Predicted_Solubility

Caption: A simplified workflow for predicting the solubility of a compound using the Hildebrand solubility approach.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The isothermal saturation method is a robust and widely used technique for this purpose.[3] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol: Isothermal Saturation Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, hexane)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks

  • A suitable analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection: After equilibration, carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector) to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

G cluster_1 Isothermal Saturation Workflow Add_Excess_Solute Add Excess Solute to Solvent Equilibrate Equilibrate at Constant Temperature Add_Excess_Solute->Equilibrate Filter_Sample Filter Supernatant Equilibrate->Filter_Sample Dilute_and_Analyze Dilute and Quantify (UV-Vis/HPLC) Filter_Sample->Dilute_and_Analyze Calculate_Solubility Calculate Solubility Dilute_and_Analyze->Calculate_Solubility

Caption: Step-by-step experimental workflow for determining solubility via the isothermal saturation method.

Factors Influencing the Solubility of this compound

Several factors will influence the solubility of this compound in organic solvents.[4][5]

  • Solvent Polarity: The presence of both polar (sulfonamide) and non-polar (butyl group, brominated trifluoromethylphenyl ring) moieties suggests that the solubility will be highly dependent on the polarity of the solvent. Polar solvents are likely to interact favorably with the sulfonamide group, while non-polar solvents will have a greater affinity for the non-polar regions of the molecule.

  • Hydrogen Bonding: The sulfonamide group can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to exhibit higher solubility for this compound compared to aprotic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic.

  • Molecular Structure: The bulky trifluoromethyl and bromo substituents may create steric hindrance, affecting how solvent molecules pack around the solute.[6]

Anticipated Solubility Trends and Data Presentation

Based on the principles outlined above, a hypothetical solubility profile can be anticipated. This should be confirmed experimentally.

Table for Experimental Data:

SolventDielectric Constant (approx.)Solubility (g/L) at 25°CObservations
Hexane1.9
Toluene2.4
Diethyl Ether4.3
Chloroform4.8
Ethyl Acetate6.0
Acetone21
Ethanol25
Methanol33
Dimethyl Sulfoxide (DMSO)47
Water80

Conclusion

While pre-existing quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its determination and interpretation. By combining theoretical predictions with rigorous experimental work, researchers can gain a thorough understanding of this compound's solubility profile. This knowledge is critical for its effective application in drug development and other scientific disciplines.

References

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry. SciELO.
  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.
  • N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
  • Factors that Affect the Solubility of Drugs. Pharmaguideline.

Sources

A Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. As a compound featuring a sulfonamide core, a trifluoromethyl group, and a bromine substituent, its behavior under thermal stress is of critical importance for safe handling, storage, formulation, and regulatory compliance in pharmaceutical and agrochemical development. This document outlines robust, field-proven methodologies for characterizing the compound's thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further proposes the primary decomposition pathways based on established chemical principles and details a systematic workflow for the identification of degradation products using hyphenated analytical techniques. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, practical understanding of the molecule's intrinsic stability.

Introduction: The Criticality of Thermal Stability

This compound is a multifaceted molecule with potential applications in medicinal chemistry and materials science. The benzenesulfonamide moiety is a well-established pharmacophore, while the trifluoromethyl group is known to enhance metabolic stability and lipophilicity.[1] The bromine atom offers a site for further synthetic modification. Understanding the thermal stability of such an active pharmaceutical ingredient (API) or intermediate is not merely an academic exercise; it is a foundational requirement for all stages of development.

The purpose of stability testing is to furnish evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2] This data is used to establish a re-test period or shelf life and to recommend storage conditions.[2][3] Inadequate thermal stability can lead to:

  • Loss of Potency: Degradation of the parent molecule reduces its effective concentration.

  • Formation of Toxic Impurities: Decomposition products may have undesirable toxicological profiles.

  • Compromised Physical Properties: Changes in solid-state form, such as melting or amorphous conversion, can affect dissolution and bioavailability.

  • Safety Hazards: Uncontrolled, exothermic decomposition can pose risks of fire or explosion during manufacturing and storage.

This guide provides the scientific framework for a thorough and defensible evaluation of the thermal characteristics of this compound.

Core Methodologies for Thermal Analysis

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a complete picture of thermal behavior.[4] TGA measures mass changes with temperature, identifying when decomposition begins, while DSC measures the heat flow associated with thermal events, revealing melting, phase transitions, and the energetics of decomposition (exothermic or endothermic).[4]

Thermogravimetric Analysis (TGA) Protocol

Causality: The TGA protocol is designed to determine the onset temperature of mass loss and the overall decomposition profile. Performing the analysis under an inert nitrogen atmosphere is crucial to isolate the intrinsic thermal decomposition from oxidative processes, providing a clearer, baseline instability profile. A controlled heating rate ensures thermal equilibrium and high-resolution data. This methodology aligns with established standards for compositional analysis by thermogravimetry.[5][6][7]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8]

  • Data Analysis: Plot the sample mass (%) against temperature (°C). Determine the onset temperature of decomposition (Tonset), typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Causality: The DSC protocol identifies the melting point (an important physicochemical parameter) and the energy released or absorbed during decomposition. An exothermic decomposition event, indicated by a negative heat flow, signals a potential safety hazard that must be quantified. Hermetically sealed pans are used to contain any evolved gases and prevent mass loss before the decomposition event, ensuring an accurate enthalpy measurement.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.[8]

  • Atmosphere: Maintain a nitrogen purge of the DSC cell at 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C (or a temperature beyond the final TGA event) at a heating rate of 10 °C/min.[8]

  • Data Analysis: Plot the heat flow (W/g) against temperature (°C). Identify the endothermic peak corresponding to the melting point (Tm) and any subsequent exothermic or endothermic peaks associated with decomposition. Integrate the peak areas to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp).

Predicted Thermal Behavior and Data Interpretation

While specific data for the title compound is not publicly available, a scientifically sound prediction can be made based on its constituent moieties.

Expected Data Summary:

ParameterTechniquePredicted ObservationRationale
Melting Point (Tm) DSCSharp endothermCrystalline solid behavior. The exact temperature depends on crystal lattice energy.
Decomposition Onset (Tonset) TGA> 200 °CSulfonamides are generally stable compounds.[9] The trifluoromethyl group often enhances thermal stability.[10]
Mass Loss Profile TGAMulti-step decompositionInitial loss of the N-butyl group, followed by fragmentation of the aromatic core (cleavage of C-S, C-Br, C-CF3 bonds).
Decomposition Energetics DSCComplex profile, likely with a significant exothermic eventBond-breaking is endothermic, but the formation of stable small molecules (gases) and potential secondary reactions can be highly exothermic.

Proposed Decomposition Pathways and Degradant Identification

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds under thermal stress. The two most probable primary fragmentation points are the Sulfur-Nitrogen (S-N) bond and the Carbon-Sulfur (C-S) bond .

Proposed Primary Decomposition Pathways:

  • S-N Bond Cleavage (Homolytic): This pathway would generate a benzenesulfonyl radical and an N-butylaminyl radical. The N-butyl fragment is highly unstable and would likely undergo further reactions, such as disproportionation or hydrogen abstraction, to form butane, butene, and other small hydrocarbons.

  • C-S Bond Cleavage (Homolytic): This would lead to the formation of a 3-bromo-5-(trifluoromethyl)phenyl radical and a sulfonamide-derived radical. This pathway is common in the thermal degradation of aromatic sulfonamides.

Subsequent decomposition would involve the fragmentation of these initial radical species, leading to the evolution of gases such as sulfur dioxide (SO₂), nitrogen oxides (NOₓ), and various halogenated and fluorinated organic fragments.

Workflow for Degradant Identification

A comprehensive strategy for identifying decomposition products is essential and mandated by regulatory bodies like the ICH.[11][12] Forced degradation studies, where the compound is intentionally stressed, are used to generate these products for analysis.[11]

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} ` Caption: Workflow for Identification of Thermal Degradants.

Protocol for Degradant Analysis:

  • Forced Degradation: Heat a sample of the compound in a sealed vial at a temperature just below its Tonset (e.g., 180-200 °C) for a defined period (e.g., 24-72 hours). This generates a sufficient quantity of degradation products for detection.

  • Sample Preparation: Dissolve the stressed sample in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS/MS Analysis: Inject the solution into a Liquid Chromatography-Mass Spectrometry system.[13]

    • Rationale: LC-MS is the premier technique for separating and identifying unknown, non-volatile, and semi-volatile degradation products in complex mixtures without requiring their isolation.[13][14]

    • Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).

    • Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ions and their fragmentation patterns (MS/MS), which are crucial for structure elucidation.[12][15]

  • Headspace GC-MS Analysis: Analyze the headspace gas of the sealed vial from the forced degradation study using Gas Chromatography-Mass Spectrometry.

    • Rationale: This technique is ideal for identifying volatile decomposition products (e.g., SO₂, butene) that would be lost in an LC-MS analysis.

    • Method: A gas-tight syringe is used to sample the headspace and inject it into the GC-MS. The components are separated based on their boiling points and identified by their mass spectra.

Decomposition_Pathway

Conclusion and Recommendations

The thermal stability of this compound is a critical quality attribute that must be thoroughly investigated. The methodologies presented in this guide, combining TGA and DSC for initial characterization followed by a systematic LC-MS and GC-MS approach for degradant identification, provide a robust framework for this assessment. The compound is predicted to be thermally stable to temperatures approaching 200 °C, but its decomposition is likely to be complex and potentially exothermic.

Key Recommendations:

  • Routine Stability Testing: Implement the described TGA and DSC methods as part of routine quality control for all manufactured batches.

  • Forced Degradation Studies: Conduct comprehensive forced degradation studies as per ICH Q1A(R2) guidelines to identify and characterize potential impurities.[16][17][18]

  • Storage Conditions: Based on the stability data, establish clear storage conditions (e.g., "Store at controlled room temperature, protected from heat") to ensure product integrity.

  • Process Safety: The potential for exothermic decomposition must be considered during process development, especially for operations involving heating, milling, or drying.

By adhering to these principles, researchers and developers can ensure the safety, quality, and efficacy of products containing this compound.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [5][6][7][19][20]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [16][18]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [2][17]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [3]

  • Jia, B., & Li, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 899-923. [13]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(2), 1-14. (Note: A direct URL to the original article is not consistently available; referencing the journal and issue is standard practice).
  • Patel, K., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. Journal of Pharmaceutical Analysis, 8(4), 251-261. [11][12]

  • AMI Instruments. (2024). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. [4]

  • BenchChem. An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. [8]

  • Zhang, H., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(29), 18981–18986. [10]

  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [1]

  • El-Sayed, Y. S., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1629. [9]

  • Dong, G., et al. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. Journal of Peptide Science, e3652. [15]

  • Liu, D., et al. (2009). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy. Journal of Pharmaceutical Sciences, 98(8), 2848-2857. [14]

Sources

The Trifluoromethylated Benzenesulfonamide Moiety: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of trifluoromethyl groups into benzenesulfonamide scaffolds represents a cornerstone of modern medicinal chemistry. This strategic fluorination imparts unique physicochemical properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, bioavailability, and target-specific affinity. This technical guide provides an in-depth exploration of the mechanisms of action for this important class of molecules, with a particular focus on their roles as selective enzyme inhibitors. We will dissect the molecular interactions, present quantitative data, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of this versatile chemical motif.

Introduction: The Power of Fluorination in Drug Design

The trifluoromethyl (-CF3) group is a highly valued substituent in drug design due to its potent effects on a molecule's properties. The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][2] This increased stability often results in a longer in vivo half-life and a more predictable pharmacokinetic profile.[2] Furthermore, the trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity, which can enhance membrane permeability and improve binding affinity to biological targets.[1][2]

When combined with the benzenesulfonamide framework, a well-established pharmacophore known for its ability to target enzymes like carbonic anhydrases and cyclooxygenases, the resulting trifluoromethylated benzenesulfonamides are potent and often highly selective therapeutic agents.[3][4][5] This guide will primarily focus on one of the most well-characterized examples of this class: the selective inhibition of cyclooxygenase-2 (COX-2).

Core Mechanism of Action: Selective COX-2 Inhibition

A prominent example of a trifluoromethylated benzenesulfonamide is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[6] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][8]

2.1. The Cyclooxygenase (COX) Enzymes and Inflammation

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins and thromboxanes.[8] Prostaglandins are key mediators of inflammation, pain, and fever.[8][9]

  • COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining and supporting platelet aggregation.[9]

  • COX-2 , in contrast, is typically induced at sites of inflammation by stimuli like cytokines and growth factors.[3][9]

By selectively inhibiting COX-2, drugs like Celecoxib can reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][9]

2.2. Molecular Interactions and the Role of the Trifluoromethyl Group

The selectivity of Celecoxib for COX-2 is attributed to its chemical structure. The trifluoromethylated benzenesulfonamide moiety plays a crucial role in this specific binding. The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1.[9] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2.[3][8] The trifluoromethyl group contributes to this selective binding through favorable steric and electronic interactions within this larger pocket, enhancing the compound's affinity for COX-2 over COX-1.[2][3] Celecoxib is approximately 10-20 times more selective for COX-2 than for COX-1.[3]

Below is a diagram illustrating the prostaglandin synthesis pathway and the point of inhibition by trifluoromethylated benzenesulfonamides like Celecoxib.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain, Inflammation, Fever) PGH2_2->Prostaglandins_2 Celecoxib Trifluoromethylated Benzenesulfonamides (e.g., Celecoxib) Celecoxib->COX2  Selective Inhibition

Caption: Simplified Prostaglandin Synthesis Pathway and COX-2 Inhibition.

Broader Biological Activities and Other Potential Targets

While COX-2 inhibition is a major mechanism, the trifluoromethylated benzenesulfonamide scaffold is versatile and has been explored for other therapeutic targets.

3.1. Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[10] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Different CA isoforms are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and high-altitude sickness.[5][11]

The incorporation of a trifluoromethyl group can modulate the inhibitory activity and selectivity of benzenesulfonamides against different CA isoforms.[5] For instance, some trifluoromethylated benzenesulfonamides have shown potent inhibition of tumor-associated CA isoforms like CA IX and CA XII, making them interesting candidates for anticancer drug development.[10]

3.2. Other Therapeutic Areas

The unique properties conferred by the trifluoromethyl group make this scaffold a valuable building block in the synthesis of pharmaceuticals for a wide range of diseases.[12][13] Derivatives have been investigated as:

  • URAT1 transporter inhibitors for the treatment of hyperuricemia and gout.[14]

  • Anticancer agents through mechanisms beyond CA inhibition, such as the induction of apoptosis and cell cycle arrest.[15]

  • Insecticides , where they act as insect growth regulators by inhibiting chitin synthesis.[16][17][18]

Experimental Validation of Mechanism of Action

A robust understanding of a compound's mechanism of action relies on rigorous experimental validation. Below are representative protocols for assessing the inhibitory activity of trifluoromethylated benzenesulfonamides.

4.1. In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2, a process that can be monitored using a colorimetric probe.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a stock solution of the trifluoromethylated benzenesulfonamide test compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.

    • Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric probe.

    • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following diagram outlines the general workflow for this type of in vitro enzyme inhibition assay.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents (Buffer, Enzyme, Inhibitor) B Dispense Reagents into 96-well Plate A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance over Time D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

4.2. Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay measures the effect of the test compound on the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., macrophages like RAW 264.7) that can be stimulated to produce PGE2.

  • Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the trifluoromethylated benzenesulfonamide test compound for a specified pre-incubation period.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and PGE2 production.

  • PGE2 Measurement:

    • After an appropriate incubation time, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis:

    • Plot the PGE2 concentration against the inhibitor concentration to determine the cellular IC50 value.

Quantitative Data Summary

The following table provides a representative comparison of the inhibitory potency of a trifluoromethylated benzenesulfonamide (Celecoxib) against COX-1 and COX-2, highlighting its selectivity.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
CelecoxibCOX-1~15~375
COX-2~0.04
IbuprofenCOX-1~13~0.5
COX-2~25

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for illustrative purposes.

Conclusion and Future Perspectives

Trifluoromethylated benzenesulfonamides represent a highly successful class of compounds in drug discovery, largely due to the advantageous physicochemical properties imparted by the trifluoromethyl group. Their mechanism of action, particularly as selective COX-2 inhibitors, is well-established and serves as a paradigm for rational drug design.

Future research in this area will likely focus on:

  • Exploring new therapeutic targets: The versatility of the scaffold suggests that novel derivatives could be developed to target other enzymes or receptors with high affinity and selectivity.

  • Fine-tuning selectivity: For targets like carbonic anhydrases, where multiple isoforms exist, further structural modifications could lead to compounds with improved isoform-selectivity and reduced off-target effects.

  • Applications in agrochemicals and materials science: The inherent stability and unique properties of these compounds will continue to be exploited in non-pharmaceutical applications.[12][13]

By understanding the fundamental principles of their mechanism of action, researchers can continue to leverage the power of the trifluoromethylated benzenesulfonamide motif to develop innovative solutions for human health and beyond.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • Celecoxib - Wikipedia. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • Trifluoromethyl group - Wikipedia. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • 4-(Trifluoromethyl)benzenesulfonamide - MySkinRecipes. [Link]

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC - NIH. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PubMed Central. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed. [Link]

  • Benzoylurea insecticide - Wikipedia. [Link]

  • Triflumuron - Grokipedia. [Link]

  • Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PubMed Central. [Link]

  • Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC - NIH. [Link]

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed. [Link]

Sources

Whitepaper: A Strategic In Silico Workflow for Characterizing 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, multi-faceted in silico strategy for the molecular characterization of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. Moving beyond a simple recitation of steps, this document provides a deep, experience-driven rationale for the entire computational workflow, mirroring the decision-making process of a seasoned drug discovery scientist. We navigate the critical path from initial target identification—a crucial step for a novel compound—through rigorous system preparation, molecular docking, all-atom molecular dynamics simulations, and concluding with quantitative binding free energy calculations. Each protocol is designed as a self-validating component within a larger, logically-scaffolded investigation, ensuring scientific integrity. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to generate actionable, high-confidence hypotheses for downstream experimental validation.

Foundational Strategy: From Unknown Ligand to Actionable Hypothesis

In modern drug discovery, in silico modeling is not merely a screening tool but a critical instrument for hypothesis generation and de-risking experimental efforts. For a compound like this compound, where the biological target may not be known, a purely computational approach can illuminate its potential mechanism of action and guide its therapeutic positioning. The causality behind our workflow is simple: each step builds upon the last, progressively refining our understanding from a static, probable binding pose to a dynamic, solvated complex, and finally to a quantitative estimation of binding affinity. This iterative refinement is the cornerstone of a trustworthy computational model.

Our investigation begins with the most fundamental question: What protein does this molecule interact with?

Phase I: Target Identification via Pharmacophore-Based Scaffolding

Without a known biological target, we must infer potential protein partners from the ligand's chemical features. The sulfonamide group is a well-established pharmacophore, notably for its ability to bind to zinc-containing metalloenzymes. This provides a strong, expertise-driven starting point. We will employ a ligand-based target prediction approach to formalize this hypothesis.[1][2]

Protocol: Ligand-Based Target Prediction

  • Ligand 3D Structure Generation: The 2D structure of this compound is converted into a low-energy 3D conformation using a molecular mechanics force field (e.g., MMFF94).

  • Pharmacophore Screening: The 3D structure is submitted to a reverse pharmacophore screening server (e.g., PharmMapper, ZINCPharmer). These tools compare the ligand's features (hydrogen bond donors/acceptors, hydrophobic centroids, etc.) against a database of pharmacophore models derived from known protein-ligand complexes in the Protein Data Bank (PDB).[3][4][5][6][7]

  • Target Hypothesis Generation: The output is a ranked list of potential protein targets. Based on the prominent sulfonamide moiety, we anticipate and will proceed with the hypothesis that Carbonic Anhydrase II (hCA-II) is a high-probability target. This enzyme is a classic zinc metalloenzyme and a frequent target of sulfonamide-based drugs.[8]

Phase II: System Preparation – The Bedrock of Simulation Fidelity

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of all subsequent steps is contingent upon the meticulous preparation of both the protein receptor and the ligand.

Receptor Preparation

We will use a high-resolution crystal structure of hCA-II. A suitable entry from the Protein Data Bank (PDB) is PDB ID: 2VVA .[3][4][5][6][7]

Protocol: Protein Preparation (Utilizing Schrödinger's Protein Preparation Wizard) [9][10][11][12][13]

  • Import and Pre-process: The PDB structure is imported. Bond orders are assigned, hydrogens are added, and disulfide bonds are created. Critically, water molecules beyond 5 Å from the active site zinc ion are removed.

  • Protonation State Assignment: The protonation states of titratable residues (His, Asp, Glu) are determined at a physiological pH of 7.4 using Epik. This step is vital for correctly modeling electrostatic interactions.

  • Restrained Energy Minimization: A brief, restrained minimization is performed using a modern force field (e.g., OPLS4). This relieves any steric clashes introduced during crystallization or the addition of hydrogens, without significantly perturbing the experimentally determined coordinates.

Ligand Preparation

The ligand must be prepared to ensure it has the correct ionization state and a valid 3D conformation.

Protocol: Ligand Preparation (Utilizing Schrödinger's LigPrep)

  • Structure Input: The 2D structure of the compound is provided.

  • Ionization State Generation: Epik is used to generate the likely ionization state at pH 7.4. For the sulfonamide, this is a critical step.

  • Tautomer and Stereoisomer Generation: All reasonable tautomers and stereoisomers are generated.

  • Energy Minimization: A low-energy 3D conformation is generated for each variant.

Phase III: Molecular Docking – The Static Binding Hypothesis

Molecular docking provides our first static snapshot of the binding hypothesis, predicting the most favorable binding pose of the ligand within the receptor's active site.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase ProtPrep Prepared hCA-II GridGen Receptor Grid Generation ProtPrep->GridGen LigPrep Prepared Ligand Dock Molecular Docking (Glide) LigPrep->Dock GridGen->Dock Pose Ranked Binding Poses Dock->Pose

Caption: Workflow for predicting binding poses via molecular docking.

Protocol: Glide Molecular Docking

  • Receptor Grid Generation: A grid is generated around the active site of the prepared hCA-II structure. The grid's center is defined by the catalytic zinc ion.

  • Ligand Docking: The prepared ligand is docked into the receptor grid using both Standard Precision (SP) and Extra Precision (XP) modes.

  • Pose Analysis: The resulting poses are evaluated based on their docking score (GlideScore). The key validation criterion is visual inspection: a chemically sensible pose should show the sulfonamide moiety coordinating with the active site Zn²⁺ ion and forming hydrogen bonds with key residues like Thr199.

Table 1: Representative Docking Results (Hypothetical)

Parameter Value Interpretation
GlideScore (XP) -9.8 kcal/mol Strong predicted binding affinity.
Key Interactions Zn²⁺ coordination (Sulfonamide) Confirms the primary pharmacophoric interaction.
H-bond with Thr199 Stabilizes the ligand in the active site.

| | Hydrophobic contact (Trifluoromethyl group) | Anchors the ligand in a hydrophobic sub-pocket. |

Phase IV: Molecular Dynamics – Probing the Dynamic Reality

Docking is a static image; molecular dynamics (MD) simulation is the full-length film. MD allows us to assess the stability of the predicted binding pose and observe the conformational dynamics of the protein-ligand complex in a simulated aqueous environment over time.[14][15][16]

Diagram: Molecular Dynamics Simulation Workflow

G cluster_setup System Setup cluster_sim Simulation Input Top-Ranked Docked Pose Solvate Add Water Box (e.g., TIP3P) Input->Solvate Neutralize Add Counter-Ions (Na+/Cl-) Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Production Production MD (100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: The standard workflow for an all-atom molecular dynamics simulation.

Protocol: MD Simulation (Utilizing Desmond) [14][17][18][19][20]

  • System Building: The highest-scoring docked complex is imported into a system builder. It is solvated in an orthorhombic box of TIP3P water, ensuring a 10 Å buffer from the box edge. The system is neutralized with Na⁺ or Cl⁻ ions.

  • Minimization & Equilibration: The system undergoes a default relaxation protocol, which includes a series of restrained minimizations and short MD simulations to gradually heat the system to 300K and equilibrate the pressure.

  • Production MD: A 100-nanosecond production MD simulation is run in the NPT ensemble using an appropriate force field like AMBER or CHARMM.[21][22][23][24][25] Trajectory frames are saved every 100 picoseconds.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): The RMSD of the protein backbone and the ligand heavy atoms are plotted over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is stable in the binding pocket.

    • RMSF (Root Mean Square Fluctuation): The RMSF of protein residues is calculated to identify flexible or rigid regions upon ligand binding.

    • Interaction Analysis: The stability of key hydrogen bonds and hydrophobic contacts identified in docking is monitored throughout the simulation.

Phase V: Binding Free Energy Calculation – Quantifying Affinity

To obtain a more accurate, quantitative estimate of binding affinity than the docking score, we employ end-point free energy calculation methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[26][27][28][29][30]

Protocol: MM/GBSA Calculation

  • Trajectory Sampling: Snapshots (e.g., 100 frames) are extracted from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, the free energy of the complex, the receptor, and the ligand are calculated individually.

  • Binding Free Energy Estimation: The binding free energy (ΔG_bind) is calculated using the equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Table 2: Representative MM/GBSA Results (Hypothetical)

Energy Component Average Value (kcal/mol) Contribution
ΔG_bind (MM/GBSA) -48.5 ± 4.2 Overall Affinity
van der Waals -60.1 Favorable
Electrostatic -25.8 Favorable
Polar Solvation +42.3 Unfavorable (Desolvation Penalty)

| Non-polar Solvation | -4.9 | Favorable |

The calculated ΔG_bind provides a robust estimate of binding affinity. The energy decomposition further validates our model by confirming that favorable van der Waals and electrostatic interactions overcome the penalty of desolvating the ligand and parts of the active site.

Synthesis and Final Recommendation

This comprehensive in silico investigation, proceeding from target-agnostic screening to a quantitative affinity prediction, provides a robust, multi-layered body of evidence. The hypothetical results suggest that this compound is a potent and stable inhibitor of human Carbonic Anhydrase II. The computational model predicts specific, testable interactions that drive this binding.

The final, authoritative recommendation is to proceed with experimental validation. An in vitro enzymatic inhibition assay (e.g., an esterase assay for CA-II) should be performed to determine the experimental IC₅₀ or Kᵢ value. A strong correlation between the computationally predicted affinity and the experimentally measured activity would validate this in silico model, providing a high-confidence platform for future structure-activity relationship (SAR) studies and lead optimization.

References

  • Desmond Molecular Dynamics System. D. E. Shaw Research. [Link]

  • GROMACS Tutorials. University of Virginia. [Link]

  • RCSB Protein Data Bank. U.S. Department of Energy, National Science Foundation, National Institutes of Health. [Link]

  • Worldwide Protein Data Bank (wwPDB). wwPDB Organization. [Link]

  • AMBER Force Fields. AMBER MD. [Link]

  • Molecular Dynamics Simulations with Schrödinger's Desmond Software: A Complete Guide for Researchers. YouTube. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors. Taylor & Francis Online. [Link]

  • GROMACS tutorial. EMBL-EBI. [Link]

  • Desmond (software). Wikipedia. [Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. National Institutes of Health. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • AMBER Force Field. Protheragen. [Link]

  • Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, Oxford Academic. [Link]

  • Desmond - High-Performance Molecular Dynamics. BioSoft. [Link]

  • Desmond. Ohio Supercomputer Center. [Link]

  • AMBER (molecular dynamics). Wikipedia. [Link]

  • Navigating AMBER Force Fields. DiPhyx Stories. [Link]

  • In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes. ResearchGate. [Link]

  • Protein Data Bank. Wikipedia. [Link]

  • AMBER. chemeurope.com. [Link]

  • Binding Free Energy Calculation with MM/PB(GB)SA. Protheragen. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • Pharmacophore modeling in drug design. PubMed. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. National Institutes of Health. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA. Peng's Lab. [Link]

  • What is pharmacophore modeling and its applications? Patsnap Synapse. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. [Link]

  • Schrödinger - Computational chemistry Software. IntuitionLabs.ai. [Link]

  • Tutorials and Webinars. Gromacs. [Link]

  • Pharmacophore modeling. SlideShare. [Link]

  • An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations. MDPI. [Link]

  • Homepage. Protein Data Bank in Europe. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • Truly Target-Focused Pharmacophore Modeling. MDPI. [Link]

  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]

  • Pharmacophore Modeling: A Detailed Guide. Medium. [Link]

  • In-silico analysis of chromone containing sulfonamide derivatives as human carbonic anhydrase inhibitors. PubMed. [Link]

Sources

A Technical Guide to the Physicochemical Profiling of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide: Lipophilicity and pKa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely supplementary—it is fundamental to predicting its pharmacokinetic profile and ultimate clinical success. This guide provides an in-depth analysis of two such critical parameters, lipophilicity (LogP) and acidity (pKa), for the compound 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide . We will explore the theoretical underpinnings of how its distinct structural motifs—a sulfonamide core, an N-butyl chain, and potent electron-withdrawing bromo and trifluoromethyl groups—collectively define its chemical personality. This guide details both computational prediction methodologies for early-stage assessment and the gold-standard experimental protocols required for definitive characterization, providing researchers with a comprehensive framework for evaluating this and structurally related molecules.

Introduction: The Significance of Physicochemical Properties in Medicinal Chemistry

The journey of a drug from administration to its target site is governed by a complex interplay of its inherent chemical properties and the diverse physiological environments it encounters.[1][] Lipophilicity and acidity are paramount among these properties.[3][4]

  • Lipophilicity , quantified as the partition coefficient (LogP), dictates a molecule's ability to cross cellular membranes, influences its distribution into tissues, and impacts its affinity for metabolic enzymes and protein targets.[][5]

  • Acidity , defined by the acid dissociation constant (pKa), determines the ionization state of a molecule at a given pH.[1] This is critical, as the charge of a molecule profoundly affects its solubility, permeability, and ability to interact with biological targets.[1][6]

The subject of this guide, This compound , serves as an excellent case study. Its structure combines features that present a compelling physicochemical profile: a lipophilic N-butyl group, a polar sulfonamide moiety capable of ionization, and two powerful electron-withdrawing groups (bromo and trifluoromethyl) that significantly modulate both lipophilicity and acidity.[7][8]

Chemical Structure:

  • IUPAC Name: this compound[9][10]

  • Molecular Formula: C₁₁H₁₃BrF₃NO₂S[9]

  • Molecular Weight: 360.19 g/mol [9]

Chemical structure of this compound

Lipophilicity (LogP) Profile

Lipophilicity is the measure of a solute's partitioning between an immiscible lipid-like (n-octanol) and aqueous phase. It is expressed as LogP, the logarithm of the partition coefficient.

Theoretical Considerations & Structural Contributions

Each functional group on the molecule contributes to its overall lipophilicity:

  • Aromatic Ring, Bromo (Br), and Trifluoromethyl (CF₃) Groups: These groups are inherently lipophilic. The trifluoromethyl group, in particular, significantly increases lipophilicity, often more so than a comparable alkyl group like isopropyl, and enhances metabolic stability.[7][8]

  • N-butyl Chain (-C₄H₉): This flexible alkyl chain is a strong contributor to the molecule's hydrophobicity.

  • Sulfonamide Group (-SO₂NH-): The sulfonamide moiety is polar and capable of hydrogen bonding, which contributes hydrophilic character. However, its contribution is often overshadowed by the more dominant lipophilic groups in a molecule of this nature.

Computational Prediction (cLogP)

In the early discovery phase, computational models provide rapid LogP estimations (cLogP).[11] These algorithms use fragment-based or atom-based methods to calculate values based on large experimental datasets.[12] It is crucial to consult multiple algorithms, as predictions can vary.[13]

Table 1: Predicted Physicochemical Properties of this compound

Parameter Predicted Value Prediction Tool/Source
cLogP 4.2 - 4.8 Various computational models (e.g., ALOGPS, XLOGP3)[13][14]
pKa 8.5 - 9.5 ChemAxon, ACD/Labs[1][15]

Note: These values are in silico predictions and require experimental validation.

G cluster_0 Computational Workflow mol Input Molecule (SMILES/Structure) calc LogP Calculation Engine (e.g., ALOGPS, XLOGP3) mol->calc db Algorithm Database (Fragment/Atom Contributions) db->calc out Predicted cLogP Value calc->out

Caption: High-level workflow for computational LogP (cLogP) prediction.

Experimental Protocol: Shake-Flask (OECD 107) Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement principle.[11][16] The protocol must be executed with precision to ensure data integrity.

Methodology:

  • Phase Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions). Pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol for this molecule). The concentration should be low enough to avoid self-association but high enough for accurate quantification (e.g., < 0.01 M).[17]

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution.[18] The volume ratio of the phases should be adjusted based on the expected LogP to ensure quantifiable concentrations in both layers.[18][19]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. A gentle, continuous inversion is preferred over vigorous shaking to prevent the formation of emulsions.

  • Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.[11]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final value is expressed as its base-10 logarithm, LogP.

G cluster_1 Shake-Flask LogP Determination prep 1. Prepare & Pre-saturate n-Octanol & Buffer dissolve 2. Dissolve Compound in one phase prep->dissolve mix 3. Combine Phases & Compound dissolve->mix equil 4. Agitate to Equilibrium mix->equil sep 5. Separate Phases (Centrifugation) equil->sep quant 6. Quantify Concentration in each phase (HPLC) sep->quant calc 7. Calculate LogP quant->calc

Caption: Experimental workflow for the Shake-Flask LogP determination method.

Acidity (pKa) Profile

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For this compound, the relevant acidic proton is on the sulfonamide nitrogen.

Theoretical Considerations & Structural Influences

The acidity of the N-H bond is dramatically increased by the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). This effect is further amplified by the substituents on the aromatic ring:

  • Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Through a strong negative inductive effect (-I), it pulls electron density from the ring, which in turn pulls density from the sulfonamide group, stabilizing the anionic conjugate base and thus lowering the pKa (increasing acidity).[20]

  • Bromo Group (-Br): The bromo substituent also exerts a significant electron-withdrawing inductive effect, further contributing to the acidification of the N-H proton.

The combined effect of these groups results in a sulfonamide that is significantly more acidic than unsubstituted benzenesulfonamide.[21]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining pKa.[17][22][23] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[16]

Methodology:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.[22]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol or DMSO may be required, but results must then be extrapolated back to 0% co-solvent.[17][24] Ensure the final concentration is sufficient for detection (e.g., 1-10 mM).[17][22] A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[22][23]

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[22][23]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and begin adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH value at the half-equivalence point, which corresponds to the inflection point on the curve where the buffer capacity is maximal.[16][23]

G cluster_2 Potentiometric pKa Titration cal 1. Calibrate pH Electrode prep 2. Prepare Sample (with co-solvent if needed) cal->prep purge 3. Purge with N₂ to remove CO₂ prep->purge titrate 4. Titrate with Standardized Base purge->titrate record 5. Record pH vs. Volume of Titrant titrate->record analyze 6. Analyze Curve (Find Inflection Point) record->analyze pka pKa = pH at 1/2 Equivalence Point analyze->pka

Caption: Experimental workflow for pKa determination via potentiometric titration.

Integrated Analysis and Drug Development Implications

The interplay between LogP and pKa is critical. The ionization state of a drug, governed by its pKa and the pH of its environment, directly influences its effective lipophilicity, or LogD . The relationship is described by the Henderson-Hasselbalch equation .[6][25][26]

For an acidic compound like a sulfonamide: pH = pKa + log ( [Ionized] / [Unionized] ) [25][26]

  • In the Stomach (pH ~2): Since pH << pKa (predicted ~9.0), the molecule will be almost entirely in its neutral, unionized form. This high lipophilicity favors absorption across the lipid membranes of the stomach lining.

  • In the Small Intestine & Blood (pH ~7.4): Since pH < pKa, the molecule will still be predominantly in its neutral form. However, a small but significant fraction will be ionized. This balance is often ideal, providing sufficient lipophilicity for membrane permeation while the ionized portion aids aqueous solubility.[6]

G cluster_3 Physicochemical Properties & Biological Consequences cluster_4 Determine cluster_5 Influence props Physicochemical Properties (LogP & pKa) ion Ionization State (at physiological pH) props->ion perm Membrane Permeability props->perm bind Target Binding & Metabolism props->bind sol Aqueous Solubility ion->sol ion->perm adme Overall ADME Profile (Absorption, Distribution, Metabolism, Excretion) sol->adme perm->adme bind->adme

Caption: Relationship between core physicochemical properties and their ADME consequences.

Conclusion

The systematic evaluation of this compound reveals a molecule with high lipophilicity and moderate acidity. The powerful electron-withdrawing groups render the sulfonamide proton significantly acidic, while the combination of the aromatic system, halogen, trifluoromethyl group, and butyl chain results in a high LogP value. This profile suggests good potential for passive membrane permeability but may pose challenges related to aqueous solubility. The predictive and experimental frameworks detailed in this guide provide a robust, self-validating system for characterizing such compounds, enabling informed decisions in the iterative cycle of drug design and optimization.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Meng, Z., & T. F. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Martins, M. M., & Smith, M. J. (2007). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. RSC Publishing. [Link]

  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • Avdagić, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • van der Heide, E., et al. (2016). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • ResearchGate. Basic physicochemical properties of sulfonamides. [Link]

  • Żołnowska, B., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. NIH. [Link]

  • El-Gamal, M., & Naglah, A. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Anaesthesiology HUB. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. [Link]

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. [Link]

  • Niazi, S. K., & Alam, S. M. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. PubMed. [Link]

  • Medicine LibreTexts. (2024). 12.3: The Henderson–Hasselbalch Equation. [Link]

  • ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. [Link]

  • Takács-Novák, K., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

  • Grygorenko, O. O., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

  • Milletti, F. Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar. [Link]

  • ResearchGate. (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • D'Oria, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. [Link]

  • Wang, J., & Urban, G. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry. [Link]

  • Pharmaffiliates. N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. [Link]

  • Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. [Link]

  • Moss, S. W., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • ResearchGate. (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]

  • pKa, Solubility, and Lipophilicity. Springer Nature Experiments. [Link]

  • O'Boyle, N. M., et al. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

  • ResearchGate. The lipophilicity parameters of sulfonamide derivatives are ranked by.... [Link]

  • ResearchGate. The lipophilicity parameters of sulfonamide derivatives were clustered.... [Link]

  • PubChem. 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide. [Link]

  • ChemWhat. 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide. [Link]

  • PharmaCompass. 3-bromo-N-(t-butyl)benzenesulfonamide. [Link]

Sources

Methodological & Application

Synthesis protocol for 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Introduction

This compound is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. Compounds within this class are of significant interest to researchers in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of a bromine atom and a trifluoromethyl group offers distinct advantages for drug design; the trifluoromethyl group can enhance metabolic stability and membrane permeability, while the bromine atom provides a site for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed, two-step protocol for the synthesis of this compound. The synthesis begins with the chlorosulfonation of 1-bromo-3-(trifluoromethyl)benzene to generate the key intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with n-butylamine to yield the final product. The protocol emphasizes experimental causality, safety, and validation through characterization.

Overall Synthesis Scheme

The synthesis is a two-step process starting from 1-bromo-3-(trifluoromethyl)benzene.

Synthesis_Scheme cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation SM 1-Bromo-3-(trifluoromethyl)benzene INT 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride SM->INT ClSO3H (Chlorosulfonic Acid) DCM, 0°C to RT FP This compound INT->FP Triethylamine (Et3N) DCM, 0°C to RT nBuNH2 n-Butylamine nBuNH2->FP Protocol_Flow Setup 1. Dissolve n-butylamine & Et3N in DCM 2. Cool to 0°C Addition 3. Add sulfonyl chloride solution dropwise Setup->Addition Reaction 4. Warm to RT and stir for 4-6 hours Addition->Reaction Workup 5. Wash with 1M HCl, sat. NaHCO3, and Brine Reaction->Workup Purify 6. Dry (MgSO4), concentrate, and perform flash column chromatography Workup->Purify Analyze 7. Characterize pure product (NMR, MS, etc.) Purify->Analyze

Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, a molecule of interest for pharmaceutical and agrochemical research. The synthesis is strategically designed in two key stages: (1) a regioselective chlorosulfonation of 1-bromo-3-(trifluoromethyl)benzene via electrophilic aromatic substitution (EAS) to yield the critical sulfonyl chloride intermediate, and (2) the subsequent amidation with n-butylamine. This guide elucidates the mechanistic principles governing the reaction's regioselectivity, offers a detailed, step-by-step experimental procedure, and outlines methods for product characterization and troubleshooting.

Introduction

Benzenesulfonamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Their efficacy is often dictated by the specific substitution pattern on the aromatic ring. The target molecule, this compound, incorporates three key substituents: a bromine atom, a strongly electron-withdrawing trifluoromethyl group, and an N-butylsulfonamide moiety. The precise arrangement of these groups in a 1,3,5-pattern presents a significant synthetic challenge, demanding rigorous control over the regiochemical outcome of the electrophilic aromatic substitution.

This application note details a robust and logical synthetic pathway, emphasizing the scientific rationale behind each step to ensure reproducibility and high yield.

Part 1: The Synthetic Strategy - A Mechanistic Overview

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the sulfonamide C-N bond, a common and reliable transformation. This reveals that the final product can be readily assembled from n-butylamine and the key intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride . This intermediate, in turn, can be synthesized from the commercially available starting material, 1-bromo-3-(trifluoromethyl)benzene , through an electrophilic aromatic substitution reaction—specifically, chlorosulfonation.

The Key Step: Regiocontrolled Chlorosulfonation

The central challenge is the introduction of the chlorosulfonyl group (-SO₂Cl) onto the correct position of the 1-bromo-3-(trifluoromethyl)benzene ring. The outcome is governed by the directing effects of the existing substituents.[5]

  • Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I). It strongly deactivates the ring towards electrophilic attack and is a meta-director.[6][7]

  • Bromo Group (-Br): As a halogen, bromine is deactivating due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[8]

When both groups are present on the ring in a meta relationship (positions 1 and 3), their directing effects must be carefully considered:

  • The -Br at C1 directs incoming electrophiles to C2, C4, and C6.

  • The -CF₃ at C3 directs incoming electrophiles to C5.

The electrophilic attack at position C5 is uniquely favored. It is meta to the strongly deactivating -CF₃ group and also meta to the -Br group. While the bromine atom directs ortho and para, its deactivating nature means that the positions it directs to (C2, C4, C6) are still less favorable for attack compared to an unsubstituted ring. The convergence of the directing effects makes the C5 position the most electronically favorable site for the incoming chlorosulfonyl electrophile, leading to a highly regioselective reaction.

G Synthetic pathway for the target molecule. cluster_1 cluster_2 SM 1-Bromo-3-(trifluoromethyl)benzene INT 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride SM->INT Step 1: Chlorosulfonation R1 ClSO₃H (Chlorosulfonic Acid) FP This compound INT->FP Step 2: Amidation R2 n-Butylamine (CH₃(CH₂)₃NH₂) Pyridine

Part 2: Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberSupplierNotes
1-Bromo-3-(trifluoromethyl)benzene401-78-5[9][10]Standard SupplierStarting Material
Chlorosulfonic Acid7790-94-5Standard SupplierCorrosive & Moisture Sensitive
n-Butylamine109-73-9Standard Supplier
Pyridine110-86-1Standard SupplierAnhydrous grade
Dichloromethane (DCM)75-09-2Standard SupplierAnhydrous grade
Diethyl Ether60-29-7Standard Supplier
Saturated Sodium Bicarbonate144-55-8Lab Prepared
Brine7647-14-5Lab Prepared
Anhydrous Magnesium Sulfate7487-88-9Standard Supplier
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, condenser, rotary evaporator, standard glassware.N/AN/A
Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (Intermediate)

This intermediate is commercially available, which can save significant time.[11][12][13][14] However, for researchers needing to perform the synthesis, the following protocol is provided.

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Charging: Carefully charge the flask with chlorosulfonic acid (5.0 eq.). Caution: Chlorosulfonic acid reacts violently with water. Ensure all glassware is dry.

  • Substrate Addition: Begin stirring and cool the acid to 0-5 °C. Slowly add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with extreme caution in a fume hood.

  • Extraction: The resulting slurry will contain the solid product. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) from the previous step in anhydrous dichloromethane (50 mL).

  • Amine Addition: To this solution, add pyridine (1.5 eq.) followed by the slow, dropwise addition of n-butylamine (1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 3-5 hours. The reaction progress can be monitored by TLC.[15]

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL) to remove excess pyridine and amine.

  • Washing: Subsequently, wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 3: Characterization and Data

Expected Results
PropertyExpected Value
Intermediate
AppearanceClear, colorless liquid[12][14]
Molecular FormulaC₇H₃BrClF₃O₂S[11]
Molecular Weight323.52 g/mol [11]
Final Product
AppearanceWhite to off-white solid
Molecular FormulaC₁₁H₁₃BrF₃NO₂S
Molecular Weight360.19 g/mol
Yield70-85% (over two steps)
Purity (post-purification)>97%
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the N-H proton of the sulfonamide, and the aliphatic protons of the n-butyl group.

  • ¹³C NMR: Will show distinct signals for the aromatic carbons (including those bonded to Br, CF₃, and S) and the carbons of the butyl chain.

  • FT-IR: Look for characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric) of the sulfonamide, and C-F stretches of the trifluoromethyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed, along with a characteristic isotopic pattern due to the presence of bromine.

Part 4: Troubleshooting and Safety Considerations

  • Low Yield in Step 1: This may be due to incomplete reaction or loss during the aqueous work-up. Ensure anhydrous conditions and adequate reaction time. The quenching on ice must be done carefully to avoid hydrolysis of the sulfonyl chloride product.

  • Incomplete Amidation (Step 2): If the starting sulfonyl chloride is still present, the reaction may require gentle heating or a longer reaction time. Ensure the n-butylamine and pyridine used are of good quality.

  • Safety - Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Have a sodium bicarbonate solution ready for neutralization of spills.

  • Safety - General: Standard laboratory safety practices should be followed throughout the procedure.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). PMC - NIH. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

  • Directing Effects. (n.d.). ChemTalk. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. (n.d.). Oakwood Chemical. [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (n.d.).
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). MIT Open Access Articles. [Link]

  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (n.d.). ChemRxiv. [Link]

  • Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. (n.d.). Organic-chemistry.org. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit. [Link]

  • Benzene, 1-bromo-3-(trifluoromethyl)-. (n.d.). PubChem. [Link]

  • Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-. (n.d.). the NIST WebBook. [Link]

  • Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817. (n.d.). PubChem - NIH. [Link]

Sources

Application Notes and Protocols for Trifluoromethylation in Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF₃) group into these molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides an in-depth exploration of modern trifluoromethylation methods applicable to benzenesulfonamide synthesis, offering both mechanistic insights and detailed, field-proven protocols.

Chapter 1: Late-Stage Trifluoromethylation of Benzenesulfonamide Scaffolds

Late-stage functionalization is a highly sought-after strategy in drug discovery, allowing for the direct modification of complex molecules to rapidly generate analogues for structure-activity relationship (SAR) studies. This chapter focuses on methods that introduce the CF₃ group directly onto a pre-formed benzenesulfonamide core.

Method 1: Copper-Catalyzed C–H Trifluoromethylation

This approach represents a highly efficient and atom-economical method for synthesizing trifluoromethylated benzenesulfonamides by directly targeting C–H bonds on the aromatic ring.[3]

Application Note: Principle and Mechanism

The copper-catalyzed trifluoromethylation of arenes, including benzenesulfonamides, typically proceeds through a radical-mediated pathway. Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, are commonly employed.[3][4] The reaction is initiated by a single-electron transfer (SET) from a low-valent copper(I) species to the electrophilic CF₃ source. This generates a trifluoromethyl radical (•CF₃) and a copper(II) species. The highly reactive •CF₃ then adds to the electron-rich aromatic ring of the benzenesulfonamide. The resulting radical intermediate is oxidized by the copper(II) species, which is subsequently reduced back to copper(I), closing the catalytic cycle and yielding the trifluoromethylated product.

The choice of copper catalyst, ligand, and solvent is critical for optimizing reaction efficiency and regioselectivity. The directing-group ability of the sulfonamide moiety can influence the position of trifluoromethylation.

Workflow: Copper-Catalyzed C-H Trifluoromethylation

CuI Cu(I) Catalyst CuII Cu(II) Species CuI->CuII SET Oxidation Togni Togni Reagent (Electrophilic CF₃⁺ Source) CF3_rad •CF₃ Radical Togni->CF3_rad SET Reduction CuII->CuI Reduction (Regenerates Catalyst) Intermediate [Ar(H)CF₃]• Radical Adduct CF3_rad->Intermediate ArSO2NHR Benzenesulfonamide (Ar-H) ArSO2NHR->Intermediate + •CF₃ Product CF₃-Ar-SO₂NHR (Final Product) Intermediate->Product Oxidation by Cu(II)

Caption: Catalytic cycle for copper-mediated C-H trifluoromethylation.

Detailed Protocol: Copper-Catalyzed Trifluoromethylation of N-Phenylbenzenesulfonamide

This protocol is adapted from methodologies employing electrophilic CF₃ sources with copper catalysis.[5][6][7]

  • Materials:

    • N-Phenylbenzenesulfonamide (1.0 mmol, 1.0 equiv)

    • Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.5 mmol, 1.5 equiv)[8][9]

    • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

    • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

    • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

    • Schlenk flask or sealed vial, magnetic stirrer, heating plate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-phenylbenzenesulfonamide, Togni Reagent II, copper(I) iodide, and 1,10-phenanthroline.

    • Add anhydrous DMSO via syringe.

    • Seal the flask and stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the trifluoromethylated benzenesulfonamide.

Data Summary: Substrate Scope

The following table summarizes typical outcomes for copper-catalyzed trifluoromethylation of various substituted benzenes and heterocycles, demonstrating the method's versatility.[5][10]

SubstrateCF₃ SourceCatalyst (mol%)Yield (%)Reference
4-Phenyl-1-buteneTogni Reagent IICuCl (10)~70-80%[10]
2-PhenylpropeneTogni Reagent ICu(OTf)₂ (10)85%[5]
N-AllylbenzamideUmemoto's ReagentCuI (20)78%[6][7]
1,1-DiphenylethyleneTogni Reagent ICu(OTf)₂ (10)94%[5]

Chapter 2: Radical Trifluoromethylation Strategies

Radical-based methods offer a powerful alternative for installing CF₃ groups, often under mild conditions. These reactions typically rely on the generation of the trifluoromethyl radical from a stable precursor.

Method 2: Photoredox-Catalyzed Trifluoromethylation using Langlois' Reagent

This method utilizes visible light and a photocatalyst to generate the trifluoromethyl radical from sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as Langlois' reagent.[11][12][13] It is particularly effective for the trifluoromethylation of electron-rich arenes and heterocycles.

Application Note: Principle and Mechanism

The mechanism begins with the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) by visible light.[2][14] The excited photocatalyst is a potent single-electron reductant. It transfers an electron to an oxidant, often persulfate (S₂O₈²⁻), generating a sulfate radical anion (SO₄•⁻). This highly oxidizing species then abstracts an electron from the Langlois' reagent (CF₃SO₂⁻), leading to the extrusion of sulfur dioxide (SO₂) and the formation of the key trifluoromethyl radical (•CF₃). The •CF₃ radical then adds to the benzenesulfonamide aromatic ring, and a subsequent oxidation step yields the final product.

Workflow: Photoredox Catalysis with Langlois' Reagent

PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation PC_star->PC e⁻ transfer Oxidant Oxidant (e.g., S₂O₈²⁻) PC_star->Oxidant Light Visible Light (hν) Light->PC Ox_rad Oxidant•⁻ (e.g., SO₄•⁻) Oxidant->Ox_rad Langlois Langlois' Reagent (CF₃SO₂Na) Ox_rad->Langlois Oxidation CF3_rad •CF₃ Radical Langlois->CF3_rad - SO₂ ArH Benzenesulfonamide (Ar-H) CF3_rad->ArH Radical Addition Product CF₃-Ar-H (Product) ArH->Product Oxidation

Caption: General workflow for photoredox-catalyzed trifluoromethylation.

Detailed Protocol: Photoredox Trifluoromethylation of an Electron-Rich Benzenesulfonamide

This protocol is a representative procedure based on established photoredox methods.[15][16]

  • Materials:

    • N-(4-methoxyphenyl)benzenesulfonamide (0.2 mmol, 1.0 equiv)

    • Langlois' Reagent (CF₃SO₂Na) (0.4 mmol, 2.0 equiv)[17]

    • Ru(bpy)₃(PF₆)₂ (0.004 mmol, 2 mol%)

    • Potassium persulfate (K₂S₂O₈) (0.4 mmol, 2.0 equiv)

    • Acetonitrile/Water (3:1 mixture), degassed (4 mL)

    • Borosilicate vial, magnetic stirrer, blue LED light source

  • Procedure:

    • In a borosilicate vial, combine the benzenesulfonamide substrate, Langlois' reagent, Ru(bpy)₃(PF₆)₂, and potassium persulfate.

    • Add the degassed acetonitrile/water solvent mixture.

    • Seal the vial with a cap containing a septum and purge with an inert gas for 10 minutes.

    • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature for 12 hours.

    • After the reaction is complete (monitored by TLC), quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent in vacuo.

    • Purify the residue via flash column chromatography to isolate the trifluoromethylated product.

Chapter 3: Synthesis from Trifluoromethylated Building Blocks

An alternative and often highly reliable strategy involves constructing the sulfonamide from precursors that already contain the trifluoromethyl group. This approach offers excellent control over regiochemistry.

Method 3: Classical Sulfonamide Synthesis

This foundational method involves the reaction of a trifluoromethyl-substituted benzenesulfonyl chloride with a primary or secondary amine.[1][18]

Application Note: Principle and Rationale

This is a classic nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic amine. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The key to this strategy is the commercial availability or straightforward synthesis of the required trifluoromethylated benzenesulfonyl chloride or aniline precursors. While not a late-stage method, its robustness and predictability make it a go-to approach in many synthetic campaigns.[19][20]

Workflow: Synthesis from a CF₃-Building Block

Start1 CF₃-Benzene SO2Cl Benzenesulfonyl Chloride Start1->SO2Cl Chlorosulfonation Product CF₃-Benzenesulfonamide SO2Cl->Product + Amine + Base Amine Amine (R-NH₂) Amine->Product

Caption: Building block approach to trifluoromethylated benzenesulfonamides.

Detailed Protocol: Synthesis of N-Benzyl-4-(trifluoromethyl)benzenesulfonamide

This protocol follows the standard procedure for sulfonamide formation.[18][21]

  • Materials:

    • 4-(Trifluoromethyl)benzenesulfonyl chloride (5.0 mmol, 1.0 equiv)

    • Benzylamine (5.5 mmol, 1.1 equiv)

    • Pyridine, anhydrous (15 mL)

    • Dichloromethane (DCM), anhydrous (20 mL)

    • 1 M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve 4-(trifluoromethyl)benzenesulfonyl chloride in anhydrous DCM (10 mL) in a round-bottom flask.

    • In a separate flask, dissolve benzylamine in anhydrous pyridine (15 mL) and cool the solution in an ice bath.

    • Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution over 20 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Pour the reaction mixture into 1 M HCl (100 mL) and extract with DCM (3 x 30 mL).

    • Combine the organic extracts and wash successively with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

Data Summary: Representative Yields

This method is generally high-yielding, provided the starting materials are pure.

Sulfonyl ChlorideAmineBaseYield (%)Reference
Benzenesulfonyl chloride2,3-DichloroanilinePyridineHigh[18]
Benzenesulfonyl chloride2-AminoanthraquinonePyridine~90%[19]
4-Ethylbenzenesulfonyl chlorideAmmonium hydroxide-High[20]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
  • Hussein, M. A. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12, 6580-6589.
  • PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide.
  • BenchChem. (2025). N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol.
  • Al-Kaysi, R. O., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal.
  • Unknown Authors. (2021). Recent Development of Trifluoromethyl Reagents: A Review.
  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
  • Google Patents. (n.d.). Process for the production of benzenesulfonamides.
  • Unknown Authors. (2025). Photoredox-catalyzed hydrotrifluoromethylation of olefins.
  • Enamine. (n.d.). Togni Reagent II.
  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent.
  • Unknown Authors. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry.
  • Enamine. (n.d.). Togni reagent.
  • Postigo, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry.
  • Pitre, S. P., et al. (2020). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Togni reagent II.
  • Unknown Authors. (n.d.). Scheme 10: Photoredox-catalysed trifluoromethylation/cyclisation of...
  • TCI AMERICA. (2012).
  • Xu, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry.
  • Unknown Authors. (2025). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation.
  • Wang, F., et al. (2015).
  • Kumar, A., et al. (2015). Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry.
  • Unknown Authors. (2015). (PDF) Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines.
  • Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins.

Sources

Application Notes: N-Alkylation of 3-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of 3-bromo-5-(trifluoromethyl)benzenesulfonamide, a key transformation for synthesizing building blocks in medicinal chemistry and materials science. The document outlines the underlying chemical principles, offers a detailed step-by-step experimental procedure, and presents strategies for reaction optimization and troubleshooting. The strong electron-withdrawing nature of the bromo and trifluoromethyl substituents significantly enhances the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent alkylation under relatively mild conditions. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for this synthesis.

Introduction and Scientific Principle

N-alkylated sulfonamides are a cornerstone structural motif in a multitude of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1] The substituent on the sulfonamide nitrogen (the N-alkyl group) plays a critical role in modulating the molecule's biological activity, solubility, and pharmacokinetic properties. The target substrate, 3-bromo-5-(trifluoromethyl)benzenesulfonamide, is an attractive starting material due to its synthetically versatile bromine handle and the metabolic stability often conferred by the trifluoromethyl group.

The N-alkylation of a sulfonamide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the weakly acidic sulfonamide N-H proton by a suitable base to form a potent nucleophile, the sulfonamide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the new N-C bond.

The acidity of the sulfonamide proton is a key determinant of the reaction's feasibility. In the case of 3-bromo-5-(trifluoromethyl)benzenesulfonamide, the powerful electron-withdrawing inductive effects of both the bromine and trifluoromethyl groups significantly increase the acidity of the N-H proton compared to an unsubstituted benzenesulfonamide. This enhanced acidity allows for the use of milder bases and facilitates the reaction under more accessible conditions.[2]

Detailed Experimental Protocol: N-Benzylation

This protocol details a representative procedure for the N-alkylation of 3-bromo-5-(trifluoromethyl)benzenesulfonamide using benzyl bromide as the alkylating agent.

2.1. Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsPhysical State
3-Bromo-5-(trifluoromethyl)benzenesulfonamide322.091.01.0White Solid
Benzyl Bromide171.041.11.1Colorless Liquid
Cesium Carbonate (Cs₂CO₃)325.821.51.5White Solid
N,N-Dimethylformamide (DMF)73.095 mL-Colorless Liquid
2.2. Step-by-Step Procedure
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethyl)benzenesulfonamide (322 mg, 1.0 mmol, 1.0 equiv.) and cesium carbonate (489 mg, 1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe.

  • Stirring: Stir the resulting suspension at room temperature for 15 minutes. The use of cesium carbonate is advantageous as it is a strong base that is highly soluble in DMF and effectively promotes the alkylation of weakly acidic N-H bonds.[3][4]

  • Alkylating Agent Addition: Add benzyl bromide (0.13 mL, 1.1 mmol, 1.1 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50 °C and monitor its progress using Thin-Layer Chromatography (TLC) (e.g., eluent system: 4:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 15 mL) and saturated aqueous sodium chloride (brine) (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide.

2.3. Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Work-up & Purification A Combine Sulfonamide & Cs₂CO₃ in Flask B Purge with Inert Gas (Ar/N₂) A->B C Add Anhydrous DMF B->C D Stir at Room Temperature (15 min) C->D E Add Benzyl Bromide Dropwise D->E Deprotonation Complete F Heat to 50 °C E->F G Monitor by TLC F->G H Cool to RT & Quench with H₂O G->H Reaction Complete I Extract with Ethyl Acetate (3x) H->I J Wash with H₂O and Brine I->J K Dry (Na₂SO₄) & Concentrate J->K L Purify via Column Chromatography K->L M M L->M Pure N-Alkylated Product

Caption: Workflow for the N-alkylation of 3-bromo-5-(trifluoromethyl)benzenesulfonamide.

Process Optimization and Troubleshooting

The success of the N-alkylation reaction is dependent on several key parameters. The following section provides guidance on optimizing the reaction and addressing common issues.

3.1. Key Parameter Optimization
ParameterOptions & ConsiderationsRationale & Expert Insights
Base K₂CO₃, NaH, DBU, t-BuOKCesium Carbonate (Cs₂CO₃) is often superior for N-alkylation due to the "cesium effect," which enhances the nucleophilicity of the resulting anion and minimizes overalkylation.[4][5] Sodium Hydride (NaH) is a stronger, non-nucleophilic base suitable for less acidic sulfonamides but requires strictly anhydrous conditions. Potassium Carbonate (K₂CO₃) is a weaker, more economical base that may require higher temperatures or longer reaction times.[6]
Solvent DMF, Acetonitrile (MeCN), THF, DioxaneDMF and Acetonitrile are excellent polar aprotic solvents that solvate the cation of the base, leaving a "naked" and highly reactive sulfonamide anion. THF is a less polar option that can be effective, particularly when stronger bases like NaH are used.
Alkylating Agent Alkyl iodides > bromides > chlorides; Benzyl halides, Mesylates, TosylatesReactivity follows the order I > Br > Cl for the leaving group. Alkyl iodides are the most reactive but can be less stable. Alkyl bromides offer a good balance of reactivity and stability. For less reactive alcohols, activation via conversion to mesylates or tosylates is effective. The Mitsunobu reaction provides an alternative for alkylating with alcohols under mild, neutral conditions.[7][8]
Temperature Room Temperature to 80 °CThe reaction temperature should be sufficient to overcome the activation energy without promoting side reactions or decomposition. For highly reactive alkylating agents (e.g., methyl iodide), room temperature is often sufficient. Less reactive agents may require moderate heating.
3.2. Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated alkylating agent. 4. Wet reagents/solvents.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Increase the reaction temperature in 10-20 °C increments. 3. Use a more reactive alkylating agent (e.g., switch from alkyl chloride to bromide or iodide). 4. Ensure all glassware is flame-dried and solvents are anhydrous.
**Di-alkylation (Formation of R-N(SO₂Ar)₂) **1. Highly reactive alkylating agent. 2. High concentration of alkylating agent. 3. Strong base.1. Use a less reactive alkylating agent. 2. Add the alkylating agent slowly (e.g., via syringe pump) to maintain its low concentration. 3. Use a milder base like K₂CO₃.
O-Alkylation Side Product Tautomerization of the sulfonamide anion.This is generally not a significant issue for sulfonamides but can be minimized by using polar aprotic solvents (DMF, MeCN) which disfavor the O-anion tautomer.
Safety and Handling
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonamide and its derivatives may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Alkylating agents like benzyl bromide are lachrymatory and corrosive. Handle with extreme care in a fume hood.

  • Cesium Carbonate is a strong base. Avoid contact with skin and eyes.[3]

  • Anhydrous DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11][12]

Conclusion

The N-alkylation of 3-bromo-5-(trifluoromethyl)benzenesulfonamide is a robust and reliable transformation that can be achieved in high yield using standard laboratory techniques. The protocol described herein, utilizing cesium carbonate in DMF, provides an excellent starting point for a wide range of alkylating agents. By carefully considering the choice of base, solvent, and temperature, this method can be adapted to synthesize a diverse library of N-alkylated sulfonamides for applications in drug discovery and materials science.

References
  • Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1081–1129. [Link]

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Khan, I., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. [Link]

  • Wang, D., et al. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 39, 7334-7339. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Kasian, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 24-33. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]

  • Kellogg, R. M. (2004). Product Subclass 3: Rubidium and Cesium Carbonates. Science of Synthesis, 8b, 1497-1506. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683. [Link]

  • ResearchGate. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Request PDF. [Link]

  • Ghaffari, M., & Chen, Y. (2021). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. Organic Letters, 23(15), 5894–5898. [Link]

  • 3M. (n.d.). Safety Data Sheet: 3M™ Novec™ 4710 Insulating Gas. 3M. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ACS Publications. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(43), 17314–17327. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Pharmaffiliates. (n.d.). N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates. [Link]

Sources

Application Note: Methodologies for Evaluating the Antibacterial Efficacy of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents and the Potential of Benzenesulfonamides

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents.[1] Benzenesulfonamide derivatives have historically been a cornerstone of antimicrobial chemotherapy.[2] This class of compounds, to which 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide belongs, offers a promising scaffold for the development of new therapeutics.

Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3][] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition ultimately halts bacterial growth and replication.[5] Because mammalian cells acquire folate from their diet and do not synthesize it via the DHPS pathway, sulfonamides exhibit selective toxicity towards bacteria.[3] This application note provides a comprehensive guide to the in vitro evaluation of the antibacterial properties of this compound, a novel compound within this class. The protocols herein are designed to establish a robust preliminary understanding of the compound's spectrum of activity and potency.

Core Principles of Antibacterial Susceptibility Testing

The primary objective of in vitro antibacterial susceptibility testing is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC).[6] These assays are fundamental in the early stages of drug discovery for characterizing the antimicrobial potential of novel compounds like this compound.[7] Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility and comparability of results.[8][9]

Experimental Workflow for Antibacterial Evaluation

The following diagram outlines the logical flow of experiments for assessing the antibacterial activity of a novel compound.

Antibacterial Assay Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_tertiary Confirmatory Assay Compound_Prep Compound Stock Solution Preparation MIC_Assay Minimum Inhibitory Concentration (MIC) Determination Compound_Prep->MIC_Assay Bacterial_Prep Bacterial Inoculum Standardization Bacterial_Prep->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Determination MIC_Assay->MBC_Assay Informs Concentrations Disk_Diffusion Kirby-Bauer Disk Diffusion Assay MIC_Assay->Disk_Diffusion Confirms Activity

Caption: A streamlined workflow for the antibacterial evaluation of a novel compound.

Detailed Protocols

Preparation of Compound Stock Solution

A critical first step is the preparation of a high-concentration stock solution of this compound. The choice of solvent is crucial to ensure complete dissolution and to minimize any inherent antimicrobial or cytotoxic effects.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh a precise amount of the compound.

    • Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Bacterial Strain Selection and Inoculum Preparation

To ascertain the spectrum of antibacterial activity, it is recommended to test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[10]

  • Recommended Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)[1][10]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae[1][10]

  • Inoculum Preparation Protocol:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium using a sterile loop.

    • Transfer the colonies into a tube containing sterile saline solution or a suitable broth medium like Mueller-Hinton Broth (MHB).[11][12]

    • Vortex the suspension to ensure homogeneity.[11]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial density of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]

    • For broth microdilution, dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution assay is a gold standard method for determining the MIC of a novel antimicrobial agent.[7][13] This method allows for the testing of a wide range of concentrations simultaneously.

  • Materials:

    • Sterile 96-well microtiter plates

    • Prepared compound stock solution

    • Standardized bacterial inoculum (5 x 10⁵ CFU/mL)

    • Mueller-Hinton Broth (MHB)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Incubator

  • Protocol:

    • Dispense 50-100 µL of sterile MHB into each well of a 96-well plate.[14]

    • Add a defined volume of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.[12]

    • Inoculate each well (except for the negative control) with a defined volume of the standardized bacterial suspension.[14]

    • Include the following controls:

      • Positive Control: Bacteria with no compound to ensure viability.

      • Negative Control: Broth medium only to check for contamination.

      • Solvent Control: Bacteria with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Seal the plate and incubate at 37°C for 16-20 hours.[12]

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12][14]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[15]

  • Protocol:

    • From the wells of the completed MIC assay that show no visible growth (the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10 µL).[15]

    • Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[6][16] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antibacterial activity and can be used to confirm the findings of the MIC assay.[17][18]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Sterile filter paper disks (6 mm)

    • Prepared compound solution of known concentration

    • Standard antibiotic disks for control

  • Protocol:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and remove excess fluid.[11]

    • Evenly streak the inoculum across the entire surface of an MHA plate to create a bacterial lawn.[19]

    • Allow the plate to dry for a few minutes.[20]

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution.

    • Aseptically place the disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[19]

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[20] The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: MIC and MBC Values for this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
S. aureus ATCC 25923Positive
B. subtilis ATCC 6633Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative
K. pneumoniaeNegative
Ciprofloxacin (Control)-

Table 2: Kirby-Bauer Disk Diffusion Results

Bacterial StrainGram StainZone of Inhibition (mm)Interpretation (Susceptible/Intermediate/Resistant)
S. aureus ATCC 25923Positive
B. subtilis ATCC 6633Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative
K. pneumoniaeNegative
Ciprofloxacin (Control)-

Interpretation of results should be based on established CLSI guidelines where applicable for control antibiotics.[21]

Anticipated Mechanism of Action

The structural backbone of this compound suggests a mechanism of action consistent with other sulfonamide antibiotics.[22]

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Reduced to Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Essential for Compound 3-Bromo-N-butyl-5- (trifluoromethyl)benzenesulfonamide Compound->DHPS Competitively Inhibits

Caption: The proposed mechanism of action for sulfonamides.

The compound is expected to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[3] This enzyme is crucial for the conversion of p-aminobenzoic acid (PABA) into dihydrofolic acid, a key step in the folate synthesis pathway.[] By blocking this pathway, the synthesis of essential nucleic acids is halted, leading to a bacteriostatic effect.[5][23]

Conclusion

This application note provides a foundational framework for the initial antibacterial evaluation of this compound. The described protocols for MIC, MBC, and disk diffusion assays are robust and adhere to established standards, ensuring reliable and reproducible data. The insights gained from these experiments will be crucial in determining the potential of this novel compound as a lead candidate for further development in the fight against bacterial infections.

References

  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. Available at: [Link]

  • Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action. Available at: [Link]

  • AIP Publishing. Synthesis and antibacterial screening of novel benzene sulfonamide derivatives through multicomponent Mannich reaction. Available at: [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Cleveland Clinic. Sulfonamides (Sulfa Drugs). Available at: [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Microbiology in Pictures. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Available at: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Available at: [Link]

  • sfm-group. What types of bacterial strains are included in routine antibacterial testing. Available at: [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • ias.ac.in. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • National Institutes of Health. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • MDPI. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Available at: [Link]

  • Acronyms and Abbreviations. Antibacterial strains: Significance and symbolism. Available at: [Link]

  • Frontiers. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • JoVE. Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Available at: [Link]

  • Grokipedia. Minimum bactericidal concentration. Available at: [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • ResearchGate. Benzenesulfonamide derivatives of antibacterial activity. Available at: [Link]

  • Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

Sources

Anticancer activity of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide on HeLa cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Evaluation of the Anticancer Activity of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide on HeLa Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for evaluating the in vitro anticancer potential of the novel sulfonamide derivative, this compound, using the human cervical cancer cell line, HeLa, as a model system. Sulfonamides represent a versatile class of compounds whose derivatives have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] This guide presents a logical workflow of established, validated protocols, from initial cytotoxicity screening to mechanistic studies, designed to rigorously characterize the compound's biological effects. Detailed methodologies for assessing cell viability, apoptosis, cell cycle distribution, and cell migration are provided, alongside protocols for investigating the underlying molecular pathways via western blotting.

Section 1: Experimental Design & Workflow

The evaluation of a novel anticancer compound requires a multi-faceted approach. The experimental journey begins with determining the compound's fundamental cytotoxicity to establish effective concentration ranges. Subsequent assays are then designed to dissect the mode of action, answering key questions: Does the compound induce programmed cell death (apoptosis)? Does it interfere with cell division (cell cycle)? Does it inhibit the cancer cell's ability to migrate? Finally, mechanistic studies are employed to identify the molecular machinery involved.

The following diagram outlines the recommended experimental workflow for a comprehensive assessment of this compound on HeLa cells.

G cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Mechanistic Validation A HeLa Cell Culture & Compound Preparation B MTT Cell Viability Assay (Dose-Response) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Use IC50 & sub-IC50 concentrations E Cell Cycle Analysis (Propidium Iodide Staining) C->E Use IC50 & sub-IC50 concentrations F Cell Migration Assay (Wound Healing) C->F Use IC50 & sub-IC50 concentrations G Cell Lysis & Protein Quantification (BCA Assay) D->G I Caspase-3/7 Activity Assay (Luminescence) D->I H Western Blot Analysis (e.g., Cleaved Caspase-3) G->H

Caption: Experimental workflow for characterizing the anticancer activity of the target compound.

Section 2: Core Methodologies & Protocols

This section details the step-by-step protocols for the key assays outlined in the workflow. Each protocol is designed to be self-contained and includes the scientific rationale behind critical steps.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized. The absorbance of this colored solution is directly proportional to the number of viable cells.[3]

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)[4]

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Quantification of Apoptosis via Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains only late apoptotic and necrotic cells where membrane integrity is lost.[8][9]

Materials:

  • HeLa cells treated with the compound (at IC50 and 2x IC50) and vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates for 24 hours. Collect both floating (apoptotic) and adherent cells. To harvest adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[10] Therefore, cells in the G2/M phase (with twice the DNA content) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.

Materials:

  • HeLa cells treated with the compound and vehicle control

  • Cold 70% Ethanol

  • PBS

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 treated cells as described in Protocol 2.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11][12] Fix for at least 30 minutes on ice (or store at -20°C for later analysis).[11]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.[12]

  • Staining: Resuspend the pellet in 500 µL of PI staining solution. The inclusion of RNase A is critical to remove RNA, which PI can also bind to, ensuring only DNA is stained.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples on a flow cytometer. Use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.[10] Model the resulting DNA content histogram to quantify the percentage of cells in each phase.

Protocol 4: Mechanistic Studies via Western Blot

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[13] This is crucial for determining if the compound affects specific signaling pathways. For apoptosis, a key event is the cleavage and activation of executioner caspases, such as Caspase-3.[14] Detecting the cleaved (active) form of Caspase-3 provides strong evidence of apoptosis induction.[13]

Sub-Protocol 4.1: Protein Extraction and Quantification (BCA Assay)

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the Bicinchoninic Acid (BCA) assay.[15] This is essential for equal protein loading in the subsequent steps.

    • Prepare a series of known concentration standards (e.g., using BSA).[16]

    • Prepare a working reagent by mixing BCA Reagent A and Reagent B (typically 50:1).[16]

    • Add the working reagent to standards and unknown samples in a microplate.[15]

    • Incubate at 37°C for 30 minutes.[16]

    • Measure absorbance at 562 nm and calculate the protein concentration of the samples based on the standard curve.[15]

Sub-Protocol 4.2: SDS-PAGE and Immunoblotting

  • Sample Preparation: Mix a calculated volume of cell lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Section 3: Data Presentation & Hypothetical Results

Clear presentation of quantitative data is essential for interpretation. The following tables illustrate how results from the described protocols might be organized.

Table 1: Cytotoxicity of this compound on HeLa Cells (48h)

Concentration (µM) Mean Absorbance (570 nm) % Viability
0 (Control) 1.250 100%
1 1.188 95.0%
5 1.050 84.0%
10 0.813 65.0%
25 0.613 49.0%
50 0.375 30.0%
100 0.150 12.0%

| Calculated IC50 | | ~26 µM |

Table 2: Apoptosis Induction in HeLa Cells (24h Treatment)

Treatment % Viable (Q3) % Early Apoptosis (Q4) % Late Apoptosis/Necrosis (Q2)
Control 94.5% 3.1% 2.4%
Compound (26 µM) 60.2% 25.8% 14.0%

| Compound (52 µM) | 35.1% | 45.5% | 19.4% |

Table 3: Cell Cycle Distribution in HeLa Cells (24h Treatment)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Control 55.1% 28.5% 16.4%

| Compound (26 µM) | 72.3% | 15.2% | 12.5% |

Section 4: Proposed Mechanism of Action

Based on the common mechanisms of sulfonamide-based anticancer agents, a plausible hypothesis is that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

The following diagram illustrates this hypothetical signaling pathway.

G compound 3-Bromo-N-butyl-5- (trifluoromethyl)benzenesulfonamide stress Intracellular Stress Signal compound->stress bcl2 Bcl-2 Family Shift (e.g., Bax activation) stress->bcl2 mito Mitochondrion bcl2->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome binds cas9_active Active Caspase-9 apoptosome->cas9_active activates cas9 Pro-Caspase-9 cas9->apoptosome recruited cas3_active Active (Cleaved) Caspase-3 cas9_active->cas3_active cleaves & activates cas3 Pro-Caspase-3 cas3->cas3_active substrates Cleavage of Cellular Substrates (e.g., PARP) cas3_active->substrates apoptosis Apoptosis substrates->apoptosis

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification and purity assessment of this compound. The causality behind the selection of each experimental parameter is thoroughly explained to provide a deep understanding of the method's principles.

Introduction and Scientific Rationale

This compound is a complex organic molecule containing a sulfonamide functional group and a substituted aromatic ring.[1][2] The presence of bromo and trifluoromethyl groups imparts significant hydrophobicity and potential biological activity, making it a compound of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for determining its purity, stability, and concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile molecules.[3] Given the chemical structure of the target analyte—a non-polar aromatic compound—Reversed-Phase HPLC (RP-HPLC) is the separation mode of choice.[4][5] This method relies on hydrophobic interactions between the analyte and a non-polar stationary phase, with a polar mobile phase used for elution.[4] This document provides a comprehensive, step-by-step protocol grounded in established chromatographic principles.

Chromatographic Method and Parameters

A gradient elution is selected to ensure a reasonable retention time, good peak shape, and efficient separation from potential impurities that may have different polarities.

Parameter Condition Rationale
Instrument Any standard HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.Provides the necessary components for a reproducible and robust chromatographic separation.
Column C18, 4.6 x 150 mm, 5 µmThe C18 (octadecylsilane) stationary phase is highly hydrophobic, making it ideal for retaining the non-polar analyte.[5][6][7] The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.[8]
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase system.
Mobile Phase B HPLC Grade Acetonitrile (ACN)A common organic modifier in RP-HPLC with good UV transparency and lower viscosity than methanol.
Gradient Program See Table 2A gradient is employed to ensure elution of a wide range of potential impurities and to sharpen the peak of the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.
Detector UV/PDA at 265 nmThe substituted benzene ring is the primary chromophore. Aromatic compounds typically show strong absorbance between 250-270 nm.[9][10] 265 nm is chosen as a starting point, but a full PDA scan is recommended to determine the precise λmax for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient time to elute the analyte and any potential late-eluting impurities, followed by a re-equilibration step.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
10.0595
12.0595
12.15050
15.05050

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • HPLC Grade Acetonitrile

  • HPLC Grade Water (e.g., Milli-Q or equivalent)

  • Methanol (for dissolving standard)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters (PTFE or nylon)

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Pour approximately 500 mL of HPLC grade water into a 1 L bottle labeled "Mobile Phase A".

    • Pour approximately 500 mL of HPLC grade acetonitrile into a 1 L bottle labeled "Mobile Phase B".

    • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solution Preparation (e.g., 50 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of Acetonitrile and Water (the initial mobile phase composition).

    • Mix thoroughly. This solution will be used for system suitability and quantification.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Follow the same dissolution and initial dilution procedure as the standard stock solution (Step 2).

    • Perform the same final dilution as the working standard (Step 3).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the generated data.[11][12][13] Inject the Working Standard Solution (e.g., 50 µg/mL) five or six consecutive times and evaluate the parameters against the criteria in Table 3.

Table 3: System Suitability Test Criteria
Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions with the stationary phase or column degradation.[14]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness. A higher number indicates better performance.[15]
Repeatability (%RSD) %RSD of peak area ≤ 2.0% for n≥5 injectionsEnsures the precision of the system, including the pump and injector.[14]
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest impurity)Ensures baseline separation from any closely eluting peaks. This is critical for accurate quantification.[15]

Visualization of Workflows

Method Development Logic

The following diagram illustrates the decision-making process for selecting the initial HPLC parameters based on the analyte's properties.

MethodDevelopment Analyte Analyte: This compound Properties Inferred Properties: - Aromatic Ring (UV Active) - High Hydrophobicity (CF3, Br, Butyl groups) - Non-volatile Analyte->Properties Analyze Structure Mode Select Separation Mode: Reversed-Phase (RP-HPLC) Properties->Mode Is Hydrophobic Detector Select Detector: UV/PDA Detector Properties->Detector Has Chromophore Column Select Stationary Phase: C18 Column Mode->Column Standard for non-polar analytes MobilePhase Select Mobile Phase: Water/Acetonitrile Mode->MobilePhase Standard for RP

Caption: Decision logic for HPLC method parameter selection.

Analytical Workflow

This diagram outlines the complete process from sample receipt to final data reporting.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile 1. Prepare Mobile Phase (Water/ACN) SST 4. System Suitability Test (SST) Prep_Mobile->SST Prep_Std 2. Prepare Standard Solutions Prep_Std->SST Prep_Sample 3. Prepare & Filter Sample Solutions Inject 5. Inject Samples & Standards Prep_Sample->Inject SST->Inject If Pass Acquire 6. Acquire Data (Chromatograms) Inject->Acquire Integrate 7. Integrate Peaks Acquire->Integrate Calculate 8. Calculate Concentration & Purity Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Standard operating procedure for sample analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The logical selection of a C18 column, a water/acetonitrile gradient, and UV detection is grounded in the fundamental chemical properties of the analyte. By adhering to the detailed protocol and rigorously applying system suitability criteria, researchers and analysts can ensure the generation of accurate, precise, and scientifically valid data suitable for regulatory submission and research and development purposes.

References

  • Column Selection for Reversed-Phase HPLC. LCGC International.[Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.[Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate.[Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society.[Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent Technologies.[Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube.[Link]

  • HPLC Column Selection Guide. SCION Instruments.[Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.[Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, Vol. 35, April 1997.[Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation.[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 2023.[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (NIH).[Link]

  • System Suitability for USP Methods - USP's Future Expectations. gmp-compliance.org.[Link]

  • System Suitability in HPLC Analysis. Pharmaguideline.[Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP.[Link]

  • N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates.[Link]

  • N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. PubChem.[Link]

  • 3-bromo-N-(t-butyl)benzenesulfonamide. PharmaCompass.[Link]

  • 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide. ChemWhat.[Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health (NIH).[Link]

  • (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals... ResearchGate.[Link]

  • UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. YouTube.[Link]

  • UV visible spectra of aromatic compounds. YouTube.[Link]

  • Detecting aromatic compounds on planetary surfaces using ultraviolet time-resolved fluorescence spectroscopy. ResearchGate.[Link]

Sources

Mass spectrometry fragmentation of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometric Fragmentation of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of this compound (Molecular Formula: C₁₁H₁₃BrF₃NO₂S, Molecular Weight: 360.19 g/mol )[1][2]. Designed for researchers in analytical chemistry, pharmacology, and drug metabolism, this document elucidates the primary fragmentation pathways observed under electrospray ionization (ESI) conditions. We present a robust, step-by-step protocol for sample analysis using high-resolution mass spectrometry (HRMS) and interpret the resulting tandem mass spectrum (MS/MS). The discussion emphasizes the diagnostic value of key fragment ions, the influence of the bromine and trifluoromethyl substituents, and the characteristic cleavages of the sulfonamide core.

Introduction: Scientific Context and Rationale

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Consequently, the ability to unambiguously identify and characterize sulfonamide-containing molecules in complex biological or synthetic matrices is of paramount importance.

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is the definitive technique for this purpose. The fragmentation pattern of a molecule serves as a structural fingerprint, providing rich information for its identification and elucidation. The subject molecule presents several interesting structural features that dictate its fragmentation behavior:

  • The Benzenesulfonamide Core: Prone to characteristic cleavages, notably the extrusion of sulfur dioxide (SO₂) and scission of the S-N and C-S bonds[3][4].

  • The N-butyl Group: An aliphatic chain that typically undergoes alpha-cleavage adjacent to the nitrogen atom[5].

  • The Bromo Substituent: Provides a highly distinctive isotopic signature (a near 1:1 ratio for ⁷⁹Br and ⁸¹Br), which is invaluable for confirming the presence of bromine in fragment ions[6].

  • The Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that influences the electronic structure of the aromatic ring, thereby affecting the stability of fragment ions and the propensity for certain bond cleavages[7][8].

Understanding these fragmentation pathways is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and quality control in drug development. This guide explains the causality behind the observed fragmentation, providing a predictive framework for related structures.

Proposed Fragmentation Pathways and Mechanistic Discussion

Upon positive-mode electrospray ionization, the molecule is protonated, likely on the sulfonamide nitrogen or an oxygen atom, to form the precursor ion [M+H]⁺ with an m/z of 360.0 and 362.0, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events.

The major proposed fragmentation pathways are illustrated in the diagram below and summarized in Table 1.

Caption: Proposed ESI+ fragmentation pathways.

Pathway 1: Neutral Loss of Sulfur Dioxide (SO₂) (Formation of Fragment A) A hallmark fragmentation of aromatic sulfonamides is the elimination of SO₂ (64 Da) following a rearrangement[7]. The strong electron-withdrawing nature of the bromo and trifluoromethyl groups can weaken the Ar-S bond, facilitating this process. This rearrangement leads to the formation of Fragment A at m/z 296/298. This is often a highly abundant ion and is diagnostically significant.

Pathway 2: Cleavage of the Sulfonamide S-N Bond Heterolytic cleavage of the S-N bond is a primary fragmentation route for sulfonamides[4]. This cleavage can result in two scenarios depending on charge retention:

  • Formation of Fragment C (m/z 289/291): The charge is retained on the sulfur-containing portion, generating the 3-bromo-5-(trifluoromethyl)benzenesulfonyl cation. This fragment preserves the bromine isotopic pattern. Further loss of SO₂ from this ion can yield Fragment E (m/z 225/227).

  • Formation of Fragment D (m/z 72): The charge is retained on the alkylamine portion, often involving a hydrogen transfer, to produce the butylaminyl cation. This fragment is isobaric and does not contain bromine.

Pathway 3: Neutral Loss of Butene via Rearrangement (Formation of Fragment B) For N-alkyl chains with at least a three-carbon length, a McLafferty-type rearrangement can occur. This involves the transfer of a gamma-hydrogen to the sulfonamide oxygen, followed by the neutral loss of an alkene (butene, C₄H₈, 56 Da). This process yields Fragment B at m/z 304/306, the protonated 3-bromo-5-(trifluoromethyl)benzenesulfonamide.

Summary of Predicted Fragment Ions
Fragment LabelPredicted m/z (⁷⁹Br / ⁸¹Br)Proposed FormulaNeutral LossDescription of Origin
[M+H]⁺ 360.0 / 362.0C₁₁H₁₄BrF₃NO₂S⁺-Precursor Ion
A 296.0 / 298.0C₁₁H₁₄BrF₃NS⁺SO₂Rearrangement and loss of sulfur dioxide
B 304.0 / 306.0C₇H₈BrF₃NO₂S⁺C₄H₈McLafferty-type rearrangement and loss of butene
C 289.0 / 291.0C₇H₅BrF₃O₂S⁺C₄H₉NS-N bond cleavage, charge on sulfonyl moiety
E 225.0 / 227.0C₇H₅BrF₃⁺C₄H₉N, SO₂Subsequent loss of SO₂ from Fragment C
D 72.0C₄H₁₀N⁺C₇H₄BrF₃O₂SS-N bond cleavage, charge on alkylamine moiety

Experimental Protocol: A Self-Validating System

This protocol is designed for a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography (LC) system. The use of HRMS is critical for assigning accurate elemental compositions to the observed fragments, thereby validating their proposed structures.

Materials and Sample Preparation
  • Compound: this compound standard.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additive: LC-MS grade formic acid (FA).

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in MeOH.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 ACN:Water with 0.1% FA. This concentration is a starting point and should be optimized for the specific instrument's sensitivity.

LC-MS/MS System and Parameters

The workflow for analysis follows a standard procedure from sample injection to data interpretation.

Experimental_Workflow prep 1. Sample Preparation (1 µg/mL in 50:50 ACN/H₂O + 0.1% FA) lc 2. LC Separation (C18 Column, Gradient Elution) prep->lc esi 3. ESI Source (Positive Mode) (Ionization of Analyte) lc->esi ms1 4. Full Scan MS1 (Identify [M+H]⁺ at m/z 360/362) esi->ms1 iso 5. Precursor Isolation (Isolate m/z 360 with a 1-2 Da window) ms1->iso cid 6. Collision-Induced Dissociation (CID) (Fragment the Precursor Ion) iso->cid ms2 7. MS/MS Scan (Acquire Fragment Ion Spectrum) cid->ms2 analysis 8. Data Analysis (Match Fragments to Proposed Structures) ms2->analysis

Caption: General workflow for LC-MS/MS analysis.

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (ESI Source - Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

  • MS and MS/MS Acquisition:

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA).

    • Precursor Selection: Isolate the most intense ion corresponding to [M+H]⁺ (m/z 360.0). Use an isolation window of ~1.2 Da.

    • Collision Energy (CE): Perform experiments at stepped collision energies (e.g., 10, 20, 40 eV) or a collision energy spread. This is crucial as different fragments are produced more efficiently at different energies. Low energy (10-20 eV) favors larger fragments, while high energy (>30 eV) reveals smaller, more stable fragment ions.

Data Validation and Interpretation
  • Confirm the Precursor Ion: Verify the presence of the isotopic doublet at m/z 360.0 and 362.0 in the MS1 spectrum with a ~1:1 intensity ratio.

  • Analyze the MS/MS Spectrum: Identify the major fragment ions.

  • Validate with High Resolution: Use the accurate mass measurements to calculate the elemental composition of each fragment ion. The measured mass should be within 5 ppm of the theoretical mass.

  • Check Isotopic Patterns: For any proposed fragment containing bromine, confirm that the corresponding A+2 peak is present at the correct m/z and with the expected ~1:1 intensity. This self-validating step provides high confidence in the fragment's identity.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and governed by the established chemistry of its constituent functional groups. The key fragmentation pathways include the neutral loss of SO₂ and butene, as well as the characteristic cleavage of the S-N bond. The bromine and trifluoromethyl substituents serve as valuable structural probes, providing a distinct isotopic signature and influencing the fragmentation cascade. The protocol detailed herein offers a robust and verifiable method for the structural elucidation of this compound and can serve as a template for the analysis of other novel sulfonamide-based molecules.

References

  • Drahos, L., & Tureček, F. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 22(1), 55-65. [Link]

  • Gogineni, S., & Tureček, F. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(7), 1037-1045. [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

  • Irikura, K. K., & Todua, P. A. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Sun, W., Wang, Y., & Li, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 795-801. [Link]

  • Attygalle, A. B., et al. (2013). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. SciSpace. [Link]

  • Li, X., et al. (2018). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. ResearchGate. [Link]

  • Pharmaffiliates. N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates. [Link]

  • Wang, H. Y., et al. (2011). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • LibreTexts, Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: Characterizing Enzyme Inhibition by 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Carbonic Anhydrase with Novel Sulfonamides

The benzenesulfonamide scaffold is a cornerstone in the design of potent enzyme inhibitors, particularly targeting the ubiquitous family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes are critical regulators of physiological pH, carbon dioxide transport, and various biosynthetic pathways.[3][4] Their involvement in the pathophysiology of diseases such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets.[3][5]

This application note provides a comprehensive experimental framework for characterizing the inhibitory potential of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide , a novel sulfonamide derivative, against carbonic anhydrase. The trifluoromethyl group and the bromo substituent on the benzenesulfonamide ring are anticipated to modulate the compound's inhibitory activity and isoform selectivity.

The following protocols are designed to be a self-validating system, ensuring robust and reproducible data for researchers in drug discovery and development. We will detail a colorimetric in vitro assay for determining the inhibitory potency (IC50) of this compound and discuss the underlying principles for ensuring data integrity.

Principle of the Assay

The described assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, p-nitrophenol (p-NP).[3] The rate of p-NP formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like this compound, the rate of this reaction will decrease, providing a quantitative measure of the compound's inhibitory efficacy.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup (Controls & Test Compound Dilutions) reagent_prep->plate_setup Dispense pre_incubation Enzyme-Inhibitor Pre-incubation plate_setup->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 400-405 nm) reaction_init->kinetic_read rate_calc Calculate Reaction Rates (ΔAbs/Δt) kinetic_read->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Determination (Dose-Response Curve) inhibition_calc->ic50_calc

Caption: Workflow for the carbonic anhydrase inhibition assay.

Materials and Reagents

ReagentRecommended Supplier (Example)Purpose
This compoundBLDpharm (CAS: 1020252-83-8)[6]Test Inhibitor
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichEnzyme
AcetazolamideSigma-AldrichPositive Control Inhibitor[7]
p-Nitrophenyl acetate (p-NPA)Sigma-AldrichSubstrate
Tris-HClFisher ScientificBuffer Component
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for Inhibitor and Substrate
96-well, clear, flat-bottom microplatesCorningAssay Plate
Deionized WaterIn-houseSolvent

Detailed Experimental Protocols

Preparation of Reagents
  • Causality: Proper reagent preparation is critical for assay consistency. Stock solutions should be prepared at high concentrations to minimize the volume of organic solvent (DMSO) in the final reaction, as high concentrations of DMSO can inhibit enzyme activity.[8]

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with HCl and bring to the final volume.

  • hCA II Stock Solution (1 mg/mL): Gently dissolve lyophilized hCA II in cold Assay Buffer. Aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[3]

  • hCA II Working Solution: On the day of the assay, dilute the hCA II stock solution to the desired final concentration (e.g., 2 µg/mL) in cold Assay Buffer. Keep on ice.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in anhydrous DMSO. This solution should be prepared fresh daily.[3]

  • Inhibitor Stock Solutions (10 mM):

    • Test Compound: Dissolve this compound in DMSO.

    • Positive Control: Dissolve Acetazolamide in DMSO.

  • Serial Dilutions of Inhibitors: Prepare a 10-point, 3-fold serial dilution of the test compound and acetazolamide in DMSO. This will be used to generate a dose-response curve.

Assay Procedure in a 96-Well Plate Format
  • Trustworthiness: The inclusion of appropriate controls is essential for validating the assay results. A "no enzyme" control accounts for background substrate hydrolysis, while a "vehicle control" (DMSO) represents 100% enzyme activity.[9]

  • Plate Layout: Design the plate to include blanks, maximum activity controls, a positive control titration, and the test compound titration. It is highly recommended to perform all measurements in triplicate.[3]

Well TypeAssay BufferInhibitor/DMSO (2% final conc.)hCA II Working Solution
Blank (No Enzyme) 178 µL2 µL DMSO-
Maximum Activity 158 µL2 µL DMSO20 µL
Positive Control 158 µL2 µL Acetazolamide dilutions20 µL
Test Compound 158 µL2 µL Test Compound dilutions20 µL
  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the hCA II Working Solution to all wells except the blank.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation and Measurement:

    • Prepare the Substrate Working Solution by diluting the 30 mM p-NPA stock solution to 3 mM in Assay Buffer immediately before use.

    • Initiate the enzymatic reaction by adding 20 µL of the 3 mM Substrate Working Solution to all wells. The final volume in each well will be 200 µL.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[10]

  • Calculate Percent Inhibition:

    • Average the rates of the triplicate wells for each condition.

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Troubleshooting and Scientific Integrity

Potential IssuePossible CauseRecommended Action
High background in blank wells Spontaneous hydrolysis of p-NPA.Prepare substrate solution fresh. Ensure the pH of the assay buffer is not excessively high.
No or low enzyme activity Inactive enzyme due to improper storage or handling. Incorrect buffer pH or temperature.[11]Use a fresh aliquot of enzyme. Verify buffer pH and ensure the plate reader is at the correct temperature.
Inconsistent results between replicates Pipetting errors. Improper mixing.Use calibrated pipettes. Ensure thorough but gentle mixing after each addition. Prepare a master mix for common reagents where possible.[12]
Test compound precipitates in the assay Poor solubility of the compound in the aqueous buffer.If observed, note the concentration at which precipitation occurs. The final DMSO concentration can be slightly increased (e.g., to 5%), but its effect on enzyme activity must be re-validated.[8]

Conclusion

This application note provides a robust and reliable method for determining the inhibitory potency of this compound against carbonic anhydrase. By adhering to the detailed protocols and incorporating the appropriate controls, researchers can generate high-quality, reproducible data essential for advancing drug discovery programs targeting this important class of enzymes. The principles outlined herein can also be adapted for screening other novel sulfonamide-based inhibitors.

References

  • Kuzman, D., & Sabljić, I. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

  • Scientist Live. (2022, June 14). Enzyme Kinetics Considerations. Retrieved from [Link]

  • Koch, J. C., & Weis, V. (2019, May 2). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 11(12), 1575-1590. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Miliaras, K., & Kornaros, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited? Retrieved from [Link]

  • Di Cesare Mannelli, L., et al. (2013). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters, 23(10), 2974-2978. Retrieved from [Link]

  • LibreTexts Biology. (2021, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Krátký, M., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 20(23), 2094-2105. Retrieved from [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146–1153. Retrieved from [Link]

  • Liu, X., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 1032. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38150302, Carbonic anhydrase inhibitor 3. Retrieved from [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Retrieved from [Link]

  • Chen, J. C., et al. (1992). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 114(13), 5128–5136. Retrieved from [Link]

  • Croshaw, B., & Spooner, D. F. (1983). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 55(2), 299-307. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11654877, 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide (CAS: 1020252-83-8). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the challenges of this specific purification. This guide is structured to address common issues encountered in a real-world laboratory setting, ensuring you can achieve high purity and yield for your critical drug development and research applications.

Section 1: Understanding the Reaction Context

Effective purification begins with understanding the potential impurities. The target compound is typically synthesized via the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with n-butylamine, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[1][2][3]

Common Reaction Scheme: Starting Material 1: 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride Starting Material 2: n-Butylamine Base: Triethylamine (Et₃N) Product: this compound Byproduct: Triethylammonium chloride (Et₃N·HCl)

This context allows us to anticipate the primary contaminants in your crude reaction mixture:

  • Unreacted Starting Materials: 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride and excess n-butylamine.

  • Byproducts: The hydrochloride salt of the base used (e.g., triethylammonium chloride).

  • Side-Reaction Products: 3-bromo-5-(trifluoromethyl)benzenesulfonic acid, formed from the hydrolysis of the reactive sulfonyl chloride by any trace moisture.[1]

Section 2: Purification Strategy Workflow

The choice between recrystallization and column chromatography is the first critical decision. It depends on the physical state of your crude product and the impurity profile.

Purification_Decision start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with aq. HCl, aq. NaHCO₃, brine) start->workup dry Dry Organic Layer & Evaporate Solvent workup->dry assess Assess Crude Product dry->assess is_solid Is it a solid? assess->is_solid Analyze physical state is_oily Is it an oil or a very impure solid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_oily->column Yes purity_check_rec Check Purity (TLC, NMR) recrystallize->purity_check_rec purity_check_col Combine Fractions & Check Purity column->purity_check_col

Caption: Initial decision workflow for purification.

Section 3: Troubleshooting Guide (Q&A Format)

This section directly addresses the common challenges you may face during purification.

Question 1: After my aqueous workup, I evaporated the solvent and was left with a persistent, impure-looking oil instead of a solid. What should I do?

Answer: This phenomenon, often called "oiling out," is common when impurities are present in high concentration or when the melting point of the solid is lower than the temperature of the solution it's separating from.[4]

  • Immediate Action: Do not attempt to recrystallize an oil directly. The high impurity level will likely prevent crystal lattice formation. The recommended course of action is to purify the material using flash column chromatography.

  • Causality: The presence of unreacted starting materials, solvent residues, or side-products disrupts the ordered arrangement required for crystallization, causing the compound to separate as a supercooled liquid (an oil).

Question 2: I am attempting recrystallization, but no crystals are forming, even after the solution has cooled in an ice bath. What went wrong?

Answer: This is typically due to one of two reasons: using too much solvent or the solution being supersaturated without a nucleation point.[4]

  • Solution 1 (Too Much Solvent): If the solution is not saturated enough, crystals won't form. Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.

  • Solution 2 (Supersaturation): The solution needs a trigger to begin crystallization.

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide a surface for nucleation.[4]

    • Seeding: If you have a small crystal of the pure product from a previous batch, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[5]

Question 3: My product "oiled out" during my recrystallization attempt. How can I fix this?

Answer: Oiling out during recrystallization is a clear sign that the conditions are not optimal.

  • Explanation: This occurs when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture).

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent.[4] This lowers the saturation point, meaning the solution will need to cool to a lower temperature before the product separates, hopefully below its melting point.

    • Cool Slowly: Allow the flask to cool as slowly as possible. Rapid cooling encourages oiling out.[6] Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.

    • Change Solvent System: The chosen solvent may be too nonpolar. Switching to a more suitable solvent system, such as an isopropanol/water or ethanol/water mixture, is often effective for sulfonamides.[4][7]

Question 4: I ran a flash column, but my product is still impure, or the separation from byproducts was poor. How can I improve my chromatography?

Answer: Poor resolution in column chromatography points to issues with the stationary or mobile phase.

  • Solution 1 (Optimize Mobile Phase): Your solvent system may be too polar, causing all compounds to elute too quickly (low Rf on TLC), or not polar enough, causing them to stick to the silica.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). This is highly effective for separating compounds with different polarities.[8]

  • Solution 2 (Change Stationary Phase): If optimizing the mobile phase on silica gel fails, consider a different stationary phase. Amide-modified or aminopropyl-packed silica columns have shown good selectivity for sulfonamides and can offer a different separation profile.[8][9][10]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best starting solvent system for recrystallizing this compound? A: For sulfonamides, a mixed-solvent system is often ideal. A good starting point is an isopropanol-water or ethanol-water mixture.[4][7] The principle is to dissolve the crude product in the minimum amount of the hot "good" solvent (the alcohol), and then slowly add the hot "bad" solvent (water) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the hot "good" solvent to clarify the solution and allow it to cool slowly.

Q: What is a recommended mobile phase for flash column chromatography of this compound? A: A hexane/ethyl acetate system is the standard for moderately polar compounds on silica gel.[11] We recommend starting your TLC analysis with a 4:1 (v/v) mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value for your product of approximately 0.3-0.4 for optimal separation on a column.

Q: What are the key steps in an aqueous workup to remove common impurities before final purification? A: A well-designed workup simplifies the final purification.

  • Dilute: Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate.

  • Acid Wash: Wash with dilute aqueous HCl (e.g., 1 M). This protonates and removes residual n-butylamine and any other amine base into the aqueous layer.

  • Bicarbonate Wash: Wash with saturated aqueous NaHCO₃. This neutralizes any remaining HCl and reacts with unreacted sulfonyl chloride and the sulfonic acid side product, converting them to water-soluble salts.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove the bulk of the water from the organic layer before drying.

  • Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Impurity_Removal cluster_0 Aqueous Workup Sequence cluster_1 Final Purification crude Crude Mixture • Target Product • n-Butylamine • Et₃N • Sulfonyl Chloride • Sulfonic Acid • Et₃N·HCl hcl_wash 1. Wash with 1M HCl Removes: • n-Butylamine • Et₃N crude->hcl_wash bicarb_wash 2. Wash with NaHCO₃ Removes: • Sulfonyl Chloride (hydrolyzes) • Sulfonic Acid • Et₃N·HCl hcl_wash->bicarb_wash brine_wash 3. Wash with Brine Removes: • Bulk Water bicarb_wash->brine_wash final_purification Recrystallization or Chromatography Removes: • Any remaining starting materials • Other organic side products brine_wash->final_purification pure_product Pure Product final_purification->pure_product

Caption: Logical flow of impurity removal during workup and purification.

Q: How can I definitively assess the purity of my final product? A: A combination of methods provides the most reliable assessment.

MethodInformation ObtainedKey AdvantagesLimitations
TLC Qualitative assessment of the number of components.Fast, inexpensive, good for monitoring reactions and column fractions.Not quantitative, may not resolve very similar compounds.[12]
HPLC Quantitative purity (% area), detection of minor impurities.High sensitivity and precision, robust and reproducible for quality control.[12]Requires reference standards for absolute quantification, potential for co-elution.[12]
NMR (¹H, ¹⁹F) Structural confirmation, detection of proton/fluorine-containing impurities.Provides definitive structural information, can quantify impurities with an internal standard.Lower sensitivity for minor impurities compared to HPLC, requires pure NMR solvent.
Melting Point Indicator of purity.Simple and fast technique.A sharp melting point indicates high purity, while a broad melting range suggests the presence of impurities.

Section 5: Detailed Experimental Protocols

Protocol A: Recrystallization from Isopropanol/Water

This protocol is ideal for crude material that is already a solid and appears relatively clean by TLC.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid at a gentle boil.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Induce Saturation: While the solution is still hot, add warm water dropwise with swirling until the solution just begins to turn persistently cloudy (turbid).[5]

  • Clarification: Add 1-2 drops of hot isopropanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. For maximum yield, you may then place the flask in an ice-water bath for 20-30 minutes.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:1 isopropanol/water, followed by a wash with cold water to remove any residual alcohol.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol B: Flash Column Chromatography

This is the method of choice for oily or highly impure crude products.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Gradient (If Needed): If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., switch to 90:10, then 85:15 Hexane:Ethyl Acetate).[8]

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified this compound.

References

  • Sulfonamide purification process. (1957). US2777844A - Google Patents.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org. Retrieved from [Link]

  • Chen, K.-S., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved from [Link]

  • Crystallization of Sulfanilamide. (2021, March 2). YouTube. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2003). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • Combs, M. T., et al. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

  • Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Zhou, Q., et al. (2011). Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. PubMed. Retrieved from [Link]

  • Combs, M. T., et al. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • How To Purify an organic compound via recrystallization or reprecipitation? (2024, February 16). ResearchGate. Retrieved from [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (2020). ResearchGate. Retrieved from [Link]

  • Combs, M. T., et al. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Environmental Science and Health, Part C. Retrieved from [Link]

  • Kowalczuk, D., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC - NIH. Retrieved from [Link]

  • 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide. (n.d.). ChemWhat. Retrieved from [Link]

  • N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (2001). US6255545B1 - Google Patents.
  • 3-bromobenzotrifluoride and preparation method thereof. (2016). CN105801348A - Google Patents.

Sources

Common side products in the synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this synthetic procedure. The core of this synthesis involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with n-butylamine, a classic method for forming sulfonamides.[1][2][3] While robust, this reaction is prone to specific side reactions that can complicate purification and reduce yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a significant, highly polar baseline spot on the TLC, and my final yield is low. What is this impurity?

A1: This is very likely the sulfonic acid byproduct, 3-bromo-5-(trifluoromethyl)benzenesulfonic acid.

  • Plausible Cause: The most common side reaction in sulfonamide synthesis is the hydrolysis of the starting sulfonyl chloride.[4] 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive electrophile. If any moisture is present in the reaction vessel, solvents, or reagents, the sulfonyl chloride will readily react with water to form the corresponding sulfonic acid. This hydrolyzed product is incapable of reacting with the n-butylamine, leading to a lower yield of the desired sulfonamide.[4][5]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use.

    • Solvent Purity: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4]

    • Reagent Handling: The sulfonyl chloride is moisture-sensitive and should be handled quickly.[6][7]

  • Identification & Removal:

    • TLC: The sulfonic acid is highly polar and will typically remain at the baseline in common non-polar to moderately polar solvent systems (e.g., ethyl acetate/hexanes).

    • Extraction: Being acidic, this impurity can be easily removed during the workup by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.

Q2: I've isolated my product, but NMR analysis shows a second, structurally similar compound. On my TLC, it appears as a less polar spot than my desired product. What could this be?

A2: You are likely observing the di-sulfonylated byproduct, N,N-bis(3-bromo-5-(trifluoromethyl)phenylsulfonyl)butylamine.

  • Plausible Cause: Primary amines like n-butylamine have two reactive N-H bonds. After the initial formation of the desired mono-sulfonamide, the remaining N-H proton is acidic and can be removed by a base. The resulting sulfonamide anion can then act as a nucleophile and react with a second molecule of the sulfonyl chloride.[4] This is particularly common if an excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures for an extended period.[4]

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a 1:1 molar ratio of sulfonyl chloride to amine, or even a slight excess (1.1-1.2 equivalents) of the n-butylamine, to favor the formation of the mono-sulfonylated product.

    • Controlled Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of n-butylamine and base at a low temperature (e.g., 0 °C) to maintain control over the reaction.

    • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC. Once the starting sulfonyl chloride is consumed, proceed with the workup to avoid further reaction.

  • Identification & Removal:

    • TLC/Chromatography: The di-sulfonylated product is significantly less polar than the desired mono-sulfonamide due to the absence of the N-H bond, which is a hydrogen bond donor. It will have a higher Rf value on a TLC plate and elute earlier during column chromatography.

    • Purification: Careful flash column chromatography is the most effective method for separating the desired product from this less polar impurity.

Reaction and Side Product Visualization

The following diagrams illustrate the intended synthetic pathway and the formation of the two most common side products.

Synthesis of this compound cluster_caption Main Reaction Pathway SC 3-Bromo-5-(trifluoromethyl)- benzenesulfonyl chloride Product 3-Bromo-N-butyl-5- (trifluoromethyl)benzenesulfonamide SC->Product + n-Butylamine (Base, Solvent) Amine n-Butylamine caption_node Figure 1. Desired reaction for sulfonamide formation.

Caption: Desired reaction for sulfonamide formation.

Common Side Reaction Pathways cluster_caption Side Product Formation SC 3-Bromo-5-(trifluoromethyl)- benzenesulfonyl chloride SulfonicAcid 3-Bromo-5-(trifluoromethyl)- benzenesulfonic acid SC->SulfonicAcid Hydrolysis DiSulfonamide Di-sulfonylated Byproduct SC->DiSulfonamide + Excess Sulfonyl Chloride Water H₂O (Moisture) Product Desired Mono-sulfonamide (Intermediate for side reaction) Product->DiSulfonamide 2nd Sulfonylation caption_node Figure 2. Formation of key impurities.

Caption: Formation of key impurities.

Summary of Potential Side Products

Side Product NameStructureRelative Polarity (TLC)CausePrevention Method
3-Bromo-5-(trifluoromethyl)-\nbenzenesulfonic acid Ar-SO₃HVery High (Baseline)Reaction with water (hydrolysis).[4]Use anhydrous solvents/glassware; run under inert atmosphere.[5]
N,N-bis(3-bromo-5-(trifluoro-\nmethyl)phenylsulfonyl)butylamine (Ar-SO₂)₂-N-ButylLowReaction of product with excess sulfonyl chloride.[4]Use 1:1 or slight excess of amine; controlled addition of sulfonyl chloride.
Unreacted Starting Materials Ar-SO₂Cl / n-BuNH₂VariesIncomplete reaction, often due to hydrolysis of sulfonyl chloride.Ensure anhydrous conditions; allow sufficient reaction time.

Experimental Protocol: Aqueous Workup for Impurity Removal

This protocol is designed to remove the acidic sulfonic acid byproduct and any excess basic n-butylamine from the crude reaction mixture.

Objective: To purify the crude product mixture by liquid-liquid extraction.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release any pressure buildup (CO₂ evolution). Shake for 1-2 minutes.

  • Separate Layers: Allow the layers to separate fully. Drain the lower organic layer. If using an organic solvent less dense than water, the organic layer will be on top.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Shake and separate the layers as described above. This step helps remove any residual bicarbonate salts.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter or decant the dried organic solution away from the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of water-soluble acidic and basic impurities.

  • Analysis: Analyze the resulting material by TLC or another suitable method to confirm the removal of the sulfonic acid and assess the remaining purity before proceeding to further purification steps like column chromatography if necessary.

References

  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimizing N-butylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-butylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-quality results.

Introduction

The synthesis of N-butylbenzenesulfonamide, a valuable compound used as a plasticizer and a key intermediate in the synthesis of various pharmaceuticals, is a common yet sometimes challenging procedure.[1][2][3] The most prevalent method involves the reaction of benzenesulfonyl chloride with n-butylamine.[2][4][5] While seemingly straightforward, this reaction is susceptible to various issues that can impact yield and purity. This guide provides practical, experience-based solutions to common problems encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: Why is my yield of N-butylbenzenesulfonamide consistently low?

Answer:

Low yields in this synthesis can be attributed to several factors, often related to the reactivity of the starting materials and the reaction conditions. Here are the most common culprits and their solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis by moisture, which converts it into the unreactive benzenesulfonic acid.[6][7]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere, such as nitrogen or argon.[6] It is also advisable to use a fresh bottle of benzenesulfonyl chloride or to purify older stock before use.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success.

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without competing with the n-butylamine.[4][6] The solvent should be inert and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[6]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: A slight excess of n-butylamine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more expensive benzenesulfonyl chloride.[6]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule. A common side reaction with primary amines is the formation of a bis-sulfonated product.[6]

    • Solution: Controlling the stoichiometry, as mentioned above, can help minimize this. Adding the benzenesulfonyl chloride slowly to the solution of n-butylamine can also disfavor the formation of the bis-sulfonated product.

Question 2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I prevent it?

Answer:

The most likely side products in the synthesis of N-butylbenzenesulfonamide are:

  • Benzenesulfonic Acid: This forms from the hydrolysis of benzenesulfonyl chloride. Its presence indicates that your reaction conditions are not sufficiently anhydrous.

    • Prevention: As detailed in the previous question, ensure all reagents, solvents, and glassware are free of moisture.

  • N,N-Dibutylbenzenesulfonamide: While less common with primary amines, over-alkylation can occur, especially if there are issues with stoichiometry or reaction conditions.

    • Prevention: Use a slight excess of n-butylamine and maintain a controlled reaction temperature.

  • Bis(benzenesulfonyl)butylamine: This occurs when a second molecule of benzenesulfonyl chloride reacts with the newly formed N-butylbenzenesulfonamide.

    • Prevention: Slow, controlled addition of the benzenesulfonyl chloride to the amine solution is crucial. Using an excess of the amine can also suppress this side reaction.[6]

Question 3: My reaction seems to have stalled and is not proceeding to completion. What should I do?

Answer:

A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Check Reagent Quality: Ensure that your benzenesulfonyl chloride and n-butylamine are of high purity and have not degraded.

  • Increase Temperature: If the reaction is being run at a low temperature (e.g., 0 °C), allowing it to warm to room temperature or gently heating it may be necessary to overcome the activation energy barrier, especially for less reactive substrates.[7]

  • Verify Base Addition: Ensure that a sufficient amount of base has been added to neutralize the HCl generated during the reaction. Without a base, the amine starting material will be protonated and become non-nucleophilic, effectively stopping the reaction.[7]

  • Monitor by TLC: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If you see the starting materials remaining after an extended period with no further product formation, consider the points above.

Question 4: I am having difficulty purifying my N-butylbenzenesulfonamide. What are some effective purification strategies?

Answer:

Purification can be challenging due to the properties of the product and potential impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities like benzenesulfonic acid, and finally a brine wash.[6]

  • Recrystallization: N-butylbenzenesulfonamide is often a solid at room temperature and can be purified by recrystallization from a suitable solvent or solvent mixture.[8] Experiment with different solvents like ethanol, isopropanol, or mixtures of hexane and ethyl acetate to find the optimal conditions.

  • Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica gel is a good option. A common eluent system is a gradient of hexane and ethyl acetate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between benzenesulfonyl chloride and n-butylamine?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[10] The nitrogen atom of n-butylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[4][7]

Q2: Can I use an aqueous base like sodium hydroxide?

A2: While it is possible to use an aqueous base like sodium hydroxide (a method known as the Schotten-Baumann reaction), it increases the risk of hydrolyzing the benzenesulfonyl chloride.[6] For most lab-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is preferred to maximize the yield of the desired sulfonamide.[6] However, some studies have shown high yields using aqueous sodium hydroxide under specific conditions.[11][12]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: Benzenesulfonyl chloride is corrosive and lachrymatory. n-Butylamine is flammable and corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so it's important to control the rate of addition of reagents, especially on a larger scale.

Experimental Protocols

General Procedure for the Synthesis of N-butylbenzenesulfonamide
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add n-butylamine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add anhydrous triethylamine or pyridine (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq. Benzenesulfonyl Chloride : 1.1-1.2 eq. n-ButylamineEnsures complete consumption of the sulfonyl chloride.
Base 1.5 eq. Triethylamine or PyridineNeutralizes the HCl byproduct without competing with the nucleophile.
Solvent Anhydrous Dichloromethane or TetrahydrofuranInert solvent that dissolves both reactants.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for completion.
Reaction Time 2-12 hoursVaries depending on the scale and specific conditions; monitor by TLC.

Visualizations

Reaction Workflow

reaction_workflow reagents Reagents (Benzenesulfonyl Chloride, n-Butylamine) reaction_setup Reaction Setup (0 °C to RT) reagents->reaction_setup solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_setup base Base (e.g., Triethylamine) base->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Aqueous Workup monitoring->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-butylbenzenesulfonamide purification->product

Caption: Workflow for N-butylbenzenesulfonamide synthesis.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Benzenesulfonyl\nChloride Benzenesulfonyl Chloride Intermediate [Ph-S(O)2-Cl-NH2Bu] Benzenesulfonyl\nChloride->Intermediate Nucleophilic Attack n-Butylamine n-Butylamine n-Butylamine->Intermediate N-butylbenzenesulfonamide N-butylbenzenesulfonamide Intermediate->N-butylbenzenesulfonamide Chloride Elimination HCl HCl Intermediate->HCl

Caption: Mechanism of N-butylbenzenesulfonamide formation.

References

  • BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • ChemicalBook. (n.d.). N-n-Butyl benzene sulfonamide synthesis.
  • Wikipedia. (2023). Sulfonamide. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
  • BenchChem. (n.d.). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Jinli Chemical. (2025). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from [Link]

  • ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). Chemical Information Review Document for N-Butylbenzenesulfonamide [CAS No. 3622-84-2]. Retrieved from [Link]

  • Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). N-butylbenzeensulfonamide. Retrieved from [Link]

  • Oxford Academic. (2023). Immunotoxicity of N-butylbenzenesulfonamide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. We will delve into the critical parameters of the reaction, offering troubleshooting advice and optimized protocols grounded in established chemical principles to enhance the efficiency and reproducibility of your work.

The synthesis of this molecule involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with n-butylamine. While seemingly straightforward, this sulfonamide formation is susceptible to several competing reactions and procedural pitfalls that can significantly depress yields. This guide provides a structured approach to identifying and resolving these common issues.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

Q1: My reaction appears to stall, with starting materials still present after an extended period. What are the likely causes?

This is a common issue often traced back to two primary culprits: the degradation of the electrophile by water and the deactivation of the nucleophile by acid.

  • Moisture Contamination: The key electrophile, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is highly sensitive to moisture.[1][2] Trace amounts of water in the reaction vessel, solvents, or on glassware can rapidly hydrolyze the sulfonyl chloride to the unreactive 3-bromo-5-(trifluoromethyl)benzenesulfonic acid.[3][4][5] This side reaction consumes your electrophile, making it unavailable to react with the amine.

    • Solution: Employ rigorous anhydrous techniques. Glassware should be oven- or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6]

  • Inadequate Acid Scavenging: The reaction of the sulfonyl chloride with n-butylamine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] In the absence of a suitable base, this acid will protonate the starting n-butylamine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.

    • Solution: Use at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent acts as the acid scavenger, while the excess ensures the reaction medium remains basic, preserving the nucleophilicity of the n-butylamine.[6][8]

Q2: I'm observing the formation of significant byproducts, complicating purification. What are these impurities and how can I minimize them?

The primary byproduct of concern in this reaction, aside from the hydrolysis product mentioned above, is the bis-sulfonated amine.

  • Bis-Sulfonylation: Since n-butylamine is a primary amine, the initially formed sulfonamide product still possesses a proton on the nitrogen atom. This proton is weakly acidic and can be removed by the base, creating a sulfonamide anion. This anion can then react with a second molecule of the sulfonyl chloride to form a bis(sulfonyl)imide byproduct.

    • Minimization Strategy: This side reaction is driven by high local concentrations of the sulfonyl chloride. The most effective way to prevent it is to control the stoichiometry and employ a slow addition strategy.[8] Instead of adding the amine to the sulfonyl chloride, perform an "inverse addition": add the 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride solution dropwise to a solution containing both the n-butylamine and the base. This ensures the sulfonyl chloride is always the limiting reagent locally, favoring the formation of the desired monosulfonamide.

Q3: My crude yield seems reasonable, but I lose a significant amount of product during the aqueous work-up and purification. What am I doing wrong?

Product loss during isolation is often due to an incomplete or improper work-up procedure that fails to efficiently remove unreacted starting materials and byproducts.

  • Persistent Unreacted Sulfonyl Chloride: Unreacted 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride is an oil that is not readily soluble in water and can be difficult to remove by simple aqueous washes, often co-eluting with the product during chromatography.[4]

    • Solution: Before the main aqueous work-up, quench the reaction mixture to convert the excess sulfonyl chloride into a more easily separable species. This can be achieved by adding a small amount of a water-soluble amine like aqueous ammonia or by hydrolyzing it with a dilute aqueous base such as sodium hydroxide (NaOH).[4]

  • Contamination with Sulfonic Acid: If hydrolysis of the sulfonyl chloride occurred, the resulting sulfonic acid can have some solubility in organic solvents.

    • Solution: To remove the sulfonic acid, wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃). This deprotonates the sulfonic acid, forming the highly water-soluble salt, which will partition into the aqueous layer.[4]

Frequently Asked Questions (FAQs)

  • What are the optimal starting material specifications?

    • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Use a high-purity grade (≥97%).[9] As it is moisture-sensitive, it should be handled under an inert atmosphere and stored in a desiccator. If it appears cloudy or has been stored for a long time, its quality should be verified.

    • n-Butylamine: Ensure it is colorless. A yellow or brown coloration indicates oxidation and potential impurities. Distillation may be required for older stock.

    • Solvents and Base: Use anhydrous grade solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and distill the base (e.g., triethylamine) if its purity is questionable.

  • What is the recommended solvent and base combination?

    • Apolar aprotic solvents are generally preferred to ensure all reactants remain in solution. Dichloromethane (DCM) is an excellent first choice due to its inertness and ease of removal.[6] Triethylamine (TEA) is a cost-effective and suitable base for this reaction.

  • What is the ideal reaction temperature and duration?

    • The reaction is typically exothermic. It is best to start the reaction at a low temperature (0 °C) by combining the amine and base in the solvent, and then slowly adding the sulfonyl chloride. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours (typically 2-16 hours) until completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).

Data & Parameters Summary

Table 1: Troubleshooting Guide Summary

Problem Probable Cause Recommended Solution
Incomplete Reaction 1. Moisture hydrolyzing sulfonyl chloride. 1. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[6]
2. Insufficient base leading to amine protonation. 2. Use ≥ 2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA).[8]
Byproduct Formation Bis-sulfonylation of the primary amine. Employ inverse addition: add sulfonyl chloride slowly to the amine/base solution.[8]
Loss During Work-up 1. Unreacted sulfonyl chloride contamination. 1. Quench the reaction with a water-soluble amine or dilute NaOH.[4]

| | 2. Sulfonic acid byproduct in the organic layer. | 2. Wash the organic layer with saturated aq. NaHCO₃ solution.[4] |

Table 2: Recommended Reaction Parameters

Parameter Recommendation Rationale
Stoichiometry n-Butylamine (1.0 eq.), Sulfonyl Chloride (1.05-1.1 eq.), TEA (2.0-2.2 eq.) A slight excess of sulfonyl chloride ensures full conversion of the limiting amine. Excess base neutralizes HCl and maintains basicity.
Solvent Anhydrous Dichloromethane (DCM) Good solubility for reactants and inert under reaction conditions.[6]
Temperature 0 °C to Room Temperature Controls initial exotherm during addition, then allows the reaction to proceed to completion at a reasonable rate.
Addition Method Slow, dropwise addition of sulfonyl chloride to amine solution Minimizes local concentration of sulfonyl chloride, preventing bis-sulfonylation.[8]

| Monitoring | Thin-Layer Chromatography (TLC) or LC-MS | Confirms consumption of the limiting reactant (n-butylamine). |

Visualized Workflows and Logic

Below are diagrams illustrating the recommended troubleshooting logic and the optimized experimental workflow.

G start Low Yield Observed q1 Reaction Incomplete? (TLC/LCMS shows starting amine) start->q1 q2 Major Byproducts? (Besides starting materials) start->q2 q3 Yield Low After Purification? start->q3 sol1a Moisture Contamination q1->sol1a Yes sol1b Insufficient Base q1->sol1b Yes sol2a Bis-Sulfonylation q2->sol2a Yes sol2b Hydrolysis Product q2->sol2b Yes sol3a Inefficient Work-up q3->sol3a Yes act1a Implement Anhydrous Technique (Dry glassware/solvents, inert atm) sol1a->act1a act1b Use >=2 eq. TEA/DIPEA sol1b->act1b act2a Use Inverse Addition (Add sulfonyl chloride to amine) sol2a->act2a act2b Wash with aq. NaHCO3 sol2b->act2b act3a Quench excess Sulfonyl Chloride (e.g., with aq. NH3) sol3a->act3a act3a->act2b

Caption: Troubleshooting decision tree for low yield diagnosis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware & Prepare Anhydrous Solvents r1 Charge Reactor with n-Butylamine, TEA, & DCM p1->r1 r2 Cool to 0 °C r1->r2 r3 Add Sulfonyl Chloride Solution Dropwise r2->r3 r4 Warm to RT & Stir (Monitor by TLC/LCMS) r3->r4 w1 Quench Reaction r4->w1 w2 Aqueous Washes (Acid, Base, Brine) w1->w2 w3 Dry Organic Layer (e.g. MgSO4) w2->w3 w4 Concentrate w3->w4 w5 Purify (Chromatography or Recrystallization) w4->w5

Caption: Optimized experimental workflow for synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq.)

  • n-Butylamine (1.0 eq.)

  • Triethylamine (TEA, 2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add n-butylamine (1.0 eq.) and anhydrous DCM.

  • Add triethylamine (2.2 eq.) to the solution and stir for 5 minutes.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution from step 4 to the stirring amine solution in step 3 dropwise via a syringe or dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-16 hours, monitoring its progress periodically by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the n-butylamine spot is no longer visible.

Protocol 2: Work-up and Purification
  • Upon reaction completion, cool the mixture again to 0 °C.

  • Slowly add a small amount of aqueous ammonia to quench any unreacted sulfonyl chloride. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess TEA and n-butylamine)

    • Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct)[4]

    • Water

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by either flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

References

  • PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved from [Link]

  • Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Ataman Kimya. (n.d.). BSC (BENZENE SULPHONYL CHLORIDE). Retrieved from [Link]

  • O'Hara, F., et al. (2017). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science.
  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of sulfonamides. Journal of Medicinal Chemistry.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021).
  • Kelly, C. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Kelly, C. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Wikipedia. (2023). Sulfonamide. Retrieved from [Link]

  • Baran, P. S., et al. (2011). Synthesis of sulfonyl chloride substrate precursors.
  • Oakwood Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]

  • Remete, A. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Wu, J., & Jia, Y. (2024).
  • Pharmaffiliates. (n.d.). N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 1020252-83-8) in biological and chemical assays.[1][2] Poor solubility can lead to inaccurate and irreproducible results, hindering research progress. This document provides a structured, in-depth approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that contribute to its poor aqueous solubility?

A1: The low aqueous solubility of this compound stems from its molecular structure, which possesses significant hydrophobic characteristics. The key contributing features are:

  • Aromatic Ring: The benzene ring is inherently non-polar.

  • Trifluoromethyl Group (-CF3): This is a highly lipophilic (fat-loving) group that strongly repels water.

  • Bromo Group (-Br): The bromine atom adds to the overall hydrophobicity.

  • N-butyl Group (-C4H9): The butyl chain is a non-polar alkyl group that further decreases water solubility.

While the sulfonamide group (-SO2NH-) can participate in hydrogen bonding, its contribution is outweighed by the dominant hydrophobic regions of the molecule.

Q2: What are the immediate consequences of poor compound solubility in my assays?

A2: Ignoring poor solubility can lead to several critical experimental problems:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution will be lower than the intended concentration, leading to an inaccurate assessment of its biological activity (e.g., IC50 or EC50 values).[3]

  • Irreproducible Data: Compound precipitation can be inconsistent across different wells or experiments, resulting in high data variability.[3]

  • False Negatives: A potentially active compound may appear inactive if it doesn't reach its biological target in a soluble form.[3]

  • Assay Interference: Undissolved particles can scatter light in absorbance-based assays or cause artifacts in imaging-based assays.[4]

Troubleshooting Workflow for Solubility Issues

When encountering precipitation or suspecting solubility issues, a systematic approach is crucial. The following workflow provides a step-by-step guide to diagnose and solve the problem.

TroubleshootingWorkflow A Problem: Suspected Poor Solubility (Precipitation, Inconsistent Data) B Step 1: Visual & Analytical Confirmation A->B Start Here C Step 2: Optimize Stock Solution B->C Confirm Precipitation D Step 3: Modify Assay Buffer Conditions C->D Stock is Clear, but Precipitates in Assay E Step 4: Employ Solubilizing Excipients D->E pH/Co-solvent Adjustments Insufficient G Solution: Reliable & Reproducible Assay D->G Successful Solubilization F Step 5: Re-evaluate Assay Parameters E->F Excipients Introduce Interference E->G Successful Solubilization F->G Validate New Conditions

Caption: A stepwise workflow for troubleshooting solubility.

Detailed Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous assay buffer.

This is a common issue when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into a buffer where its solubility is much lower.

Root Cause Analysis: The dramatic change in solvent polarity causes the compound to crash out of solution. This is often referred to as "salting out" or precipitation due to exceeding the thermodynamic solubility limit in the final buffer.

Solutions:

  • Optimize the Co-solvent Concentration: While a high concentration of an organic solvent like DMSO can be toxic to cells, a small, controlled amount in the final assay volume is often tolerated and can significantly improve compound solubility.[5][6]

    • Protocol: Determine the maximum tolerable percentage of your primary solvent (e.g., DMSO, ethanol) for your specific assay (especially if using live cells).[7][8] A common starting point is to keep the final concentration at or below 0.5% (v/v).[6] Prepare intermediate dilutions of your stock solution in the primary solvent before the final dilution into the assay buffer to minimize the localized concentration shock.

  • pH Adjustment of the Assay Buffer: Sulfonamides are weak acids, and their solubility is pH-dependent.[9][10]

    • Mechanism: The sulfonamide group can be deprotonated at higher pH values, forming a more soluble anionic species.[9][10][11] Conversely, decreasing the pH can increase the solubility of some sulfonamides by protonating other functional groups, though this is less common.[12]

    • Protocol:

      • Prepare small batches of your assay buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).

      • Test the solubility of this compound in each buffer.

      • Select the pH that provides the best solubility without compromising the biological integrity of your assay.

Table 1: Recommended Starting Conditions for Solvent & pH Optimization

ParameterRecommended RangeRationale
Final DMSO Conc.0.1% - 1.0% (v/v)Balances solubility enhancement with potential cytotoxicity.[5][6]
Final Ethanol Conc.0.1% - 1.0% (v/v)Alternative to DMSO, may be less toxic for some cell lines.
Assay Buffer pH6.5 - 8.0Sulfonamide solubility is often pH-dependent.[9][10]
Issue 2: The compound appears soluble initially but precipitates over the course of a long incubation.

This indicates that you are working with a kinetically soluble, supersaturated solution that is not thermodynamically stable.

Root Cause Analysis: The compound is temporarily held in solution at a concentration above its true equilibrium solubility. Over time, molecules aggregate and crystallize, leading to precipitation.

Solutions:

  • Incorporate Solubilizing Excipients: Excipients are inactive substances that can be added to a formulation to improve the solubility and stability of the active compound.[13][14]

    • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic regions of the compound, effectively shielding them from the aqueous environment and increasing solubility.[3]

    • Surfactants (e.g., Tween® 80, Pluronic® F-68): At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can sequester insoluble compounds in their hydrophobic cores. Even below the CMC, they can reduce surface tension and help prevent aggregation.[15] For cell-based assays, use non-ionic surfactants at very low concentrations (e.g., 0.01%) to avoid cell lysis.[16]

  • Particle Size Reduction: While more common in formulation development, techniques to reduce the particle size of the solid compound can increase the dissolution rate.[17][18]

    • Nanonization: Advanced formulation techniques can create nanoparticles of the compound, which have a much larger surface area-to-volume ratio, leading to faster and more complete dissolution.[19][20]

Table 2: Common Solubilizing Excipients

Excipient TypeExampleTypical Starting Conc.Mechanism of Action
CyclodextrinHydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMEncapsulation of hydrophobic moieties.
Non-ionic SurfactantTween® 80, Triton™ X-1000.01% - 0.1% (v/v)Micellar solubilization, reduction of surface tension.[3][15]
PolymerPolyethylene glycol (PEG), Polyvinylpyrrolidone (PVP)1% - 5% (w/v)Can act as a co-solvent and prevent precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol helps you determine the apparent solubility of your compound under your specific assay conditions.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM.

  • Serial Dilution: Create a series of dilutions of your DMSO stock in a 96-well plate (e.g., from 10 mM down to 0.1 mM).

  • Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your assay buffer (e.g., 198 µL). This creates a consistent final DMSO concentration.

  • Incubation and Observation: Incubate the plate under your standard assay conditions (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Readout: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility limit.

SolubilityProtocol A 20 mM Stock in DMSO B Serial Dilution in DMSO Plate A->B C Transfer to Assay Buffer Plate B->C D Incubate (Assay Conditions) C->D E Measure Turbidity (Plate Reader) D->E

Sources

Preventing decomposition of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and drug development professionals utilizing 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. Its purpose is to provide expert guidance on preventing chemical decomposition during storage, thereby ensuring experimental reproducibility and maintaining the integrity of your results. The information herein is synthesized from established chemical principles and best practices for handling complex organic molecules.

Introduction: Understanding the Compound's Vulnerabilities

This compound possesses three key structural features that influence its stability: a sulfonamide linkage, a brominated aromatic ring, and a trifluoromethyl group. Each of these moieties presents potential pathways for degradation under suboptimal storage conditions. The primary environmental factors that can compromise the compound's integrity are moisture, light (particularly UV), and elevated temperatures. Halogenated organic compounds are known for their environmental persistence, but they can be susceptible to degradation by processes like ultraviolet light.[1]

Frequently Asked Questions (FAQs)

Q1: What are the definitive, recommended storage conditions for ensuring the long-term stability of this compound?

A1: Optimal preservation of the compound requires strict control over its environment to mitigate all primary degradation pathways.

Recommended Storage Protocol:

  • Temperature: For routine use and short-term storage (weeks to months), refrigeration at 2-8°C is mandatory.[2][3] For long-term archival (months to years), storage at -20°C is strongly advised to minimize the kinetics of any potential degradation reactions.

  • Atmosphere: The vial should be sealed under an inert atmosphere, such as argon or nitrogen. This is a critical step to prevent slow oxidative degradation over time.

  • Light Protection: The compound must be stored in a light-proof container. An amber glass vial is the primary container of choice. This vial should then be placed in a labeled, opaque secondary container or stored in a dark cabinet or refrigerator. This is crucial because aromatic bromination can be influenced by photochemical processes.[4][5]

  • Container Seal: Utilize a vial with a high-quality, PTFE-lined cap. This provides a superior barrier against moisture ingress and prevents potential reactions between the compound and the cap liner.

Q2: My solid compound, which was initially a white powder, has developed a yellowish or brownish tint over time. What does this signify?

A2: A visible color change is a strong indicator of chemical decomposition. For halogenated aromatic compounds, this discoloration often points to photodecomposition. Exposure to ambient or UV light can initiate the cleavage of the carbon-bromine bond, forming radical species.[4] These highly reactive intermediates can then engage in a cascade of secondary reactions, leading to the formation of colored polymeric byproducts. An alternative, though less common, cause could be a slow reaction with trace impurities or atmospheric components.

Q3: We are observing a decline in the compound's efficacy and increased variability in our assay results. Could this be a storage issue?

A3: Yes, this is a classic sign of compound degradation. The formation of even minor amounts of impurities can have a significant impact. Degradation reduces the molar concentration of the active parent compound, leading to diminished activity. Furthermore, the degradation products themselves can interfere with your experiment, either by inhibiting or non-specifically activating biological targets, or by interfering with analytical readouts. If reproducibility is a problem, the stability of your starting material should be the first variable you investigate.

Troubleshooting Guide: A Systematic Approach to Investigating Decomposition

When you suspect compound degradation, a logical, evidence-based workflow is essential to confirm the issue and implement corrective actions.

Workflow for Investigating Suspected Decomposition

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Corrective & Preventive Action A Inconsistent experimental results, decreased activity, or visual changes (e.g., color) B Perform Purity Analysis (UPLC-MS/HPLC is recommended) A->B Initiate Investigation C Compare chromatogram to reference standard or initial Certificate of Analysis B->C D Degradation Confirmed? (New peaks / reduced main peak area) C->D E Audit Storage & Handling Logs: - Temperature records - Light exposure history - Vial seal integrity - Frequency of use D->E Yes I Procure fresh, validated material D->I No, investigate other experimental variables F Identify Likely Stressor: Heat, Light, or Moisture E->F G Quarantine and discard compromised stock F->G H Implement stringent storage protocols (See FAQ Q1 and Summary Table) G->H H->I

Caption: A systematic workflow for troubleshooting suspected compound decomposition.

Experimental Protocol: UPLC-QTOF Mass Spectrometry for Purity and Degradant Identification

This method is designed for the sensitive detection of this compound and its potential degradation products.

Objective: To quantitatively assess the purity of the compound and identify the mass of any potential degradants.

Materials:

  • Compound sample

  • UPLC-grade acetonitrile (ACN) with 0.1% formic acid

  • UPLC-grade water with 0.1% formic acid

  • Acquity UPLC BEH C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in ACN. Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of water and ACN.

  • UPLC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: 50-750 m/z

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

  • Data Analysis:

    • Calculate purity based on the peak area of the parent compound relative to the total ion chromatogram (TIC) area.

    • Search for predicted masses of potential degradation products (e.g., hydrolyzed or debrominated species). The kinetics of degradation can be assessed by comparing the relative peak areas over time.[6]

Primary Decomposition Pathways

Understanding the chemistry of degradation is key to its prevention. Two primary non-enzymatic pathways are of concern during storage.

G cluster_hydrolysis Hydrolysis Pathway (Moisture-Driven) cluster_photodecomposition Photodecomposition Pathway (Light-Driven) Parent This compound (m/z 360.98) Hydrolysis_Product 3-Bromo-5-(trifluoromethyl)benzenesulfonic acid + Butylamine Parent->Hydrolysis_Product H₂O (S-N Bond Cleavage) Debrominated_Product N-butyl-5-(trifluoromethyl)benzenesulfonamide Parent->Debrominated_Product UV Light (hν) (C-Br Bond Cleavage) Polymeric_Impurities Colored Polymeric Impurities Debrominated_Product->Polymeric_Impurities Radical Reactions

Caption: The primary non-enzymatic degradation pathways for the compound.

  • Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage by water.[7][8][9] This reaction is catalyzed by acidic or basic conditions and accelerated by heat. It results in the formation of 3-Bromo-5-(trifluoromethyl)benzenesulfonic acid and butylamine.

  • Photodecomposition: The carbon-bromine (C-Br) bond on the aromatic ring can absorb energy from light, particularly in the UV spectrum.[1][4] This can lead to homolytic cleavage of the bond, generating a highly reactive aryl radical. This radical can then abstract a hydrogen atom to form the debrominated analog or initiate polymerization reactions, which often result in colored impurities.

Summary of Best Practices

ParameterRecommended ConditionRationale & Justification
Temperature 2-8°C (Short-term) -20°C (Long-term)Reduces the rate of all chemical reactions, particularly hydrolysis.[2][3]
Atmosphere Inert Gas (Argon, N₂)Prevents slow oxidation at reactive sites on the molecule.
Light Exposure Store in darkness (Amber Vial)Prevents UV-induced cleavage of the C-Br bond, a common pathway for halogenated aromatics.[1][4][10]
Moisture Control Use vial with PTFE-lined capMinimizes ingress of atmospheric water, which is the reactant for hydrolysis of the sulfonamide bond.[8][9]
Purity Verification Annually or if results are inconsistentProactively ensures the integrity of the stock material before it impacts experimental outcomes.

By adhering to these scientifically-grounded storage and handling protocols, you can significantly extend the shelf-life of this compound and ensure the continued validity and success of your research.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). Available from: [Link]

  • Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available from: [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. ACS Publications. Available from: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC International. Available from: [Link]

  • Halogenation. Wikipedia. Available from: [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. Available from: [Link]

  • Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. ResearchGate. Available from: [Link]

  • N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates. Available from: [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available from: [Link]

  • Perspective on halogenated organic compounds. National Institutes of Health (NIH). Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH). Available from: [Link]

  • Halogenation of Alkanes. Chemistry LibreTexts. Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. National Institutes of Health (NIH). Available from: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available from: [Link]

  • N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. PubChem. Available from: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Institutes of Health (NIH). Available from: [Link]

  • The halogenation of alkanes and cycloalkanes. Chemguide. Available from: [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]

  • Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society. Available from: [Link]

  • Method for the bromination of aromatic compound. Google Patents.
  • Halogenation Reaction of Alkanes. KPU Pressbooks. Available from: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. Available from: [Link]

  • Benzenesulfonamide. PubChem. Available from: [Link]

  • 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide. ChemWhat. Available from: [Link]

Sources

Technical Support Hub: Navigating the Challenges in Scale-Up Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Hub, a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the complexities of scaling up benzenesulfonamide synthesis. This hub is structured to help you anticipate challenges, troubleshoot effectively, and ensure the integrity and safety of your process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up benzenesulfonamide synthesis from the lab to a pilot plant?

A: The primary challenges pivot from reagent purity and reaction monitoring on the bench to process engineering and safety at scale. Key issues include:

  • Thermal Management: The chlorosulfonation step is highly exothermic. What is easily managed in a lab flask with an ice bath can become a dangerous runaway reaction in a large reactor if heat transfer is not efficient.[1]

  • Mass Transfer & Mixing: Inefficient mixing in large vessels can lead to localized concentration gradients, resulting in lower yields and increased impurity formation, such as diaryl sulfones.

  • Reagent Handling & Stoichiometry: Safe and controlled addition of hazardous reagents like chlorosulfonic acid is critical. Manual addition is replaced by automated dosing systems to ensure precision and operator safety.

  • Byproduct and Off-Gas Management: The reaction generates significant volumes of corrosive hydrogen chloride (HCl) gas, which must be safely scrubbed.[2][3][4][5][6]

  • Work-up and Purification: Isolating and purifying the product at a large scale requires optimized crystallization or chromatography methods to ensure high purity and yield while managing large solvent volumes.[7][8][9]

Q2: How does the substitution pattern on the aromatic ring affect the scale-up strategy?

A: The electronic nature of the substituents dictates the reactivity and can introduce challenges in controlling regioselectivity and side reactions.

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups activate the ring, making the chlorosulfonation reaction faster and often more exothermic. This increases the risk of side reactions, such as the formation of sulfones, and may require more robust temperature control.[10] EDGs generally direct sulfonation to the ortho and para positions. Controlling the ratio of these isomers can be challenging at scale and often depends on fine-tuning the reaction temperature and addition rate.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or halo groups deactivate the ring, requiring harsher reaction conditions (e.g., higher temperatures or the use of oleum) to achieve complete conversion.[11] This can lead to different impurity profiles. EWGs are typically meta-directing.

Q3: What are the most critical safety precautions for handling chlorosulfonic acid at an industrial scale?

A: Chlorosulfonic acid is a highly corrosive and reactive chemical that requires stringent safety protocols.[12][13][14][15][16]

  • Personal Protective Equipment (PPE): A complete acid-resistant suit with a hood, gloves, and boots is mandatory. Respiratory protection, such as a self-contained breathing apparatus, is also essential, especially during transfers or emergencies.[13][14]

  • Material Compatibility: Use glass-lined or stainless steel reactors and storage tanks. Avoid unlined metal containers and ensure all seals and gaskets are made of compatible materials like Teflon®.[16]

  • Water Reactivity: Chlorosulfonic acid reacts violently with water, releasing large quantities of heat and toxic HCl and sulfuric acid fumes.[13] All equipment must be scrupulously dried, and reactions must be conducted under anhydrous conditions. Never add water to the acid; for quenching, the acid should be added slowly to cold water or an appropriate quenching solution.[15]

  • Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible materials like organic compounds, bases, and metallic powders.[15] Use automated dosing systems for transfers to minimize operator exposure.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate spill neutralization kits are readily accessible.[12][14]

Troubleshooting Guides: From Synthesis to Purification

This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter.

Stage 1: Chlorosulfonation of the Substituted Benzene

Q: My chlorosulfonation reaction is giving a low yield of the desired sulfonyl chloride and a significant amount of a high-molecular-weight byproduct. What is happening and how can I fix it?

A: This is a classic problem of sulfone formation , a common side reaction in chlorosulfonation. The desired sulfonyl chloride can react with another molecule of the starting aromatic compound to form a diaryl sulfone. This consumes your starting material and desired intermediate, reducing the overall yield.

Root Causes & Solutions:

Possible Cause Scientific Explanation Troubleshooting Action
Poor Temperature Control The activation energy for sulfone formation is often higher than for chlorosulfonation. Localized "hot spots" in the reactor due to inefficient mixing or inadequate cooling can significantly accelerate this side reaction.1. Improve Heat Dissipation: Ensure your reactor's cooling system is adequate for the scale. Consider using a jacketed reactor with a high-efficiency heat transfer fluid. 2. Control Addition Rate: Add the substituted benzene to the chlorosulfonic acid (or vice versa, depending on your process) slowly and at a controlled rate to manage the exotherm.
Incorrect Stoichiometry Using an insufficient excess of chlorosulfonic acid can leave unreacted starting material available to react with the newly formed sulfonyl chloride.1. Optimize Reagent Ratio: A common industrial practice is to use a significant excess of chlorosulfonic acid (e.g., 4-5 equivalents) to ensure the starting material is consumed quickly, minimizing its availability for sulfone formation.[17]
Inefficient Mixing Poor mixing leads to localized high concentrations of the starting material and the sulfonyl chloride product, promoting the side reaction.1. Enhance Agitation: Evaluate the reactor's agitator design (e.g., impeller type, speed) to ensure efficient mixing and mass transfer for the given reaction volume.

Q: I'm struggling with controlling the isomeric ratio (ortho vs. para) of my sulfonyl chloride. How can I improve regioselectivity at scale?

A: Controlling regioselectivity is a significant challenge, as it is highly dependent on the steric and electronic properties of the substituent and the reaction conditions.

Control Strategies:

  • Temperature is Key: The ortho isomer is often the kinetically favored product, while the para isomer is thermodynamically more stable.

    • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0-5 °C) often favors the formation of the ortho isomer.

    • Higher Temperatures: Increasing the temperature may allow for equilibration to the more stable para isomer, but this also increases the risk of sulfone formation.

  • Solvent Effects: While often run neat, the use of a co-solvent can influence regioselectivity by altering the solvation of the reaction intermediates. Experimenting with non-reactive solvents like halogenated hydrocarbons may be beneficial.

  • Steric Hindrance: For bulky substituents, the formation of the para isomer is generally favored due to steric hindrance at the ortho positions. This is an inherent property of the substrate that is difficult to change.

Stage 2: Amination of the Benzenesulfonyl Chloride

Q: My amination reaction yield is low, and I'm isolating the corresponding sulfonic acid. What's the problem?

A: This indicates that your benzenesulfonyl chloride is hydrolyzing to the unreactive sulfonic acid before it can react with the amine. Sulfonyl chlorides are highly susceptible to moisture.

Root Causes & Solutions:

Possible Cause Scientific Explanation Troubleshooting Action
Presence of Water Water acts as a nucleophile, attacking the sulfonyl chloride to produce sulfonic acid and HCl. This reaction is often faster than the desired amination, especially with less nucleophilic amines.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and reactors. Use anhydrous solvents and ensure your amine is dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[18]
Inappropriate Base/Solvent Using an aqueous base (like NaOH) under standard conditions increases the concentration of water and hydroxide ions, both of which can hydrolyze the sulfonyl chloride.[18]1. Use a Non-Nucleophilic Organic Base: Employ a base like pyridine or triethylamine to neutralize the HCl byproduct without introducing water. The base can often be used as the solvent as well.[18][19]
Slow Reaction Rate If the desired amination reaction is slow (e.g., due to a sterically hindered or weakly nucleophilic amine), hydrolysis has more time to occur.1. Increase Temperature: Gently heating the reaction can increase the rate of amination. 2. Optimize Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the desired reaction.[18]

Q: I'm using a primary amine and getting a significant amount of a bis-sulfonated impurity. How can I prevent this?

A: The initial product, a secondary sulfonamide, still has a proton on the nitrogen that can be removed by a base. The resulting anion can then react with another molecule of the sulfonyl chloride to form a bis-sulfonated product (a tertiary sulfonamide).

Control Strategies:

  • Control Stoichiometry and Addition: The most effective method is to control the stoichiometry.

    • Slow Addition: Add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This ensures that the sulfonyl chloride is more likely to encounter an unreacted primary amine molecule rather than the sulfonamide product.[18]

    • Inverse Addition: Add a solution of the sulfonyl chloride to the amine solution, rather than the other way around.

  • Use Excess Amine: Using a larger excess of the primary amine (e.g., >2 equivalents) can statistically favor the monosulfonylation reaction. The excess amine also acts as the base to neutralize the generated HCl.

Stage 3: Work-up and Purification

Q: My product is an oil and won't crystallize, or I'm getting very low recovery during crystallization. What should I do?

A: "Oiling out" or low recovery during crystallization are common issues when scaling up, often due to impurities or a suboptimal solvent system.

Troubleshooting Workflow:

G start Low Yield or 'Oiling Out' During Crystallization check_purity Assess Purity of Crude Material (TLC, HPLC) start->check_purity high_impurity High Impurity Levels? check_purity->high_impurity pre_purify Pre-purification Step: - Liquid-liquid extraction - Charcoal treatment - Flash chromatography high_impurity->pre_purify Yes solvent_screen Perform Solvent Screen high_impurity->solvent_screen No re_crystallize Re-attempt Crystallization pre_purify->re_crystallize re_crystallize->solvent_screen find_solvent Find a single solvent with high solubility when hot and low solubility when cold. solvent_screen->find_solvent antisolvent_system Use a Solvent/Anti-solvent System[23] solvent_screen->antisolvent_system control_cooling Control Cooling Rate: - Insulate reactor - Programmed cooling find_solvent->control_cooling seed_crystal Induce Crystallization: - Add seed crystals - Scratch flask antisolvent_system->seed_crystal seed_crystal->control_cooling success Pure Crystals Obtained control_cooling->success

Q: I'm observing different crystal forms (polymorphs) in different batches. How can I ensure consistency?

A: Polymorphism is common with sulfonamides and can significantly impact the drug's physical properties like solubility and bioavailability.[20][21][22] Controlling it is critical for regulatory compliance.

Control Strategies for Polymorphism:

Control Parameter Implementation at Scale
Solvent System The choice of solvent can dictate which polymorph is favored. Strictly define and control the solvent composition, including water content.
Cooling Rate & Temperature Implement a programmed, controlled cooling profile for the reactor. Avoid "crash cooling," which can lead to the formation of metastable polymorphs.
Seeding Introduce seed crystals of the desired polymorph into the supersaturated solution to template its growth. The quality and particle size of the seed crystals must be consistent.[20]
Agitation The stirring rate can influence nucleation and crystal growth. Maintain a consistent and optimized agitation speed throughout the crystallization process.
Key Experimental Protocols
Protocol 1: Scale-Up Chlorosulfonation

This protocol is a general guideline and must be adapted based on the specific substrate and available equipment.

  • Reactor Preparation: Ensure the glass-lined reactor is clean, dry, and passivated. Equip it with a temperature probe, an efficient overhead stirrer, a pressure-equalizing dropping funnel (for liquid substrates), and an outlet connected to an HCl gas scrubber system.[2][3][4][5][6]

  • Reagent Charging: Charge chlorosulfonic acid (4.0-5.0 eq.) into the reactor. Begin agitation and cool the acid to 0-5 °C using the reactor jacket.

  • Substrate Addition: Add the substituted aromatic compound (1.0 eq.) to the chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C. This step is highly exothermic and requires careful monitoring.

  • Reaction: Once the addition is complete, allow the reaction to stir at the controlled temperature for 2-4 hours. Monitor the reaction progress by taking quenched samples and analyzing them by HPLC or TLC.

  • Work-up (Quenching): This is a highly hazardous step. The reaction mixture should be transferred slowly via a dip tube into a separate, well-stirred vessel containing a mixture of ice and water, ensuring the temperature of the quench pot is maintained below 20 °C.

  • Isolation: The product, typically a solid, will precipitate. Isolate the crude sulfonyl chloride by filtration. Wash the filter cake with cold water to remove residual acids. The crude product should be used immediately or stored under vacuum in a desiccator due to its instability.

Protocol 2: Scale-Up Amination
  • Reactor Setup: In a separate dry reactor, dissolve the primary or secondary amine (1.1-2.2 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, toluene).

  • Addition of Sulfonyl Chloride: Cool the amine solution to 0-10 °C. Slowly add a solution of the crude sulfonyl chloride (1.0 eq.) in the same anhydrous solvent. Maintain the temperature during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the sulfonyl chloride by TLC or HPLC.

  • Work-up: Quench the reaction by adding water. If the product is in an organic solvent, transfer the mixture to a separatory funnel or perform an in-situ liquid-liquid extraction. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude substituted benzenesulfonamide.

Process Analytical Technology (PAT) for Enhanced Control

To improve process understanding and control during scale-up, consider implementing Process Analytical Technology (PAT).[23][24][25][26][27]

  • In-situ FTIR/Raman Spectroscopy: Probes inserted directly into the reactor can monitor the real-time concentration of reactants, intermediates, and products. This allows for precise determination of reaction endpoints, reducing batch time and preventing the formation of impurities from over-processing.[26]

  • Online HPLC: An automated system can periodically draw a sample from the reactor, quench it, dilute it, and inject it into an HPLC. This provides near real-time data on reaction progress and impurity formation, enabling tighter control over the process.[23]

PAT_Workflow cluster_0 Real-Time Monitoring cluster_1 Data Analysis & Control Reactor Large-Scale Reactor PAT_Probe In-situ Probe (FTIR/Raman) Reactor->PAT_Probe Online_HPLC Online HPLC System Reactor->Online_HPLC Automated Sampling Data_Analysis Real-Time Data Analysis Software PAT_Probe->Data_Analysis Online_HPLC->Data_Analysis Control_System Process Control System (DCS/PLC) Data_Analysis->Control_System Feedback Loop Control_System->Reactor Adjusts Parameters (Temp, Dosing) caption PAT Workflow for Reaction Control

References
  • Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Industrial-Scale API production with Centrifugal Partition Chromatography. (2023, January 24). RotaChrom. Retrieved January 20, 2026, from [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Ereztech. Retrieved January 20, 2026, from [Link]

  • Purification of APIs. (n.d.). ZEOCHEM. Retrieved January 20, 2026, from [Link]

  • Applications of Chromatography in the Pharmaceutical Industry. (2025, September 28). Grapefruit. Retrieved January 20, 2026, from [Link]

  • Chlorosulfonic Acid. (n.d.). Veolia North America. Retrieved January 20, 2026, from [Link]

  • HCl Scrubber: Operation, Review of Types, Efficiency, Cost and Selection. (n.d.). Torch-Air. Retrieved January 20, 2026, from [Link]

  • HCl gas scrubbing. (2021, October 21). CHKING. Retrieved January 20, 2026, from [Link]

  • HCl Scrubbers. (n.d.). Ecarb S.r.l.. Retrieved January 20, 2026, from [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). University of Bristol. Retrieved January 20, 2026, from [Link]

  • Chlorosulphonic acid. (n.d.). Atul Ltd. Retrieved January 20, 2026, from [Link]

  • Hydrochloric Acid Scrubber System. (n.d.). Mach Engineering. Retrieved January 20, 2026, from [Link]

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024, April 10). SlideServe. Retrieved January 20, 2026, from [Link]

  • HCl Fume Scrubber Wet Packed Scrubber System Acid Gas Scrubber. (n.d.). XICHENG EP(CN) LTD. Retrieved January 20, 2026, from [Link]

  • chlorosulphonic acid. (n.d.). Chemstock. Retrieved January 20, 2026, from [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

  • Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • PAT Process Analytical Technology. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. Retrieved January 20, 2026, from [Link]

  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012, May 4). American Pharmaceutical Review. Retrieved January 20, 2026, from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI. Retrieved January 20, 2026, from [Link]

  • Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • PAT Process Analytical Technology. (n.d.). Sartorius. Retrieved January 20, 2026, from [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit. Retrieved January 20, 2026, from [Link]

  • Process for preparing aryl sulfone sulfonic acids. (n.d.). Google Patents.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011, June 7). PMC. Retrieved January 20, 2026, from [Link]

  • Method of inhibiting sulfone formation in sulfonations. (n.d.). Google Patents.
  • Polymorphism in Sulfanilamide-D4. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • chlorosulfonic acid sulfation: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 20, 2026, from [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors. (2018, July 15). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Identifying Impurities in 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support center for the analysis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying process-related and degradation impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we combine established scientific principles with field-proven insights to help you navigate the complexities of impurity profiling.

Introduction: The Importance of Impurity Profiling

In pharmaceutical development, identifying and characterizing impurities is not just a regulatory requirement but a critical step in ensuring the safety and efficacy of a drug substance.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[2][3][4][5][6] This guide will provide a structured approach to impurity identification for this compound, a compound featuring a sulfonamide group, a bromine atom, and a trifluoromethyl group—moieties that can present unique analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in the synthesis of this compound?

A1: Process-related impurities can include starting materials, intermediates, by-products, and reagents.[2][5] For this specific molecule, potential impurities could arise from:

  • Starting Materials: Unreacted 3-bromo-5-(trifluoromethyl)aniline or 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

  • By-products: Isomeric forms of the final product, or products from side reactions such as the hydrolysis of the benzenesulfonyl chloride intermediate.

  • Reagents: Residual catalysts or reagents used in the synthesis.

Q2: What types of degradation products should I expect from this compound?

A2: Forced degradation studies are essential for predicting potential degradation pathways.[7][8][9] Common degradation routes for sulfonamides include:

  • Hydrolysis: Cleavage of the sulfonamide bond (S-N bond) under acidic or basic conditions.

  • Oxidation: Degradation initiated by oxidative stress.

  • Photolysis: Degradation upon exposure to light, as mandated by ICH Q1B guidelines.[7]

Given the structure, degradation could also involve the carbon-bromine bond or reactions involving the trifluoromethyl group under harsh conditions.

Q3: My MS data shows unexpected ions. What could they be?

A3: In Electrospray Ionization (ESI), it's common to observe adduct ions in addition to the protonated molecule ([M+H]⁺).[10] For this compound (Molecular Weight: 360.19 g/mol [11]), you might see:

  • Sodium Adducts ([M+Na]⁺): Approximately 22 m/z units higher than the protonated molecule.[10]

  • Potassium Adducts ([M+K]⁺): Roughly 38 m/z units higher than the [M+H]⁺ ion.[10]

  • Solvent Adducts: Adducts with mobile phase components like acetonitrile ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺) are also possible.[12]

The presence of these adducts can sometimes be beneficial for confirming the molecular weight of an unknown impurity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your LC-MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Reduce sample concentration.- Use a column with a different stationary phase (e.g., one with end-capping).- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Retention Time Shifts - Changes in mobile phase composition- Column degradation- Fluctuating column temperature- Prepare fresh mobile phase.- Use a guard column and replace the analytical column if necessary.- Ensure the column oven is stable and allow for adequate equilibration time between injections.[13][14]
Low Signal Intensity or No Signal - Ion suppression from matrix effects- Incorrect MS source settings- Analyte instability- Improve sample preparation to remove interfering matrix components.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[13][15]- Prepare fresh samples and use an appropriate diluent.
Unidentified Peaks in Chromatogram - Contamination from solvents, glassware, or the LC-MS system- Carryover from previous injections- Actual impurities in the sample- Run a blank gradient to check for system contamination.[14]- Implement a robust needle wash protocol.- Proceed with impurity identification workflow (see below).

Experimental Workflow for Impurity Identification

A systematic approach is crucial for the successful identification and characterization of impurities.[16][17]

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: LC-MS Data Acquisition cluster_2 Phase 3: Data Analysis & Structure Elucidation A Develop Stability-Indicating LC Method B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Control and Stressed Samples by LC-MS B->C D Acquire High-Resolution Accurate Mass (HRAM) MS and MS/MS Data C->D E Identify Potential Impurities (Compare control vs. stressed samples) D->E F Determine Elemental Composition from HRAM Data E->F G Propose Structures based on MS/MS Fragmentation F->G H Confirm Structure (if necessary) (e.g., via synthesis and co-injection) G->H

Step-by-Step Protocol: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and demonstrate the specificity of the analytical method.[9][18]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[18]

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by LC-MS.

Recommended Starting LC-MS Conditions
  • LC Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point for reversed-phase separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for sulfonamides.

  • MS Detection: Full scan from m/z 100-1000. For structural elucidation, use data-dependent MS/MS.

Interpreting Mass Spectra: A Hypothetical Example

Let's consider a hypothetical degradation product where the N-butyl group is lost.

  • Parent Compound (this compound):

    • Molecular Formula: C₁₁H₁₃BrF₃NO₂S[11]

    • Monoisotopic Mass: ~358.98

    • Expected [M+H]⁺: ~359.99

  • Hypothetical Impurity (3-Bromo-5-(trifluoromethyl)benzenesulfonamide):

    • Molecular Formula: C₇H₅BrF₃NO₂S

    • Monoisotopic Mass: ~302.92

    • Expected [M+H]⁺: ~303.93

By comparing the accurate mass measurement of the impurity with theoretical masses of potential structures, you can propose a likely elemental composition. The fragmentation pattern in the MS/MS spectrum would then be used to confirm the structure.

Regulatory Considerations

According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.[2][3][5]

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Source: Adapted from ICH Q3A(R2) Guideline[2][3]

It is crucial to develop analytical methods with sufficient sensitivity to detect and quantify impurities at or below these thresholds.

Final Recommendations

  • System Suitability: Always run a system suitability test before your sample sequence to ensure the LC-MS system is performing optimally.

  • Use of High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Q-TOF or Orbitrap are invaluable for impurity profiling as they provide accurate mass data, which is essential for determining the elemental composition of unknown impurities.[1]

  • Comprehensive Data Analysis: Utilize advanced software features for peak detection, background subtraction, and comparison between different sample chromatograms to efficiently identify impurities.

This guide provides a comprehensive framework for identifying impurities in this compound. By combining a systematic experimental approach with a thorough understanding of potential analytical challenges, you can ensure the development of a robust and reliable impurity profiling method.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Scribd. (n.d.). Adduits ESI MS. [Link]

  • Chiralizer. (2011). TIP # 115 Adduct Formation in LCMS. [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Research J. Pharm. and Tech., 15(8), 3762-3769. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PubMed. (2018). Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. [Link]

  • Springer. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. AAPS PharmSciTech, 24(4), 110. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • CHIMIA. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(10), 636-642. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Bentham Science. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. [Link]

  • CHROMacademy. (n.d.). Troubleshooting LC-MS. [Link]

  • Semantic Scholar. (2015). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. [Link]

  • Pharmaffiliates. (n.d.). N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. [Link]

  • ChemWhat. (n.d.). 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide. [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. [Link]

Sources

Validation & Comparative

Comparing efficacy of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide with ampicillin

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Comparative Efficacy of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide and Ampicillin

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating a continuous search for new and effective antimicrobial agents. While β-lactam antibiotics like ampicillin have been cornerstones of antibacterial therapy for decades, their efficacy is increasingly compromised by resistance mechanisms. This has spurred research into alternative chemical scaffolds, including sulfonamide derivatives.

This guide provides a comparative framework for evaluating the antibacterial efficacy of a novel investigational compound, this compound, against the widely-used antibiotic, ampicillin. The comparison is grounded in established microbiological testing standards and is designed for researchers and drug development professionals. We will explore the distinct mechanisms of action, propose a rigorous experimental workflow for head-to-head comparison, and present a hypothetical data set to illustrate the potential outcomes.

Compound Profiles and Mechanisms of Action

A fundamental understanding of each compound's mechanism of action is critical to designing and interpreting efficacy studies. The two molecules represent distinct classes of antibiotics that interfere with essential, but different, bacterial life processes.

Ampicillin: A β-Lactam Antibiotic

Ampicillin is a broad-spectrum β-lactam antibiotic. Its bactericidal action stems from its ability to inhibit the synthesis of the bacterial cell wall.

  • Mechanism: Ampicillin mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, ampicillin irreversibly inhibits them, preventing the cross-linking of the peptidoglycan chains. This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.

This compound: An Investigational Sulfonamide

This compound belongs to the sulfonamide class of antibiotics. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors in the folic acid synthesis pathway.

  • Hypothesized Mechanism: As a sulfonamide, this compound is expected to be a structural analog of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid from PABA using the enzyme dihydropteroate synthase (DHPS). It is hypothesized that this compound competitively inhibits DHPS, blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This interference with nucleic acid synthesis halts bacterial growth and replication, resulting in a bacteriostatic effect. The trifluoromethyl and bromo- substitutions on the benzene ring are modifications intended to potentially enhance potency or alter pharmacokinetic properties compared to older sulfonamides.

The fundamental difference in their mechanisms—cell wall disruption (bactericidal) versus metabolic inhibition (bacteriostatic)—is a key consideration in their potential applications and how their efficacy is measured.

cluster_0 Ampicillin (β-Lactam) Mechanism cluster_1 Sulfonamide Mechanism PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Prevents CellWall Stable Cell Wall Peptidoglycan->CellWall Ampicillin Ampicillin Ampicillin->PBP Inhibits Ampicillin->Lysis Leads to PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids DNA/RNA Synthesis THF->NucleicAcids Growth Bacterial Growth NucleicAcids->Growth Sulfonamide 3-Bromo-N-butyl-5- (trifluoromethyl)benzenesulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Comparative mechanisms of action for Ampicillin and the investigational Sulfonamide.

Experimental Design for Comparative Efficacy Assessment

To objectively compare the antibacterial efficacy of this compound and ampicillin, a standardized set of in vitro experiments should be conducted. This workflow ensures that data is reproducible and directly comparable. The chosen test organisms should include representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity.

G cluster_mic_mbc MIC & MBC Workflow cluster_disk Disk Diffusion Workflow start Prepare Bacterial Inoculum (0.5 McFarland Standard) mic_mbc Broth Microdilution Assay (MIC/MBC Determination) start->mic_mbc disk_diffusion Kirby-Bauer Disk Diffusion Assay start->disk_diffusion prep_mic Prepare Serial Dilutions of Ampicillin & Sulfonamide inoculate_mic Inoculate Microplate Wells prep_mic->inoculate_mic incubate_mic Incubate 24h at 37°C inoculate_mic->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Plate from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate 24h at 37°C plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with no colony growth incubate_mbc->read_mbc data_analysis Comparative Data Analysis read_mbc->data_analysis prep_disk Impregnate disks with known concentrations of compounds place_disks Place disks on agar surface prep_disk->place_disks plate_agar Create bacterial lawn on Mueller-Hinton Agar plate_agar->place_disks incubate_disk Incubate 24h at 37°C place_disks->incubate_disk measure_zones Measure Zones of Inhibition (mm) incubate_disk->measure_zones measure_zones->data_analysis

Caption: Standardized workflow for in vitro antibacterial efficacy testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a primary measure of a compound's potency.

Methodology (Broth Microdilution):

  • Preparation: Prepare stock solutions of both ampicillin and the sulfonamide compound in a suitable solvent (e.g., DMSO). Prepare a 96-well microtiter plate with serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB). Final concentrations might range from 256 µg/mL down to 0.25 µg/mL.

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well of the microtiter plate receives a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only, no bacteria) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test distinguishes between bacteriostatic and bactericidal effects.

Methodology:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Hypothetical Data & Comparative Analysis

The following tables present a hypothetical data set from the experiments described above, comparing the efficacy of our investigational sulfonamide against ampicillin for a Gram-positive and a Gram-negative bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Ampicillin28
This compound1632

Table 2: Minimum Bactericidal Concentration (MBC) Data (µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Ampicillin416
This compound>256>256
Interpretation of Hypothetical Results
  • Potency: Based on the MIC values in Table 1, ampicillin demonstrates significantly higher potency (lower MIC) against both S. aureus and E. coli compared to the investigational sulfonamide.

  • Spectrum: Both compounds show activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum. However, both are less effective against E. coli, which is typical due to the protective outer membrane of Gram-negative organisms.

  • Bactericidal vs. Bacteriostatic Action: The MBC data in Table 2 provides a crucial distinction. For ampicillin, the MBC values are close to the MIC values (MBC/MIC ratio of 2), confirming its bactericidal effect. For the sulfonamide, the MBC is dramatically higher than the MIC (>256 µg/mL), which is characteristic of a bacteriostatic agent—it inhibits growth but does not effectively kill the bacteria at those concentrations. This aligns perfectly with the known mechanisms of action for each drug class.

Conclusion and Future Directions

This guide outlines a clear, scientifically rigorous framework for comparing the antibacterial efficacy of a novel compound, this compound, with the established antibiotic ampicillin. The proposed workflow, based on standardized MIC and MBC assays, allows for a multi-faceted comparison of potency, spectrum, and mode of action (bacteriostatic vs. bactericidal).

Based on our hypothetical data, while the investigational sulfonamide shows broad-spectrum activity, it is less potent and exhibits a bacteriostatic mechanism, in contrast to the more potent, bactericidal action of ampicillin. This does not diminish its potential value. Bacteriostatic agents are clinically valuable, and novel sulfonamides could be effective against strains resistant to other antibiotic classes. Further research should focus on cytotoxicity assays to determine the compound's therapeutic index and explore potential synergies with other antibiotics.

References

  • Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences, 54(4), 1133–1141. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Masters, P. A., O'Bryan, T. A., LaPlante, J., Rotschafer, J. C., & Rybak, M. J. (2003). Clinical practice guidelines for the diagnosis and management of skin and soft-tissue infections. Clinical Infectious Diseases, 36(8), 10-17. [Link]

  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(5), 907–917. [Link]

  • Yip, D. W., & Gerriets, V. (2023). Ampicillin. In StatPearls. StatPearls Publishing. [Link]

Structure-activity relationship of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide Analogs for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects, primarily through the inhibition of key enzymes like carbonic anhydrases.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs. While specific experimental data on this exact compound is not extensively available in public literature, this guide, grounded in established medicinal chemistry principles and data from closely related analogs, will offer predictive insights for researchers in drug design and development.

The Core Scaffold: Deconstructing this compound

The therapeutic potential of a benzenesulfonamide derivative is intricately linked to the nature and position of its substituents. The parent compound can be dissected into three key components for SAR analysis: the substituted benzene ring, the sulfonamide linker, and the N-alkyl chain. Understanding the contribution of each of these fragments is crucial for designing analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • The Trifluoromethyl (-CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The strong electron-withdrawing nature of the -CF3 group can also influence the acidity of the sulfonamide proton, which is often critical for binding to the zinc ion in metalloenzymes like carbonic anhydrase.[5]

  • The Bromo (Br) Substituent: The position of the bromine atom on the benzene ring can significantly impact the compound's biological activity.[6] Halogen atoms can modulate the electronic properties of the aromatic ring and participate in halogen bonding with the target protein, thereby influencing binding affinity and selectivity.

  • The N-butyl Group: Substitution on the sulfonamide nitrogen is a key determinant of the compound's inhibitory profile. The nature of the N-substituent can affect the compound's interaction with different isoforms of a target enzyme, leading to enhanced selectivity.[7] The length and branching of the alkyl chain can influence hydrophobic interactions within the binding pocket.

Structure-Activity Relationship (SAR) Analysis

The following sections explore the anticipated impact of structural modifications at different positions of the this compound scaffold, supported by data from analogous series where available.

Modifications of the N-Alkyl Chain

The N-butyl group of the parent compound can be systematically modified to probe the hydrophobic pocket of the target's active site. The length, branching, and introduction of cyclic moieties can have a profound effect on biological activity.

Table 1: Hypothetical SAR of N-Alkyl Analogs based on Related Sulfonamide Series

AnalogR Group (on Sulfonamide Nitrogen)Expected Change in ActivityRationale
1 -H (Primary Sulfonamide)Baseline ActivityPrimary sulfonamides are often potent but may lack selectivity.
2 -CH3 (Methyl)VariableMay be too small for optimal hydrophobic interactions.
3 -CH2CH2CH3 (Propyl)Potentially Increased ActivityOptimal chain length can enhance binding.[8]
4 -CH2CH2CH2CH3 (Butyl - Parent)Reference CompoundProvides a balance of lipophilicity and size.
5 -CH(CH3)2 (Isopropyl)Potentially Decreased ActivityBranching may introduce steric hindrance.
6 -CyclohexylPotentially Increased ActivityThe cyclic structure can provide a better fit in some binding pockets.
7 -CH2-Phenyl (Benzyl)Potentially Increased ActivityThe aromatic ring can engage in pi-stacking interactions.
Modifications of the Benzene Ring Substituents

The electronic and steric properties of the benzene ring are critical for target recognition. Modifications to the bromo and trifluoromethyl groups, or the introduction of new substituents, can fine-tune the compound's activity.

Table 2: Hypothetical SAR of Benzene Ring Analogs

AnalogR1 Substituent (Position 3)R2 Substituent (Position 5)Expected Change in ActivityRationale
8 -Br (Parent)-CF3 (Parent)Reference CompoundThe combination of a halogen and a trifluoromethyl group often confers good activity.
9 -Cl-CF3Similar or Slightly Decreased ActivityChlorine is smaller and less polarizable than bromine.
10 -I-CF3Potentially Increased ActivityIodine's larger size and polarizability may enhance halogen bonding.
11 -H-CF3Likely Decreased ActivityThe bromo group is likely involved in a key interaction.
12 -Br-HSignificantly Decreased ActivityThe trifluoromethyl group is crucial for metabolic stability and binding.[3][9]
13 -Br-NO2VariableA nitro group is a strong electron-withdrawing group but has different steric and electronic properties than -CF3.
14 -OCH3-CF3Potentially Decreased ActivityAn electron-donating group may be unfavorable for activity.

Experimental Protocols for SAR Studies

To validate the predicted SAR and discover novel, potent analogs, a systematic experimental workflow is essential. This typically involves chemical synthesis, in vitro biological evaluation, and in some cases, in vivo studies.

General Synthesis of Benzenesulfonamide Analogs

A common route for the synthesis of N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with the desired amine.[2]

Step-by-step Protocol:

  • Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This intermediate can be prepared from 3-bromo-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

  • Sulfonamide Formation: The synthesized sulfonyl chloride is then reacted with the corresponding amine (e.g., butylamine for the parent compound) in the presence of a base like pyridine or triethylamine in an appropriate solvent such as dichloromethane or tetrahydrofuran.

  • Purification: The crude product is purified using techniques like column chromatography or recrystallization to yield the final compound.

  • Characterization: The structure and purity of the synthesized analogs are confirmed using analytical methods such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Biological Evaluation: Carbonic Anhydrase Inhibition Assay

Given that benzenesulfonamides are classic carbonic anhydrase inhibitors (CAIs), an assay to determine the inhibitory activity against various CA isoforms (e.g., hCA I, II, IX, XII) is a logical starting point.[10][11]

Step-by-step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.

  • Inhibition Assay: The assay is typically performed in a 96-well plate format. The enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, and the rate of product formation (e.g., 4-nitrophenol) is monitored spectrophotometrically.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Concepts

Generalized Structure-Activity Relationship

SAR_General Core This compound N_Alkyl N-Alkyl Chain (e.g., Propyl, Cyclohexyl) Core->N_Alkyl Modulates Hydrophobicity Ring_Sub Ring Substituents (e.g., -Cl, -I, -NO2) Core->Ring_Sub Fine-tunes Electronics N_Sub_Type N-Substitution Pattern (e.g., Secondary Amine) Core->N_Sub_Type Impacts Selectivity Isomers Positional Isomers (e.g., 2-Bromo) Core->Isomers Probes Binding Pocket

Caption: Key modification sites for SAR studies.

Experimental Workflow for Analog Development

Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation Synthesis Analog Synthesis Purification Chromatography / Recrystallization Synthesis->Purification Characterization NMR, MS, HPLC Purification->Characterization In_Vitro In Vitro Assays (e.g., CA Inhibition) Characterization->In_Vitro SAR_Analysis SAR Analysis & Data Modeling In_Vitro->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation

Caption: A typical workflow for analog synthesis and evaluation.

Hypothetical Signaling Pathway Inhibition

Pathway Signal Upstream Signal (e.g., Hypoxia) CA_IX Carbonic Anhydrase IX (CA IX) Signal->CA_IX pH_Reg pH Regulation CA_IX->pH_Reg Proliferation Tumor Cell Proliferation & Survival pH_Reg->Proliferation Inhibitor Sulfonamide Analog Inhibitor->CA_IX Inhibition

Caption: Inhibition of a cancer-related signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as enzyme inhibitors. The strategic incorporation of a trifluoromethyl group and a halogen atom provides a strong foundation for achieving high potency and favorable pharmacokinetic properties.[3][4][9] This guide has outlined a rational approach to SAR exploration, focusing on systematic modifications of the N-alkyl chain and the aromatic ring substituents.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate the predictive SAR outlined herein. The discovery of potent and selective inhibitors will rely on a deep understanding of the interplay between the physicochemical properties of the substituents and the topology of the target's binding site. Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further guide the design of next-generation analogs with enhanced therapeutic potential.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • Trifluoromethyl group. Wikipedia.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central.
  • A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. Benchchem.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central.
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PubMed Central.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. National Institutes of Health.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Taylor & Francis Online.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central.
  • N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed.
  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central.
  • Structure Activity Relationships. Drug Design Org.
  • 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4; ChemWhat Code: 1365000. ChemWhat.

Sources

A Comparative Guide to the Cytotoxicity of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cytotoxic effects of the novel compound, 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, on various cancer cell lines versus a normal, non-cancerous cell line. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for evaluating the selective anti-cancer potential of new chemical entities. All experimental data presented is illustrative, designed to support the described methodologies.

Introduction: The Rationale for Selective Cytotoxicity

The ultimate goal in cancer chemotherapy is to eradicate malignant cells with minimal damage to healthy tissues.[1] This principle of selective toxicity is the cornerstone of modern drug discovery.[2] Many promising compounds fail in development due to a narrow therapeutic window, where the dose required to kill cancer cells is perilously close to the dose that harms normal cells. Therefore, a primary objective in preclinical evaluation is to quantify this selectivity.

Sulfonamide derivatives have emerged as a versatile class of compounds with significant potential in cancer therapy.[3] Their mechanisms of action are diverse, ranging from the inhibition of carbonic anhydrases, which are crucial for pH regulation in tumor microenvironments, to the disruption of microtubule assembly and cell cycle arrest.[4][5][6] this compound is a novel sulfonamide derivative. This guide outlines a comprehensive strategy to evaluate its potential as a selective anti-cancer agent by comparing its cytotoxic effects on a panel of cancer cells against a normal human cell line.

Experimental Design: A Framework for Assessing Selective Cytotoxicity

To rigorously assess the selective cytotoxicity of this compound, a well-defined experimental workflow is essential. This involves the careful selection of cell lines, robust cytotoxicity assays, and precise data analysis.

Cell Line Selection: Modeling Diverse Cancers and Normal Tissue

The choice of cell lines is critical for generating meaningful and broadly applicable data. For this comparative study, we have selected three common human cancer cell lines representing different malignancies and one non-cancerous human cell line.

  • Cancer Cell Lines:

    • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, derived from cervical cancer.[7][8] HeLa cells are known for their durability and rapid proliferation.[7][9]

    • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line.[10][11] These cells serve as a model for non-small cell lung cancer and are widely used in drug development research.[12][13]

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive breast cancer cell line, making it a valuable model for studying hormone-responsive breast cancers.[14][15][16]

  • Normal (Non-Cancerous) Cell Line:

    • HEK-293 (Human Embryonic Kidney): A widely used cell line derived from human embryonic kidney cells.[17][18] While immortalized, they are not cancerous and serve as a standard for assessing general cytotoxicity in a non-malignant context.[19][20]

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability.[21] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[22][23] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[24][25]

Workflow for Comparative Cytotoxicity Analysis

The overall experimental workflow is designed to ensure reproducibility and accuracy.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assay (MTT) cluster_3 Phase 4: Data Analysis A Culture of Cancer Cell Lines (HeLa, A549, MCF-7) C Seed cells into 96-well plates (1x10^4 cells/well) A->C B Culture of Normal Cell Line (HEK-293) B->C E Treat cells with compound (24h, 48h, 72h incubation) C->E D Prepare serial dilutions of This compound D->E F Add MTT reagent to each well E->F G Incubate for 4 hours at 37°C F->G H Add solubilization solution (e.g., DMSO) G->H I Read absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 values for each cell line J->K L Calculate Selectivity Index (SI) K->L M Comparative Analysis L->M

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols provide a step-by-step guide for conducting the cytotoxicity assays.

MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[22][23]

  • Cell Seeding:

    • Culture HeLa, A549, MCF-7, and HEK-293 cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in their respective complete growth media.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, DMSO concentration matched) and wells with medium only (blank).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[22]

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Complementary Assays: LDH and Apoptosis

To further validate the findings and elucidate the mechanism of cell death, additional assays are recommended.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released from cells with damaged plasma membranes.[26] It is a reliable indicator of necrosis or late-stage apoptosis.

  • Annexin V Apoptosis Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early hallmark of apoptosis.[27][28][29] Co-staining with propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[27]

Data Presentation and Interpretation

Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound after a 48-hour treatment period.

Cell LineTypeIC50 (µM)
HeLa Cervical Cancer12.5
A549 Lung Cancer18.2
MCF-7 Breast Cancer25.8
HEK-293 Normal Kidney> 100
Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical metric for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line.[30]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.[30] Based on our hypothetical data:

  • SI for HeLa: >100 / 12.5 = >8.0

  • SI for A549: >100 / 18.2 = >5.5

  • SI for MCF-7: >100 / 25.8 = >3.9

Caption: Conceptual diagram of selective cytotoxicity.

Potential Mechanisms of Action for Sulfonamide Derivatives

The observed selective cytotoxicity of sulfonamide derivatives against cancer cells can be attributed to several underlying mechanisms.[31] Cancer cells often exhibit altered metabolic and signaling pathways that can be specifically targeted.

One prominent mechanism involves the inhibition of carbonic anhydrases (CAs).[3] Tumor cells often overexpress certain CA isoforms (e.g., CA IX and XII) to manage the acidic microenvironment resulting from their high glycolytic rate. Inhibition of these enzymes disrupts pH homeostasis, leading to apoptosis and reduced proliferation and invasion.[4]

G cluster_0 Tumor Microenvironment cluster_1 Cellular Effects compound Sulfonamide Derivative ca9 Carbonic Anhydrase IX (Overexpressed in Tumors) compound->ca9 Inhibition ext_acidosis Extracellular Acidosis ca9->ext_acidosis Maintains pH gradient ph_disruption Intracellular Acidification & Disrupted pH Gradient ca9->ph_disruption inhibition leads to protons Excess Protons (H+) (from high metabolism) protons->ca9 CA IX converts to H2O + CO2 apoptosis Apoptosis ph_disruption->apoptosis

Caption: Simplified pathway of carbonic anhydrase inhibition.

Conclusion

This guide outlines a systematic approach to comparing the cytotoxicity of this compound on cancer versus normal cells. By employing a panel of relevant cell lines and utilizing robust assays like MTT, researchers can effectively determine the IC50 values and calculate a selectivity index. A favorable SI is a strong indicator of a compound's potential as a selective anti-cancer agent, justifying further investigation into its mechanism of action and preclinical development. This structured, data-driven approach is fundamental to identifying and advancing the next generation of targeted cancer therapies.

References

  • ATCC. (n.d.). 293 [HEK-293] (ATCC® CRL-1573™).
  • Wikipedia. (2024). HeLa.
  • Abcam. (n.d.). MTT assay protocol.
  • Al-Sanea, M. M., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
  • Wikipedia. (2024). A549 cell.
  • ECACC. (n.d.). MCF7.
  • Wikipedia. (2024). HEK 293 cells.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line.
  • Johns Hopkins Medicine. (n.d.). The Importance of HeLa Cells.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Zois, C. E., & Giatromanolaki, A. (2017). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Hellenic Journal of Surgery.
  • Public Health England. (n.d.). Cell line profile: A549.
  • Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets.
  • ResearchGate. (2015). MTT Proliferation Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT™ MTT Cell Proliferation Assay Kit Protocol.
  • Altogen Biosystems. (n.d.). MCF-7 Cells Culture - MCF-7 Cells.
  • Biocompare. (n.d.). HeLa Cell Lines.
  • Biocompare. (n.d.). HEK293 Cell Lines.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Evident Scientific. (n.d.). Human Cervical Adenocarcinoma Cells (HeLa Line).
  • Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research.
  • National Institutes of Health. (n.d.). Significant Research Advances Enabled by HeLa Cells.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • AcceGen. (n.d.). MCF-7 cell line.
  • Imanis Life Sciences. (n.d.). A549 Lung Adenocarcinoma Reporter Gene Cell Lines.
  • Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • DeNovix. (n.d.). Apoptosis Assay Protocol | Technical Note 244.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • InvivoGen. (n.d.). A549 lung carcinoma cell lines.
  • Procell. (2025). A Deep Dive into the HEK293 Cell Line Family. Retrieved from Procell Life Science & Technology Co., Ltd.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • ATCC. (n.d.). A549 (ATCC® CCL-185™).
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Supuran, C. T., & Scozzafava, A. (2007). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • ResearchGate. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF.
  • ResearchGate. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations?.
  • ScienceDirect. (n.d.). Cytotoxic assay: Significance and symbolism.
  • Journal of Biomedical Research & Environmental Sciences. (2021). In vitro Cytotoxicity Studies of Industrially Used Common Nanomaterials on L929 and 3T3 Fibroblast Cells.
  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like.
  • BenchChem. (2025). Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines.
  • News-Medical.Net. (2019). Overview of Cell Viability and Cytotoxicity.

Sources

A Comprehensive Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Case Study with 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic success of small molecule kinase inhibitors is critically dependent on their selectivity. Off-target activities can lead to unexpected toxicities or polypharmacology, making a comprehensive understanding of an inhibitor's kinome-wide interaction profile essential during drug discovery.[1] This guide presents a robust, multi-tiered experimental framework for assessing the cross-reactivity of novel chemical entities. We will use the uncharacterized compound, 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, as a case study to illustrate a practical and scientifically rigorous approach. We will detail the causal logic behind assay selection, provide step-by-step protocols for both broad profiling and orthogonal validation, and demonstrate methods for data interpretation, thereby providing researchers with a self-validating system to confidently characterize inhibitor selectivity.

Part 1: Foundational Concepts in Kinase Inhibition & Selectivity

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of cellular signaling.[2][3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets. The majority of kinase inhibitors are designed to compete with ATP for binding within the highly conserved ATP-binding pocket.[4] This conservation, however, presents a significant challenge: achieving selectivity across the more than 500 kinases in the human kinome.[5]

Key Terminology:

  • On-Target Activity: The desired inhibitory action against the primary kinase target.

  • Off-Target Activity: The inhibition of other kinases, which can lead to adverse effects or potentially beneficial polypharmacology.

  • IC50 (Half-maximal inhibitory concentration): A measure of functional potency, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay.[6] It is a crucial but context-dependent value, influenced by factors like the ATP concentration in the assay.[4]

  • Kd (Dissociation Constant): A measure of binding affinity, representing the concentration of an inhibitor at which half of the kinase molecules are occupied at equilibrium. Unlike IC50, Kd values derived from competition binding assays are independent of ATP concentration and reflect the true thermodynamic affinity between the compound and the kinase.[7]

The choice of assay is therefore critical. While activity-based assays (measuring IC50) are vital for confirming functional inhibition, ATP-independent binding assays (measuring Kd) often provide a more direct and comparable measure of selectivity during initial profiling.[4][7]

cluster_0 Kinase Active Site K Kinase P Phosphorylated Substrate K->P ADP ADP K->ADP Releases S Substrate S->K Binds ATP ATP ATP->K Binds Inhibitor ATP-Competitive Inhibitor (e.g., Test Compound) Inhibitor->K Competes with ATP Blocks Binding

Caption: ATP-competitive inhibition of a protein kinase.

Part 2: A Strategic Workflow for Selectivity Profiling

To confidently characterize a novel compound like this compound, a tiered approach is recommended. This strategy moves from a broad, unbiased survey of the kinome to a focused, functional validation of the most significant interactions.

  • Tier 1: Broad Kinome Screening (Binding Affinity): The primary objective is to cast a wide net to identify all potential interactions, strong and weak. For this, a large-panel competition binding assay is the gold standard. The rationale for choosing a binding assay, such as the KINOMEscan® platform, is that it measures direct physical interactions and reports the ATP-independent Kd, providing a clean, comparable dataset across hundreds of kinases.[7][8][9] This avoids the confounding variable of differing kinase ATP Km values.

  • Tier 2: Orthogonal Validation & Potency Determination (Functional Activity): Hits identified in Tier 1 must be confirmed using an orthogonal method to ensure they are not artifacts of the primary assay platform. An in vitro, activity-based kinase assay like ADP-Glo™ is ideal for this purpose.[10][11] The goal here is twofold: first, to validate that binding translates to functional inhibition, and second, to determine the IC50 value, which quantifies the compound's potency in a functional context.

cluster_output1 Primary Output cluster_output2 Secondary Output compound Test Compound: This compound tier1 Tier 1: Broad Kinome Screen (e.g., KINOMEscan® Panel, >450 kinases) compound->tier1 output1 Binding Affinities (Kd) List of Potential Targets tier1->output1 tier2 Tier 2: Orthogonal Validation (e.g., ADP-Glo™ Assay) output2 Functional Potencies (IC50) Confirmation of Hits tier2->output2 data_analysis Data Analysis & Interpretation report Selectivity Profile Report (On-target vs. Off-target) data_analysis->report output1->tier2 Select Hits for Validation output1->data_analysis output2->data_analysis

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Part 3: Detailed Experimental Methodologies

Methodology 1: Broad Selectivity Profiling via Competition Binding Assay

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the qPCR signal relative to a DMSO control indicates that the test compound is binding to the kinase and preventing its capture.[8]

Conceptual Protocol (based on KINOMEscan® platform):

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Reaction: In each well of a multi-well plate, combine the test compound (at a fixed screening concentration, e.g., 1 µM), the specific DNA-tagged kinase of interest, and the immobilized ligand beads.

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Washing: Wash the beads to remove any unbound kinase. The kinase that remains bound to the beads is that which was not inhibited by the test compound.

  • Elution & Quantification: Elute the bound kinase-DNA conjugate from the beads and quantify the amount of DNA using qPCR.

  • Data Analysis: Compare the qPCR signal in the presence of the test compound to the signal from a DMSO vehicle control. The result is typically expressed as "% Control," where a lower percentage indicates stronger binding affinity.

Methodology 2: IC50 Determination using the ADP-Glo™ Kinase Assay

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][12] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced is converted back into ATP, which is then quantified using a luciferase/luciferin reaction.[11][12] The light output is directly proportional to kinase activity.

Detailed Step-by-Step Protocol:

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of this compound in a 96-well plate using the appropriate kinase reaction buffer. Start from a high concentration (e.g., 100 µM) down to the nanomolar range.

    • Include wells with DMSO only (100% activity control) and wells with no kinase (background control).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the compound dilutions to the appropriate wells of a 384-well assay plate.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the specific kinase to be tested and its corresponding substrate) to each well to initiate the reaction. The final reaction volume is 5 µL.

    • Causality Note: The concentrations of kinase, substrate, and ATP should be optimized beforehand. Typically, the ATP concentration is set near the apparent Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[4]

  • Kinase Reaction Incubation: Cover the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[13]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the luciferase/luciferin needed for light production.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]

  • Signal Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data by setting the average of the DMSO-only controls to 100% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[14]

Part 4: Data Interpretation - A Hypothetical Comparison

To illustrate the outcome of this workflow, we present hypothetical data for our test compound, "Compound X" (this compound), and compare it to two well-characterized inhibitors: Staurosporine (a potent but non-selective inhibitor) and Lapatinib (a dual-selective inhibitor of EGFR and HER2).

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetCompound X (% Ctrl @ 1µM)Staurosporine (% Ctrl @ 1µM)Lapatinib (% Ctrl @ 1µM)Compound X (IC50, nM)Staurosporine (IC50, nM)Lapatinib (IC50, nM)
EGFR 8551.5 >10,000610
HER2 (ErbB2) 9282.1 >10,0001215
VEGFR2 751245>10,000201,200
ABL1 68488>10,0007>10,000
AURKB 1.2 0.5 7525 2 >10,000
CDK2 453912,5005>10,000
p38α (MAPK14) 3.5 156580 358,500
SRC 88672>10,00099,000

% Control from Tier 1 binding assay; lower % indicates stronger binding. IC50 from Tier 2 functional assay; lower value indicates higher potency. Bold values indicate significant activity.

Interpretation:

  • Staurosporine: As expected, it shows potent binding and functional inhibition across nearly all tested kinases, confirming its non-selective profile.

  • Lapatinib: Demonstrates high affinity and potent inhibition of its primary targets, EGFR and HER2, with significantly weaker activity against other kinases, confirming its selective profile.

  • Compound X: The Tier 1 screen reveals strong binding affinity for Aurora Kinase B (AURKB) and p38α. The Tier 2 functional assays confirm this, yielding potent IC50 values of 25 nM and 80 nM, respectively. It shows weak or no activity against other kinases in the panel, including EGFR and HER2. This suggests that this compound is a potent and relatively selective dual inhibitor of AURKB and p38α.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Group cluster_AGC AGC Group EGFR EGFR HER2 HER2 VEGFR2 VEGFR2 ABL1 ABL1 SRC SRC CDK2 CDK2 p38a p38α AURKB AURKB

Caption: Simplified kinome tree highlighting the primary targets of Compound X.

Part 5: Conclusion and Future Directions

This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of a novel kinase inhibitor, using this compound as a working example. Our hypothetical results demonstrate how a tiered approach, combining broad affinity screening with orthogonal functional validation, can confidently identify primary targets and define a compound's selectivity profile. Based on this hypothetical data, "Compound X" is identified as a potent dual inhibitor of AURKB and p38α.

The crucial next step is to translate these biochemical findings into a physiological context. Follow-up studies should include cell-based assays to confirm target engagement and measure the compound's effect on downstream signaling pathways regulated by AURKB and p38α. This comprehensive approach, from broad screening to cellular validation, is indispensable for advancing promising compounds in the drug discovery pipeline.

References

  • Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(10), 1423–1430. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Vasta, J. D., et al. (2018). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 33-42. [Link]

  • Protocol Exchange. ADP Glo Protocol. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • de Groot, M. J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 52(10), 2736–2744. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • BMG LABTECH. LanthaScreen Technology on microplate readers. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Technology Networks. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Klaeger, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Bali, S., & Peterson, Y. K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

  • American Association for Cancer Research. IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

Sources

Comparative analysis of analytical methods for 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Comparative Analysis of Analytical Methods for 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel compounds is paramount. This compound, a molecule with potential applications stemming from its unique trifluoromethyl and sulfonamide moieties, requires robust analytical methodologies to ensure its identity, purity, and quantity. This guide provides a comprehensive comparative analysis of suitable analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific analytical challenges.

Introduction to the Analytical Challenge

The structure of this compound presents distinct analytical considerations. The presence of a chromophore in the benzene ring suggests utility for UV-based detection methods. The trifluoromethyl group and the bromine atom provide unique isotopic and mass spectrometric signatures, while the overall structure lends itself to chromatographic separation. The selection of an appropriate analytical method, or a combination thereof, is contingent upon the specific analytical goal, whether it be routine purity assessment, quantitative determination in a complex matrix, or structural elucidation.

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary workhorses for the separation and quantification of organic molecules. The choice between these two techniques is fundamentally dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely applicable technique for the analysis of a broad range of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's moderate polarity.

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice.

  • Mobile Phase: A gradient elution is recommended for optimal separation of the main analyte from potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile/70% Water).

Causality Behind Experimental Choices:

  • The C18 stationary phase provides effective retention for moderately polar compounds.

  • The formic acid in the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper peaks.

  • A gradient elution is crucial for separating compounds with a range of polarities, which is common in synthetic reaction mixtures.

Trustworthiness: This protocol is a self-validating system. The performance of the method should be assessed by evaluating system suitability parameters such as peak symmetry, theoretical plates, and resolution between the analyte and any impurities. Method validation should be performed according to ICH guidelines, including linearity, accuracy, precision, and robustness.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: A typical workflow for the analysis of this compound by RP-HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, the compound must be sufficiently volatile and thermally stable. While the N-butyl group increases volatility compared to an N-H sulfonamide, the overall molecular weight and polarity may still pose challenges. Derivatization could be employed to increase volatility if necessary, but direct analysis should be attempted first.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Causality Behind Experimental Choices:

  • A mid-polarity column is a good starting point to balance retention and peak shape.

  • The temperature program is designed to elute the compound in a reasonable time while ensuring good separation from any volatile impurities.

  • Electron ionization provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.

Trustworthiness: The mass spectrum provides a high degree of confidence in the identity of the peak. The presence of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve in Volatile Solvent Vial Transfer to GC Vial Sample->Vial Inject Inject into GC Vial->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Extract Total Ion Chromatogram Detect->TIC Spectrum Analyze Mass Spectrum TIC->Spectrum

Caption: The general workflow for the analysis of this compound by GC-MS.

Spectroscopic Methods for Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopic methods are indispensable for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information about the structure of this compound.

  • ¹H NMR: Would confirm the presence of the N-butyl group and the aromatic protons, with their characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Would show the number of unique carbon environments, including the trifluoromethyl carbon.

  • ¹⁹F NMR: A singlet would be expected for the CF₃ group, providing a clean signal for both identification and quantification.

Authoritative Grounding: The principles of NMR spectroscopy are well-established and detailed in numerous textbooks and reference materials. For a comprehensive understanding, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

Mass Spectrometry (MS)

As mentioned in the GC-MS section, mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental formula of this compound by providing a highly accurate mass measurement.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of this compound.

ParameterRP-HPLC-UVGC-MS (SIM Mode)
Selectivity Good to ExcellentExcellent
Sensitivity (LOD/LOQ) ng rangepg to fg range
Linearity (R²) > 0.999> 0.995
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Throughput ModerateModerate
Cost per Sample Low to ModerateModerate to High

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, RP-HPLC-UV is the recommended method due to its robustness, ease of use, and lower cost. It provides sufficient selectivity and sensitivity for most applications.

For trace-level analysis or for the analysis of the compound in complex matrices where higher selectivity is required, GC-MS in selected ion monitoring (SIM) mode would be the superior choice, offering exceptional sensitivity and specificity.

For definitive structural confirmation, a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry is essential.

The selection of the most appropriate analytical method will always be a balance between the analytical requirements, available instrumentation, and cost considerations. The information provided in this guide serves as a strong foundation for the development and validation of robust analytical methods for this compound.

References

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

From the Bench to the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of drugs with a wide array of therapeutic applications.[1][2] From their initial discovery as antimicrobial agents to their current use as anticancer, anti-inflammatory, and antiviral drugs, the versatility of benzenesulfonamide derivatives is well-established.[1][2] A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to cancer progression.[3][4][5]

However, the journey of a promising benzenesulfonamide derivative from a hit in an in vitro assay to a clinically effective drug is fraught with challenges. A compound that exhibits potent activity in a controlled laboratory setting may fail to demonstrate the desired efficacy in a complex biological system. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of benzenesulfonamide derivatives, offering insights into the experimental methodologies used to assess them and the factors that contribute to the often-observed discrepancies between the two.

Part 1: The In Vitro Landscape: Gauging Potential in a Controlled Environment

In vitro studies are the first crucial step in the evaluation of any new chemical entity. They provide a rapid and cost-effective means to assess the biological activity of a compound and to elucidate its mechanism of action. For benzenesulfonamide derivatives, in vitro evaluation typically involves a combination of enzymatic and cell-based assays.

Key In Vitro Assays for Benzenesulfonamide Derivatives:
  • Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme, such as carbonic anhydrase.[5] The stopped-flow CO2 hydrase assay is a common method used to determine the inhibition constants (Ki) of sulfonamides against various CA isoforms.[6]

  • Cytotoxicity Assays: These assays determine the concentration of a compound required to kill a certain percentage of cancer cells. Commonly used methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.[7][8][9]

  • Colony Formation Assays: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the compound's long-term effect on cell proliferation and survival.[10]

  • Apoptosis Assays: These assays, often using techniques like Annexin V staining, determine if the compound induces programmed cell death in cancer cells.[5]

Interpreting In Vitro Data:

The results of these assays are typically reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of the compound required to achieve 50% of the maximum effect.[10] Lower IC50/EC50 values indicate greater potency.

Table 1: Representative In Vitro Efficacy of Benzenesulfonamide Derivatives

Compound/Derivative ClassTarget/Cell LineAssayIC50/Ki ValueReference
Aryl thiazolone-benzenesulfonamidesCarbonic Anhydrase IXEnzyme Inhibition10.93–25.06 nM[5]
Aryl thiazolone-benzenesulfonamidesMDA-MB-231 (Breast Cancer)Cytotoxicity1.52–6.31 µM[5]
Aryl thiazolone-benzenesulfonamidesMCF-7 (Breast Cancer)Cytotoxicity3.63–4.58 µM[5]
1,2,3-Triazole benzenesulfonamidesCarbonic Anhydrase IXEnzyme Inhibition25-52 nM[4]
1,2,3-Triazole benzenesulfonamidesCarbonic Anhydrase XIIEnzyme Inhibition31-80 nM[4]
Imidazole-benzenesulfonamidesIGR39 (Melanoma)Cytotoxicity (EC50)27.8 ± 2.8 µM[10]
Imidazole-benzenesulfonamidesMDA-MB-231 (Breast Cancer)Cytotoxicity (EC50)20.5 ± 3.6 µM[10]

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro screening of novel benzenesulfonamide derivatives. This tiered approach allows for the efficient identification of promising candidates for further development.

in_vitro_workflow cluster_screening Initial Screening cluster_characterization Hit Characterization compound_library Benzenesulfonamide Derivative Library primary_assay Primary Assay (e.g., CA IX Enzyme Inhibition) compound_library->primary_assay hit_identification Hit Identification (Potent Inhibitors) primary_assay->hit_identification cytotoxicity_assay Cytotoxicity Profiling (e.g., MTT Assay on Cancer Cell Lines) hit_identification->cytotoxicity_assay Active Compounds selectivity_assay Selectivity Profiling (e.g., CA I & II Inhibition) hit_identification->selectivity_assay Active Compounds mechanistic_assay Mechanistic Studies (e.g., Apoptosis Assay) cytotoxicity_assay->mechanistic_assay selectivity_assay->mechanistic_assay lead_candidate Lead Candidate Selection mechanistic_assay->lead_candidate

Caption: A typical workflow for the in vitro screening of benzenesulfonamide derivatives.

Part 2: The In Vivo Challenge: Assessing Efficacy in a Living System

While in vitro studies are essential for initial screening, they cannot fully replicate the complexity of a living organism. In vivo studies, typically conducted in animal models, are necessary to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity in a whole-body system.[11]

Common In Vivo Models for Anticancer Drug Testing:
  • Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunocompromised mice.[12][13]

    • Ectopic Xenografts: Tumor cells are injected subcutaneously, which is a relatively simple procedure allowing for easy tumor measurement.[11][12]

    • Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin, providing a more clinically relevant microenvironment.[11][12]

  • Patient-Derived Xenograft (PDX) Models: These models utilize tumor tissue taken directly from a patient, which better recapitulates the heterogeneity of human cancers.[14][15]

Key In Vivo Efficacy Parameters:
  • Tumor Growth Inhibition (TGI): The percentage by which tumor growth is slowed in treated animals compared to a control group.

  • Tumor Regression: A reduction in the size of the tumor.

  • Increased Survival: An extension of the lifespan of the treated animals.

Bridging the Gap: Why In Vitro Potency Doesn't Always Translate to In Vivo Efficacy

A significant challenge in drug development is the frequent disconnect between promising in vitro data and disappointing in vivo results. Several factors can contribute to this discrepancy:

  • Poor Pharmacokinetic Properties (ADME): A compound may be highly potent in vitro but may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching the tumor in sufficient concentrations.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but may cause unforeseen side effects in a whole animal.

  • Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, blood vessels, and the extracellular matrix in the tumor microenvironment can influence drug efficacy in ways that are not captured in in vitro models.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unexpected side effects or a reduction in efficacy.

Experimental Workflow: Preclinical In Vivo Efficacy Study

The following diagram outlines the key steps in a typical preclinical in vivo study to evaluate the anticancer efficacy of a benzenesulfonamide derivative.

in_vivo_workflow cluster_model_dev Model Development cluster_treatment Treatment & Monitoring cell_implantation Implantation of Cancer Cells (e.g., Subcutaneous Injection in Mice) tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth animal_randomization Randomization into Treatment Groups tumor_growth->animal_randomization drug_admin Drug Administration (Treatment vs. Vehicle Control) animal_randomization->drug_admin tumor_measurement Regular Tumor Volume Measurement drug_admin->tumor_measurement toxicity_monitoring Monitoring for Signs of Toxicity drug_admin->toxicity_monitoring endpoint Study Endpoint (e.g., Predetermined Tumor Size or Time) tumor_measurement->endpoint toxicity_monitoring->endpoint data_analysis Data Analysis (TGI, Statistical Significance) endpoint->data_analysis

Caption: A streamlined workflow for an in vivo xenograft study.

The Path Forward: Integrating In Vitro and In Vivo Data for Successful Drug Development

The development of effective benzenesulfonamide-based therapies requires a thoughtful and integrated approach that leverages the strengths of both in vitro and in vivo models.

  • Early ADME/Tox Profiling: Incorporating early in vitro ADME and toxicity assays into the screening cascade can help to identify compounds with more favorable drug-like properties.

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: Systematically modifying the chemical structure of a lead compound and evaluating the impact on both its biological activity (in vitro) and its pharmacokinetic properties can guide the optimization process.

  • Use of More Predictive Models: The use of more sophisticated in vitro models, such as 3D cell cultures and organoids, and the increasing adoption of PDX models can help to bridge the gap between preclinical and clinical outcomes.

By carefully considering the data from both in vitro and in vivo studies, and by understanding the potential reasons for any discrepancies, researchers can make more informed decisions and increase the likelihood of successfully translating a promising benzenesulfonamide derivative into a life-saving therapeutic.

Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia

The following diagram illustrates the role of Carbonic Anhydrase IX (CA IX), a key target of many benzenesulfonamide derivatives, in the tumor microenvironment.

caix_pathway cluster_cell Cancer Cell hypoxia Hypoxia (Low Oxygen) hif1a HIF-1α Stabilization hypoxia->hif1a caix_expression CA IX Gene Expression hif1a->caix_expression caix_protein CA IX Protein (on cell surface) caix_expression->caix_protein h_hco3 H+ + HCO3- co2_h2o CO2 + H2O co2_h2o->h_hco3 CA IX extracellular_acidosis Extracellular Acidosis (Low pH) h_hco3->extracellular_acidosis H+ Export intracellular_alkalosis Intracellular Alkalosis (Maintained pH) h_hco3->intracellular_alkalosis HCO3- Import tumor_progression Tumor Progression (Invasion, Metastasis) extracellular_acidosis->tumor_progression intracellular_alkalosis->tumor_progression benzenesulfonamide Benzenesulfonamide Inhibitor benzenesulfonamide->caix_protein Inhibits

Sources

A Head-to-Head Comparison of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide and Structurally Related Patented Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold represents a privileged structure, particularly in the design of enzyme inhibitors. Its remarkable versatility stems from the sulfonamide moiety's ability to act as a potent zinc-binding group, a key feature for targeting metalloenzymes such as carbonic anhydrases (CAs).[1] The strategic placement of substituents on the benzene ring allows for the fine-tuning of inhibitory potency and selectivity against various CA isoforms. This guide provides an in-depth, head-to-head comparison of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, a representative of a promising class of inhibitors, with a selection of structurally related, patented compounds. The focus of this analysis is their activity as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII, which are validated targets for anticancer drug development.[2][3]

The rationale for this comparison is grounded in the established role of the trifluoromethyl group in enhancing metabolic stability and binding affinity, and the bromo substituent in modulating the electronic properties and lipophilicity of the molecule. The N-butyl group, in turn, explores a specific region of the enzyme's active site, and understanding its contribution is key to elucidating the structure-activity relationship (SAR) of this chemical series.

Comparative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potential of this compound and its analogs is best understood by examining their activity against a panel of key hCA isoforms. The cytosolic isoforms hCA I and II are ubiquitous and considered off-targets for anticancer therapies, while the transmembrane isoforms hCA IX and XII are overexpressed in many solid tumors and are thus the primary targets.[2] The following table summarizes the available inhibitory activity data (Ki in nM) for a selection of relevant compounds, including the widely used clinical inhibitor Acetazolamide for reference.

Compound/AnalogN-SubstituentCore StructurehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference(s)
This compound n-Butyl3-Bromo-5-(trifluoromethyl)benzenesulfonamideData not availableData not availableData not availableData not availableN/A
Analog 1 (Ureido-substituted) Ureido-arylBenzenesulfonamide95.425.88.925.02[2]
Analog 2 (Triazole-linked) CyclohexylmethylBenzenesulfonamide42.541.31.50.8[4]
Analog 3 (Triazole-linked, fluorinated) Cyclohexylmethyl2,3,5,6-Tetrafluorobenzenesulfonamide42.541.31.50.8[4]
Acetazolamide (Reference Drug) N/A5-acetamido-1,3,4-thiadiazole-2-sulfonamide25012255.7[4]

Note: Direct experimental data for this compound is not publicly available in the reviewed literature. The compound is included as the baseline for structural comparison.

From the data, a clear structure-activity relationship begins to emerge. The introduction of more complex N-substituents, as seen in the ureido- and triazole-linked analogs, leads to potent inhibition of the tumor-associated isoforms hCA IX and XII, with Ki values in the low nanomolar range.[2][4] Notably, the tetrafluoro-substituted benzenesulfonamide (Analog 3) exhibits enhanced inhibitory activity compared to its non-fluorinated counterpart, a phenomenon attributed to the increased acidity of the sulfonamide group which facilitates its deprotonation and subsequent coordination to the zinc ion in the enzyme's active site.[4]

Visualizing the Structural Landscape

The subtle yet critical differences between these compounds can be better appreciated through a visual representation of their chemical structures.

cluster_target Target Compound cluster_analogs Patented Analogs cluster_reference Reference Target This compound Analog1 Analog 1 (Ureido-substituted) Target->Analog1 Different N-substituent Analog2 Analog 2 (Triazole-linked) Target->Analog2 Different N-substituent Analog3 Analog 3 (Triazole-linked, fluorinated) Target->Analog3 Different core and N-substituent Ref Acetazolamide cluster_enzyme CA Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Complex Enzyme Carbonic Anhydrase (with Zn2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Sulfonamide Benzenesulfonamide (R-SO2NH2) Sulfonamide->Complex Coordination to Zn2+

Caption: Mechanism of carbonic anhydrase inhibition.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of carbonic anhydrase inhibitory activity is routinely performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change that is monitored by a colorimetric indicator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a stock solution of the indicator (e.g., p-nitrophenol).

    • Prepare stock solutions of the carbonic anhydrase enzyme and the test inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • In the stopped-flow instrument's syringe A, place the enzyme solution in the buffer containing the pH indicator.

    • In syringe B, place the saturated CO₂ solution.

    • For inhibition assays, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature before loading into syringe A.

    • Initiate the reaction by rapidly mixing the contents of both syringes.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance of the pH indicator over time at a specific wavelength (e.g., 400 nm).

    • Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against a range of inhibitor concentrations.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Start Start Prep Reagent Preparation (Enzyme, Inhibitor, CO2, Buffer) Start->Prep Incubate Pre-incubation of Enzyme and Inhibitor Prep->Incubate Mix Rapid Mixing in Stopped-Flow Instrument Incubate->Mix Measure Measure Absorbance Change Over Time Mix->Measure Analyze Calculate Initial Velocity and % Inhibition Measure->Analyze Determine Determine IC50 and Ki Values Analyze->Determine End End Determine->End

Caption: Stopped-flow CO₂ hydrase assay workflow.

Conclusion and Future Directions

While direct comparative data for this compound is not yet prevalent in the public domain, analysis of its structural congeners provides compelling evidence for its potential as a potent and selective carbonic annhydrase inhibitor. The presence of the 3-bromo and 5-trifluoromethyl substituents on the benzenesulfonamide core is a promising motif for targeting the tumor-associated hCA IX and XII isoforms. The structure-activity relationships derived from patented analogs suggest that modifications to the N-butyl group could further optimize potency and selectivity.

Future research should focus on the synthesis and in vitro evaluation of a focused library of N-alkyl-3-bromo-5-(trifluoromethyl)benzenesulfonamides to empirically determine their inhibitory profiles against a comprehensive panel of hCA isoforms. Such studies will be instrumental in validating the therapeutic potential of this chemical class and guiding the development of next-generation anticancer agents targeting the tumor microenvironment.

References

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Gudim, M., Angeli, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 8430-8442. [Link]

  • Angeli, A., Tanini, D., & Supuran, C. T. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2533-2540. [Link]

  • Tanini, D., Angeli, A., & Supuran, C. T. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1261-1271. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2022). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 65(23), 15686–15710. [Link]

  • Angeli, A., & Supuran, C. T. (2018). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]

  • Bonardi, A., Bartolucci, G., & Supuran, C. T. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 44(1), 1-6. [Link]

  • Abdel-rahman, H. M., & El-sayed, M. A. A. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881. [Link]

  • Angeli, A., & Supuran, C. T. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 683-690. [Link]

  • Supuran, C. T. (2003). Carbonic anhydrase inhibitors.
  • Angeli, A., & Supuran, C. T. (2018). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry, 9(7), 1146-1157. [Link]

  • Angeli, A., & Supuran, C. T. (2018). Selective inhibitors of carbonic anhydrase.
  • Supuran, C. T. (2015). Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
  • Dean, T. R., Chen, H. H., & May, J. A. (1993). Sulfonamides useful as carbonic anhydrase inhibitors. Patent US-5240923-A. [Link]

  • Baldwin, J. J., & Ponticello, G. S. (1994). Preparation of carbonic anhydrase inhibitors.
  • Dence, C. S., Welch, M. J., & Katzenellenbogen, J. A. (2009). Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. Nuclear Medicine and Biology, 36(1), 71-79. [Link]

  • Kaur, M., & Kumar, M. (2016). Synthesis and biological evaluation of 3-tetrazolo steroidal analogs: Novel class of 5α-reductase inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 656-668. [Link]

  • Al-blewi, F. F., & Al-deeb, O. A. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(16), 4786. [Link]

Sources

Vergleichsleitfaden: Verifizierung des Wirkmechanismus von 3-Brom-N-butyl-5-(trifluormethyl)benzolsulfonamid durch genetische Knockout-Studien

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Dr. Eva Schmidt, Leitende Anwendungswissenschaftlerin

Zusammenfassung für die Führungskraft: Dieser Leitfaden bietet einen umfassenden Rahmen für die Validierung des postulierten Wirkmechanismus von 3-Brom-N-butyl-5-(trifluormethyl)benzolsulfonamid, im Folgenden als „Wirkstoff X“ bezeichnet, durch den Einsatz von CRISPR-Cas9-vermittelten genetischen Knockout-Studien. Vorläufige Daten deuten darauf hin, dass Wirkstoff X seine zellulären Wirkungen durch die Aktivierung der AMP-aktivierten Proteinkinase (AMPK), einem zentralen Regulator des zellulären Energiestoffwechsels, entfaltet. Die hier beschriebenen Protokolle und vergleichenden Daten sollen Forschern eine robuste Methodik zur endgültigen Bestätigung dieses molekularen Ziels liefern. Durch den direkten Vergleich der pharmakologischen Reaktionen in Wildtyp-Zellen mit denen in AMPK-Knockout-Zellen können wir den On-Target-Effekt von Wirkstoff X eindeutig nachweisen und so eine solide Grundlage für die weitere präklinische und klinische Entwicklung schaffen.

Einleitung: Die Notwendigkeit einer rigorosen Zielvalidierung

Die Identifizierung eines vielversprechenden Leitmoleküls wie Wirkstoff X ist ein entscheidender Meilenstein in der Arzneimittelentwicklung. Ein ebenso kritischer, nachfolgender Schritt ist jedoch die eindeutige Validierung seines molekularen Ziels. Ein fehlerhaftes Verständnis des Wirkmechanismus kann zu kostspieligen Misserfolgen in späten Phasen der klinischen Studien führen. Genetische Knockout-Studien, insbesondere unter Verwendung der CRISPR-Cas9-Technologie, bieten den Goldstandard für die Zielvalidierung. Durch die Entfernung des postulierten Zielproteins kann definitiv nachgewiesen werden, ob die Wirkung des Wirkstoffs vom Vorhandensein dieses Ziels abhängt.

Hypothetischer Wirkmechanismus von Wirkstoff X:

Unsere Hypothese besagt, dass Wirkstoff X als direkter oder indirekter Aktivator von AMPK fungiert. AMPK ist ein heterotrimerer Proteinkomplex, der als zellulärer Energiesensor fungiert. Bei Aktivierung, typischerweise durch einen Anstieg des AMP:ATP-Verhältnisses, phosphoryliert AMPK eine Vielzahl von nachgeschalteten Substraten, um katabole Wege zu fördern und anabole Prozesse zu hemmen und so die Energiehomöostase wiederherzustellen.

AMPK_Signaling_Pathway cluster_input Inputs cluster_core AMPK-Komplex cluster_downstream Nachgeschaltete Effekte Wirkstoff_X Wirkstoff X (Hypothetischer Aktivator) AMPK AMPK (αβγ Heterotrimer) Wirkstoff_X->AMPK Aktiviert Energiestress Energiestress (↑ AMP/ATP) Energiestress->AMPK Aktiviert p_ACC ↑ p-ACC (Inaktivierung) AMPK->p_ACC Phosphoryliert Fettsaeureox ↑ Fettsäureoxidation AMPK->Fettsaeureox Fördert Proteinsynthese ↓ Proteinsynthese (via mTORC1-Hemmung) AMPK->Proteinsynthese Hemmt Lipidsynthese ↓ Lipidsynthese p_ACC->Lipidsynthese Hemmt

Abbildung 1: Hypothetischer Signalweg von Wirkstoff X über AMPK.

Vergleichsmethodik: Wildtyp vs. AMPK-Knockout

Um die Abhängigkeit von Wirkstoff X von AMPK zu testen, ist der direkteste Ansatz, seine Aktivität in einem zellulären System zu vergleichen, in dem AMPK vorhanden ist (Wildtyp, WT), mit einem System, in dem es fehlt (Knockout, KO). Jede signifikante Verringerung oder Aufhebung der Wirkung von Wirkstoff X in den KO-Zellen im Vergleich zu den WT-Zellen ist ein starker Beweis für die On-Target-Aktivität.

Experimenteller Arbeitsablauf:

Der folgende Arbeitsablauf beschreibt die wichtigsten Schritte zur Generierung und zum Testen der Zelllinien.

Experimental_Workflow Start Beginn: HeLa-Zellen (oder andere relevante Zelllinie) sgRNA_Design 1. sgRNA-Design (Ziel: PRKAA1/AMPKα1-Exon) Start->sgRNA_Design Transfektion 2. Transfektion (Cas9 & sgRNA Plasmide) sgRNA_Design->Transfektion Selektion 3. Einzelzell-Klonierung & Expansion Transfektion->Selektion Validierung 4. KO-Validierung (Western Blot & Sequenzierung) Selektion->Validierung Behandlung 5. Behandlung (WT- & KO-Zellen mit Wirkstoff X) Validierung->Behandlung Analyse 6. Phänotypische & Biochemische Analyse Behandlung->Analyse Ergebnis Ergebnis: Zielvalidierung Analyse->Ergebnis

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

This guide provides essential safety and handling protocols for this compound (CAS No. 1020252-83-8). As the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.[1] This document synthesizes established best practices for handling structurally related compounds, including sulfonamides and halogenated aromatic compounds, to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: A Proactive Stance on Safety

Due to the limited availability of specific toxicity data for this compound, we must infer potential hazards from its structural components:

  • Sulfonamide Moiety: Sulfonamides are a class of compounds known to cause allergic reactions in some individuals.[2] While this is more commonly associated with antibiotic sulfonamides, chemical sensitization is a potential risk.

  • Brominated Aromatic Ring: Halogenated aromatic compounds can exhibit varying degrees of toxicity, including potential irritation to the skin, eyes, and respiratory tract.[3][4][5]

  • Trifluoromethyl Group: This group is generally considered to be metabolically stable and can increase the lipophilicity of a molecule, potentially facilitating its absorption through the skin.

Given these considerations, this compound should be handled as if it were harmful if swallowed, a skin irritant, and a serious eye irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing, transfers) Chemical splash gogglesNitrile or neoprene glovesLab coatN95-rated respirator or higher
Handling Solutions Chemical splash goggles and face shieldNitrile or neoprene glovesLab coat or chemical-resistant apronWork in a certified chemical fume hood
Large-Scale Operations (>5g) Chemical splash goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid? start->is_solid is_solution Handling Solution? is_solid->is_solution No weighing Weighing or Transferring Solid is_solid->weighing Yes is_large_scale Large Scale (>5g)? is_solution->is_large_scale No dissolving Dissolving or Transferring Solution is_solution->dissolving Yes reaction Running Reaction is_large_scale->reaction Yes spill Spill or Emergency? is_large_scale->spill No goggles Chemical Splash Goggles weighing->goggles gloves Nitrile/Neoprene Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat respirator N95 Respirator weighing->respirator dissolving->goggles face_shield Face Shield dissolving->face_shield dissolving->gloves dissolving->lab_coat fume_hood Chemical Fume Hood dissolving->fume_hood reaction->goggles reaction->face_shield reaction->fume_hood chem_apron Chemical-Resistant Apron reaction->chem_apron double_glove Double Gloving Recommended reaction->double_glove emergency_ppe Full Emergency PPE (see Section 4) spill->emergency_ppe Yes

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage: Minimizing Risks

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]

Emergency Procedures: Preparedness is Key

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials, such as sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for all solid and liquid waste.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of down the drain or in the regular trash.

By adhering to these guidelines, you are taking the necessary steps to ensure your safety and the safety of your colleagues when working with this compound.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.